Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHPBSHIEPPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620724 | |
| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |
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Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-27-8 | |
| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Boc-2-oxa-7-azaspiro[3.5]nonane | |
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Foundational & Exploratory
Introduction: Embracing Three-Dimensionality in Modern Medicinal Chemistry
An In-depth Technical Guide to Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: A Modern Scaffold for Drug Discovery
The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards more complex, three-dimensional scaffolds. This "escape from flatland" is driven by the need to access novel chemical space, enhance target specificity, and improve pharmacokinetic profiles, which are often associated with higher clinical success rates.[1] Within this context, spirocyclic systems—structures containing two rings sharing a single atom—have emerged as exceptionally valuable building blocks.
This technical guide focuses on this compound, a sophisticated scaffold that masterfully combines the structural rigidity of a spirocycle with the favorable physicochemical properties of an oxetane and a piperidine ring. As a Senior Application Scientist, this document will provide an in-depth analysis of its chemical properties, strategic value, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidine ring fused to an oxetane ring in a spirocyclic arrangement. The nitrogen atom of the piperidine is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to facilitate controlled, stepwise functionalization.
Caption: Chemical structure of this compound.
The table below summarizes the core chemical properties of the title compound and its frequently utilized analog, the 2-oxo derivative, for comparative purposes.
| Property | This compound | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| CAS Number | 1211593-35-9 (unconfirmed) | 203661-69-2[2][3] |
| Molecular Formula | C₁₂H₂₁NO₃[4] | C₁₃H₂₁NO₃[2][3] |
| Molecular Weight | 227.30 g/mol [4] | 239.31 g/mol [2] |
| IUPAC Name | This compound | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)COC2 | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2[2] |
| InChI Key | Not readily available | SIMIIXFMGJYGLR-UHFFFAOYSA-N[2] |
| Appearance | Solid (typical for similar scaffolds) | White to light yellow powder or crystal |
| Purity | ≥97% (typical commercial grade)[4] | >97.0%(GC) |
Strategic Value in Medicinal Chemistry
The deliberate incorporation of the 2-oxa-7-azaspiro[3.5]nonane scaffold is a strategic choice rooted in modern drug design principles. Its value extends beyond simply being a novel building block; it is a tool for rationally modulating molecular properties.
A 3D Bioisostere for Common Heterocycles
In medicinal chemistry, morpholine is a ubiquitous heterocycle. However, its conformational flexibility can be a liability. The 2-oxa-7-azaspiro[3.5]nonane core has been proposed as a valuable, rigid structural alternative to morpholine.[5] This bioisosteric replacement introduces a defined three-dimensional vector for substituents, which can lead to more precise interactions with biological targets and potentially improve binding affinity and selectivity.
Sources
An In-Depth Technical Guide to the Physicochemical Characteristics of N-Boc-2-oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The concept of "escaping from flatland" has driven a paradigm shift away from traditional, often planar, aromatic systems towards more three-dimensional, sp³-rich scaffolds.[1] Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space.[1]
This guide focuses on a particularly compelling scaffold: N-Boc-2-oxa-7-azaspiro[3.5]nonane . This molecule incorporates a piperidine ring, a common motif in bioactive compounds, fused to an oxetane ring through a spirocyclic center. The oxetane moiety is not merely a passive structural element; it is a strategic component that can significantly modulate a molecule's physicochemical properties. It is known to enhance aqueous solubility, a critical factor for drug absorption and distribution, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
The N-tert-butoxycarbonyl (Boc) protecting group makes this scaffold a versatile building block in multi-step syntheses, allowing for the controlled introduction of various functional groups. This strategic design has led to the exploration of N-Boc-2-oxa-7-azaspiro[3.5]nonane derivatives in various therapeutic areas, most notably as agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[2]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Boc-2-oxa-7-azaspiro[3.5]nonane. We will delve into its key properties, present detailed protocols for their experimental determination, and discuss the causal relationships between its structure and its behavior in chemical and biological systems. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this promising scaffold in their discovery and development endeavors.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. While specific experimental data for N-Boc-2-oxa-7-azaspiro[3.5]nonane is not widely published, we can infer key characteristics from its structural components and data from closely related analogues.
A Note on Data for Analogues: Due to the limited availability of public data for the specific title compound, some of the following information is based on its close structural analogue, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate . The primary difference is the presence of a ketone at the 2-position of the cyclobutane ring instead of an ether linkage. This substitution is expected to influence properties such as polarity and hydrogen bonding potential.
Table 1: Key Physicochemical Properties of N-Boc-2-oxa-7-azaspiro[3.5]nonane and its 2-oxo Analogue
| Property | N-Boc-2-oxa-7-azaspiro[3.5]nonane (Predicted/Inferred) | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Experimental) | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₃H₂₁NO₃[3] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 227.30 g/mol | 239.31 g/mol [3] | Influences diffusion rates and membrane permeability. |
| Melting Point | Data not available | 55-56 °C[2] | An indicator of purity and lattice energy. Affects dissolution rate. |
| Boiling Point | Data not available | 349 °C (predicted) | Relevant for purification by distillation, though less so for solid drug candidates. |
| Topological Polar Surface Area (TPSA) | Predicted to be lower than the 2-oxo analogue | 46.5 Ų (calculated) | Correlates with hydrogen bonding potential and is a predictor of cell permeability. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in a favorable range for drug-likeness | Predicted to be in a favorable range for drug-likeness | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. |
| Solubility | Expected to have good aqueous solubility due to the oxetane moiety | Data not available | Crucial for absorption from the gastrointestinal tract and for formulation development. |
| pKa | The piperidine nitrogen is basic, but the Boc group reduces its basicity. | The piperidine nitrogen is basic, but the Boc group reduces its basicity. | Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of N-Boc-2-oxa-7-azaspiro[3.5]nonane is expected to show distinct signals for the protons of the piperidine and oxetane rings, as well as a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the methylene protons on both rings would provide detailed information about their connectivity and stereochemical environment.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key signals would include those for the spiro carbon, the carbons of the oxetane and piperidine rings, and the carbonyl and quaternary carbons of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. For N-Boc-2-oxa-7-azaspiro[3.5]nonane, techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation may involve the loss of the Boc group or cleavage of the spirocyclic rings.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Workflow for Physicochemical Characterization
Caption: Overall workflow for the synthesis, characterization, and physicochemical profiling of N-Boc-2-oxa-7-azaspiro[3.5]nonane.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of N-Boc-2-oxa-7-azaspiro[3.5]nonane is completely dry and finely powdered.
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (based on the analogue, a starting point around 35-40 °C would be reasonable). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Carefully observe the sample through the magnifying lens.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.
Solubility Determination
Aqueous solubility is a critical parameter for drug candidates as it directly impacts bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is useful for early-stage screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-Boc-2-oxa-7-azaspiro[3.5]nonane in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid N-Boc-2-oxa-7-azaspiro[3.5]nonane to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution at each pH.
Lipophilicity (LogP) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in the body.
Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Addition: Dissolve a known amount of N-Boc-2-oxa-7-azaspiro[3.5]nonane in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
The Causality Behind Experimental Choices: Structure-Property Relationships
The physicochemical characteristics of N-Boc-2-oxa-7-azaspiro[3.5]nonane are a direct consequence of its unique molecular architecture. Understanding these structure-property relationships is key to rationally designing new molecules with desired ADME profiles.
The Role of the Spirocyclic Core
The spirocyclic fusion of the piperidine and oxetane rings imparts significant conformational rigidity. This pre-organization of the molecule can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity. This rigidity also limits the number of available conformations, which can be beneficial for metabolic stability as it may prevent the molecule from adopting a conformation that is readily recognized by metabolic enzymes.
The Influence of the Oxetane Moiety
The incorporation of the oxetane ring is a deliberate design choice with several intended consequences:
-
Enhanced Solubility: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water molecules and thereby increasing aqueous solubility. This is a common strategy to overcome the solubility challenges often encountered with lipophilic drug candidates.
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to more common functionalities like a gem-dimethyl group. By replacing a metabolically liable group with an oxetane, the overall metabolic stability of the molecule can be enhanced.
-
Modulation of Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the basicity (pKa) of the adjacent piperidine nitrogen. This can be a useful tool for fine-tuning the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.
The Function of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen. This is essential for synthetic applications, as it prevents the nitrogen from participating in unwanted side reactions during the construction of more complex molecules. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the subsequent functionalization of the piperidine nitrogen.
Conclusion: A Versatile Scaffold for Future Drug Discovery
N-Boc-2-oxa-7-azaspiro[3.5]nonane represents a modern and highly valuable building block for drug discovery. Its unique combination of a spirocyclic core, a beneficial oxetane moiety, and a versatile protecting group provides a powerful platform for the design and synthesis of novel therapeutic agents with improved physicochemical and pharmacological properties.
This in-depth technical guide has provided a comprehensive overview of the key physicochemical characteristics of this scaffold, along with detailed experimental protocols for their determination. By understanding the interplay between the structure of N-Boc-2-oxa-7-azaspiro[3.5]nonane and its properties, researchers and drug development professionals can more effectively leverage this promising scaffold to address the challenges of modern drug discovery and develop the next generation of innovative medicines.
References
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid. Retrieved from [Link]
Sources
Structure elucidation of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key building block in medicinal chemistry. This spirocyclic scaffold, featuring a unique combination of an oxetane and a piperidine ring, offers a valuable three-dimensional architecture for modern drug design, moving beyond traditional "flat" molecules.[1][2] The precise confirmation of its structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This document details a multi-technique analytical approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific rigor and trustworthiness.
Introduction: The Structural Significance of a Novel Scaffold
The molecule at the center of this guide, this compound, represents a confluence of desirable features in contemporary drug discovery. Its spirocyclic nature imparts conformational rigidity and a distinct three-dimensional exit vector for further functionalization. The embedded oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, can significantly improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1][3] The piperidine moiety is a ubiquitous fragment in bioactive molecules, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled, site-selective modifications during complex syntheses.
Given these subtleties, unambiguous structural verification is not merely a procedural step but a foundational requirement. This guide provides the strategic workflow for achieving that certainty.
Caption: Logical relationship of core features to drug discovery significance.
Analytical Strategy: A Multi-Faceted Approach
The elucidation of this molecule's structure relies on a synergistic combination of analytical techniques. No single method provides the complete picture; instead, each technique offers a unique piece of the puzzle. Mass spectrometry provides the molecular weight and fragmentation data, infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise connectivity of every atom in the molecule.
Caption: Overall workflow for the structural elucidation process.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is essential for distinguishing it from potential isomers.
Molecular Formula: C₁₃H₂₃NO₃ Monoisotopic Mass: 241.1678 Da
Expected Fragmentation Pathways
The presence of the Boc-protecting group provides highly characteristic fragmentation patterns under electrospray ionization (ESI) or electron impact (EI) conditions.[4] The primary fragmentation pathways involve the loss of moieties from the Boc group, providing immediate evidence of its presence.
-
Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) via a McLafferty-like rearrangement is a hallmark of Boc-protected amines.[5]
-
Loss of tert-butyl radical: Loss of the tert-butyl cation or radical results in a fragment at [M-57]⁺.
-
Loss of Boc Group: Cleavage of the N-C bond can lead to the loss of the entire Boc group, or a sequential loss of isobutylene and CO₂.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines.[6][7]
Data Presentation: Key Mass Fragments
| m/z (calculated) | Ion Formula | Description of Loss | Significance |
| 242.1751 | [C₁₃H₂₄NO₃]⁺ | [M+H]⁺ | Protonated molecular ion. |
| 202.1438 | [C₉H₁₆NO₃]⁺ | [M+H-C₃H₆]⁺ | Loss of Propylene from piperidine ring (less common). |
| 186.1125 | [C₉H₁₆NO₂]⁺ | [M+H-C₄H₈]⁺ | Loss of isobutylene (56 Da); characteristic of Boc group.[4] |
| 142.1227 | [C₈H₁₆NO]⁺ | [M+H-C₅H₈O₂]⁺ | Loss of isobutylene and CO₂.[4] |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation | Signature fragment of the Boc group.[8] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization source in positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺ at m/z 242.2) as the precursor ion and acquire a product ion scan to observe the characteristic fragments listed above.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the carbamate, the ether linkage of the oxetane, and the aliphatic C-H bonds.
Data Presentation: Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 2975-2950 | C-H Stretch (asymmetric) | tert-butyl, piperidine, oxetane | Strong |
| 2870-2850 | C-H Stretch (symmetric) | tert-butyl, piperidine, oxetane | Medium |
| 1690-1670 | C=O Stretch | Carbamate (Boc group) | Strong, Sharp |
| 1470-1450 | C-H Bend (scissoring) | CH₂ groups | Medium |
| 1365 | C-H Bend (symmetric) | tert-butyl group | Strong, Sharp |
| 1250-1200 | C-N Stretch | Amine | Medium |
| 1170-1140 | C-O-C Stretch (asymmetric) | Carbamate | Strong |
| 980-960 | C-O-C Stretch (symmetric) | Oxetane ring | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and proton skeleton. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show a large singlet for the tert-butyl group and a series of complex multiplets for the protons on the piperidine and oxetane rings. Due to the spirocyclic center, many of the methylene protons will be diastereotopic and will appear as distinct signals with both geminal and vicinal coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms. Key signals include the carbamate carbonyl, the quaternary spiro-carbon, and the carbons of the Boc group, piperidine, and oxetane rings.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
(Note: Chemical shifts are predicted based on analogous structures and standard chemical shift tables.[9][10] Actual values may vary depending on solvent and concentration.)
| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Boc Group | ||||
| -C(CH₃)₃ | ~1.45 | s | 9H | ~80.5 |
| -C(CH ₃)₃ | ~28.4 | |||
| -C=O | - | - | - | ~154.9 |
| Piperidine Ring | ||||
| H-6, H-8 (α to N) | ~3.5-3.7 | m | 4H | ~45.0 |
| H-5, H-9 (β to N) | ~1.6-1.8 | m | 4H | ~35.0 |
| Oxetane Ring | ||||
| H-1, H-3 | ~4.2-4.4 | m | 4H | ~75.0 |
| Spiro Center | ||||
| C-4 | - | - | - | ~40.0 |
2D NMR for Connectivity Confirmation
Two-dimensional NMR is indispensable for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will clearly show the connectivity within the piperidine ring (H-6 coupling to H-5; H-8 coupling to H-9) and within the oxetane ring. Protons that are geminal but diastereotopic will also show correlations.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the primary tool for assigning the signals in the ¹H and ¹³C spectra to specific atoms in the molecule.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons.[11] It provides the definitive evidence for the overall connectivity.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to correlate ¹H and ¹³C signals.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf), optimized for a long-range coupling constant of ~8 Hz.[11]
-
-
Data Processing and Analysis: Process all spectra using appropriate window functions and perform phase and baseline corrections. Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule.
Conclusion: A Self-Validating System
The structural elucidation of this compound is achieved through the logical integration of data from multiple, complementary analytical techniques. The molecular formula is established by HRMS, with fragmentation patterns confirming the presence of the key Boc-protecting group. IR spectroscopy provides rapid verification of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous, atom-by-atom map of the molecular structure. The cross-peaks observed in the COSY, HSQC, and especially the HMBC spectra, serve as a self-validating system, where the connectivity implied by one correlation is confirmed by several others, leading to a highly confident and robust structural assignment.
References
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Yen, T. T. H., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]
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Bandyopadhyay, K., et al. (2013). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
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Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Geary, G. C., et al. (2017). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
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SciSpace. (2017). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new biologically active azaspiro compounds. Retrieved from [Link]
-
MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Elixir International Journal. (2012). Vibrational Spectroscopic Studies. Retrieved from [https://www.elixirpublishers.com/articles/1351052822_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
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PubChemLite. (n.d.). 2-oxa-7-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]
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PubChemLite. (n.d.). 2-oxa-7-azaspiro[3.5]nonan-6-one. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Vibrational Frequency Correlations in Heterocyclic Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Retrieved from [Link]
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YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from [Link]
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DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]
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ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]
- Unknown Source. CASE STUDY (cont.) MULTIPLE BOND 2D H/C.
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ResearchGate. (2025). Mass Spectra Splitting Of Some Compounds Containing Both Azulenic And Benzo-Crown Ethers Moieties. Retrieved from [Link]
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Spectroscopic Profile of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic compound of interest in drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogues to present a comprehensive, predictive profile. This approach is designed to empower researchers in identifying and characterizing this compound, as well as in distinguishing it from structurally similar molecules.
Introduction: The Significance of Spirocyclic Oxetanes
Spirocyclic systems, which feature two rings connected by a single common atom, are of increasing importance in medicinal chemistry. They offer a three-dimensional architecture that can lead to improved pharmacological properties. The incorporation of an oxetane ring, a four-membered cyclic ether, is a particularly attractive strategy. The oxetane moiety can act as a polar equivalent to a gem-dimethyl group or a carbonyl group, potentially enhancing aqueous solubility and metabolic stability without introducing a reactive carbonyl functionality.[1] this compound combines the rigid framework of a spirocycle with the desirable physicochemical properties of an oxetane and a Boc-protected amine, making it a valuable building block for novel therapeutics.
Precise spectroscopic characterization is paramount for confirming the successful synthesis of this target molecule and for differentiating it from potential isomers and byproducts, such as the corresponding 2-oxo analogue, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound, with the IUPAC name this compound, is presented below. The numbering convention used in this guide for the purpose of spectroscopic assignment is also indicated.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar spirocyclic oxetanes and N-Boc protected piperidines.[2]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| C1-H ₂, C9-H ₂ | 1.60 - 1.80 | m | 4H | Protons on the piperidine ring adjacent to the spirocenter. |
| C3-H ₂, C5-H ₂ | 4.60 - 4.80 | t | 4H | Diastereotopic protons of the oxetane ring, expected to be significantly deshielded by the adjacent oxygen atom. |
| C6-H ₂, C8-H ₂ | 3.40 - 3.60 | t | 4H | Protons on the piperidine ring adjacent to the nitrogen atom of the Boc-group. |
| -C(CH ₃)₃ | 1.45 | s | 9H | Protons of the tert-butyl group of the Boc protecting group. |
Key Differentiating Feature: The most characteristic signals in the ¹H NMR spectrum are the triplets corresponding to the oxetane protons (C3-H₂ and C5-H₂) in the region of 4.60 - 4.80 ppm.[3] This is in stark contrast to the "2-oxo" analogue, which would show a singlet for the protons adjacent to the ketone at a much lower chemical shift (around 2.5-2.8 ppm).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ is detailed below. The assignments are based on established chemical shift values for N-Boc piperidines and oxetanes.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 1, C 9 | 30 - 35 | Carbons of the piperidine ring adjacent to the spirocenter. |
| C 3, C 5 | 75 - 80 | Carbons of the oxetane ring adjacent to the oxygen, showing significant deshielding. |
| C 4 (spiro) | 35 - 40 | Quaternary spirocarbon. |
| C 6, C 8 | 40 - 45 | Carbons of the piperidine ring adjacent to the nitrogen atom. |
| -C (CH₃)₃ | 80 - 82 | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | 28 - 29 | Methyl carbons of the tert-butyl group. |
| N-C =O | 154 - 156 | Carbonyl carbon of the Boc protecting group. |
Key Differentiating Feature: The key signals for confirming the "2-oxa" structure are the chemical shifts for C3 and C5 in the 75-80 ppm range. The "2-oxo" analogue would instead display a ketone carbonyl signal in the region of 200-210 ppm.
Predicted Infrared (IR) Spectroscopy Data
The predicted key IR absorption bands are listed below. These are based on typical frequencies for the functional groups present in the molecule.[4][5]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C-H (alkane) | 2850 - 3000 | Strong | C-H stretching vibrations of the piperidine and oxetane rings and the tert-butyl group. |
| C=O (carbamate) | 1680 - 1700 | Strong | Stretching vibration of the carbonyl group in the Boc protecting group. |
| C-O-C (ether) | 1050 - 1150 | Strong | Asymmetric C-O-C stretching of the oxetane ring. |
| C-N (amine) | 1160 - 1250 | Medium | Stretching vibration of the C-N bond in the piperidine ring. |
Key Differentiating Feature: The presence of a strong C-O-C stretching band for the oxetane and the specific wavenumber of the C=O stretch for the carbamate are key diagnostic features. The "2-oxo" analogue would show a characteristic ketone C=O stretch around 1710-1730 cm⁻¹.
Predicted Mass Spectrometry Data
For mass spectrometry, electrospray ionization (ESI) is the preferred method for this type of molecule. The predicted fragmentation patterns are based on the known behavior of N-Boc protected piperidines.[6]
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 242.17 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | 186.11 | Loss of isobutylene from the tert-butyl group. |
| [M-Boc+H]⁺ | 142.12 | Loss of the entire Boc group. |
Key Differentiating Feature: The accurate mass of the molecular ion is the most definitive piece of data. The fragmentation pattern, particularly the loss of the Boc group, is characteristic of this class of compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with the following parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Spectral width: 240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.
-
-
MS and MS/MS Analysis:
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this valuable building block, distinguish it from its isomers, and proceed with its application in drug discovery and development. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.
References
- Burris, K. D., et al. (2008). A novel method for the synthesis of spirocyclic oxetanes. Journal of Organic Chemistry, 73(4), 1572-1575.
- Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Nature Reviews Drug Discovery, 13(10), 785-798.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Wiles, C., & Watts, P. (2014). The synthesis and applications of oxetanes in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(2), 454-461.
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
- Stepan, A. F., et al. (2011). Spirocyclic oxetanes: a novel class of non-classical scaffolds for drug discovery. Journal of Medicinal Chemistry, 54(22), 7764-7771.
- de Hoffmann, E., & Stroobant, V. (2007).
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An In-Depth Technical Guide to tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is unceasing. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity into drug candidates, often leading to enhanced target specificity and improved metabolic stability.[1] This guide provides a comprehensive technical overview of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in contemporary drug discovery.
Identified by the CAS number 203661-69-2, this spirocyclic intermediate has emerged as a valuable tool in the synthesis of complex bioactive molecules, particularly in the development of central nervous system (CNS) active agents, enzyme inhibitors, and receptor modulators.[1] Its unique structural features, combining a rigid spiro[3.5]nonane core with versatile functional groups, make it an attractive starting point for structure-activity relationship (SAR) studies.[1] Furthermore, its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) underscores its relevance and utility in innovative therapeutic modalities.[2]
This document will delve into the core physicochemical properties, structural characteristics, and synthetic applications of this compound, offering field-proven insights and detailed methodologies for its practical implementation in a research and development setting.
Core Properties and Structure
The defining feature of CAS 203661-69-2 is its spirocyclic nature, where two rings share a single carbon atom. This arrangement locks the conformation of the molecule, providing a rigid framework that can be beneficial for optimizing interactions with biological targets.[1] The presence of a keto group and a tert-butyl carbamate (Boc) protected amine offers orthogonal handles for chemical modification, allowing for selective and controlled elaboration of the molecular structure.[1]
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 203661-69-2 | [2][3][4][5] |
| Molecular Formula | C13H21NO3 | [2][3][4][6] |
| Molecular Weight | 239.31 g/mol | [3][4][6] |
| IUPAC Name | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | [4][6] |
| Appearance | Solid, White to Light yellow powder/crystal | [2][4][7][8] |
| Melting Point | 55-61 °C | [4][5][8] |
| Boiling Point | 349 °C (predicted) | [4][5] |
| Density | 1.12 g/cm³ (predicted) | [4][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][7] |
| SMILES | O=C(OC(C)(C)C)N1CCC2(CC(=O)C2)CC1 | [2][3] |
| InChIKey | SIMIIXFMGJYGLR-UHFFFAOYSA-N | [3][7] |
Role in PROTAC Development
A significant application of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is as a linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in a PROTAC's efficacy, as its length, rigidity, and composition determine the spatial orientation of the two ligands and the stability of the ternary complex (target protein-PROTAC-E3 ligase).
The rigid spirocyclic core of this compound can help to enforce a specific conformation in the linker, which can be advantageous for optimizing the presentation of the target-binding and E3 ligase-binding moieties. This conformational constraint can reduce the entropic penalty upon binding and contribute to a more potent and selective PROTAC.[1]
Synthetic Utility and Experimental Protocols
The chemical versatility of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate makes it a valuable intermediate in multi-step organic synthesis.[1] The Boc-protected amine can be readily deprotected under acidic conditions, allowing for subsequent functionalization, such as amide bond formation. The ketone functionality can undergo various transformations, including reduction to an alcohol or reductive amination.
Representative Synthetic Protocol: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A common synthetic route involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable ketene precursor.[7] The following is a generalized protocol based on literature procedures.
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-copper couple (Zn/Cu)
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple.
-
Add t-BuOMe to the flask.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of NH4Cl.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[7]
Causality in Experimental Choices:
-
Flame-dried glassware and inert atmosphere: The use of a Zn/Cu couple suggests a Reformatsky-type or related reaction which can be sensitive to moisture.
-
Dropwise addition at controlled temperature: This is crucial to manage the exothermicity of the reaction and prevent side product formation.
-
Aqueous workup with NH4Cl: This step is to quench the reaction and dissolve inorganic salts, facilitating the separation of the organic product.
-
Chromatographic purification: This is a standard and necessary step to isolate the desired product from unreacted starting materials and byproducts.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][9]
Recommended Handling Practices:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[8]
-
Store in a cool, dark, and dry place, sealed from moisture.[2][4][5]
Conclusion
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2) is a high-value spirocyclic intermediate that serves as a powerful tool in medicinal chemistry and drug development.[1] Its conformationally rigid scaffold and versatile functional groups make it an ideal building block for creating novel therapeutics with potentially enhanced properties.[1] Its demonstrated utility in the synthesis of PROTACs highlights its importance in the development of next-generation pharmaceuticals.[2] This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties to its practical application in synthesis. For researchers and scientists in the field, a thorough understanding of such key intermediates is paramount to the successful design and execution of innovative drug discovery programs.
References
-
Chemball. 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate tert-Butyl Ester. [Link]
-
US EPA. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate - Substance Details - SRS. [Link]
-
US EPA. 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with dodecyl 2-methyl-2-propenoate, 1-ethenyl-2-pyrrolidinone and methyl 2-methyl-2-propenoate - Substance Details - SRS. [Link]
-
Ivy Fine Chemicals. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate. [Link]
-
PubChem. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone. [Link]
-
PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3. [Link]
-
Angene Chemical. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
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The Emergence of 2-Oxa-7-Azaspiro[3.5]nonane Scaffolds: A Technical Guide to Unlocking Biological Potential
Foreword: Embracing Three-Dimensionality in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. However, the limitations of "flat" molecules in addressing complex biological targets and overcoming challenges in ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties have become increasingly apparent. This has spurred a paradigm shift towards the exploration of three-dimensional (3D) scaffolds that can better mimic the intricate topographies of biological macromolecules. Among these, spirocyclic systems have garnered significant attention for their inherent structural rigidity, improved physicochemical properties, and ability to project functionalities into chemical space in a well-defined manner. This guide delves into the burgeoning potential of a particularly promising scaffold: 2-oxa-7-azaspiro[3.5]nonane. Its unique topology, combining an oxetane and a piperidine ring, offers a compelling blend of features for the modern drug hunter.
This technical guide provides an in-depth exploration of the 2-oxa-7-azaspiro[3.5]nonane core, from its synthetic accessibility to its diverse biological applications. We will dissect the rationale behind its use as a privileged scaffold, provide actionable experimental protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The 2-Oxa-7-Azaspiro[3.5]nonane Scaffold: A Structural and Physicochemical Perspective
The 2-oxa-7-azaspiro[3.5]nonane scaffold is a heterocyclic system characterized by a central spiro carbon atom shared between an oxetane ring and a piperidine ring. This unique arrangement confers a number of advantageous properties in the context of medicinal chemistry.
Key Physicochemical Attributes
The incorporation of the 2-oxa-7-azaspiro[3.5]nonane moiety into a molecule can significantly influence its physicochemical profile, often leading to improvements in drug-like properties.
| Property | Impact of 2-Oxa-7-Azaspiro[3.5]nonane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The presence of the polar oxetane ring and the nitrogen atom in the piperidine ring can enhance hydrogen bonding interactions with water. |
| Lipophilicity (logP/logD) | Generally Decreased | The introduction of heteroatoms and the compact 3D structure can reduce the overall lipophilicity compared to more linear or purely carbocyclic analogs. |
| Metabolic Stability | Often Improved | The spirocyclic nature and the presence of the oxetane ring can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes.[1] |
| Molecular Rigidity | Increased | The spirocyclic fusion restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. |
| Three-Dimensionality (Fsp3) | Increased | This scaffold is rich in sp3-hybridized carbons, contributing to a more three-dimensional molecular shape, a feature often associated with higher clinical success rates.[2] |
Bioisosteric Replacement: A Gateway to Novel Chemical Space
The 2-oxa-7-azaspiro[3.5]nonane scaffold is often employed as a bioisosteric replacement for more common cyclic amines like piperidine and morpholine.[3] This strategy allows for the exploration of novel chemical space while retaining or improving key interactions with a biological target. For instance, replacing a piperidine ring with a 2-oxa-7-azaspiro[3.5]nonane can introduce a new vector for substitution on the oxetane ring, enabling the optimization of secondary binding interactions.
Synthetic Strategies for Accessing the 2-Oxa-7-Azaspiro[3.5]nonane Core
The utility of any scaffold in drug discovery is intrinsically linked to its synthetic accessibility. Fortunately, several robust synthetic routes to the 2-oxa-7-azaspiro[3.5]nonane core and its derivatives have been developed.
General Synthetic Workflow
A common approach to the synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives involves a multi-step sequence that can be adapted to introduce a variety of functional groups.
Caption: A generalized workflow for the synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives.
Detailed Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate
This protocol provides a step-by-step method for the synthesis of the parent 2-oxa-7-azaspiro[3.5]nonane scaffold, which can then be further functionalized.
Step 1: Synthesis of N-tosyl-4-piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Formation of the Oxetane Ring via Corey-Chaykovsky Reaction
-
To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the resulting ylide solution to 0 °C and add a solution of N-tosyl-4-piperidone (1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Step 3: Deprotection of the Tosyl Group
-
To a solution of the spiro-oxetane from Step 2 in a suitable solvent (e.g., methanol), add a reducing agent such as sodium amalgam or magnesium in methanol.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by an appropriate method (e.g., distillation or chromatography) to obtain 2-oxa-7-azaspiro[3.5]nonane.
Step 4: Formation of the Hemioxalate Salt
-
Dissolve the free base in a suitable solvent such as ethanol.
-
Add a solution of oxalic acid (0.5 eq) in ethanol dropwise.
-
Stir the mixture, and the hemioxalate salt will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Biological Potential and Therapeutic Applications
The 2-oxa-7-azaspiro[3.5]nonane scaffold has demonstrated significant potential across a range of therapeutic areas.
GPR119 Agonists for the Treatment of Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[4] Derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists.[5]
Signaling Pathway of GPR119 Activation
Caption: Simplified signaling cascade of GPR119 activation by a 2-oxa-7-azaspiro[3.5]nonane agonist.
Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonist Activity
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-oxa-7-azaspiro[3.5]nonane derivatives in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Modulators of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in Oncology
NQO1 is an enzyme that is overexpressed in many cancer types.[6] It plays a dual role, acting as a detoxification enzyme but also capable of bioactivating certain quinone-based drugs to potent cytotoxic agents.[7] The 2-oxa-7-azaspiro[3.5]nonane scaffold has been incorporated into molecules designed to interact with NQO1.[3]
The Dual Role of NQO1 in Cancer
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Spirocyclic Oxetanes: A Paradigm Shift in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug discovery. Among these, the spirocyclic oxetane motif has emerged as a particularly powerful tool. This guide provides a comprehensive overview of the synthesis, unique physicochemical properties, and diverse applications of spirocyclic oxetanes in medicinal chemistry. We will delve into their role as versatile bioisosteres, their impact on molecular conformation, and their ability to enhance drug-like properties, offering a roadmap for their effective implementation in drug design and development programs.
Introduction: The Rise of Spirocyclic Oxetanes in Drug Design
The quest for novel chemical matter with improved pharmacological profiles is a constant driver in drug discovery. Medicinal chemists are increasingly turning to sp3-rich, three-dimensional scaffolds to escape the "flatland" of traditional aromatic compounds and explore new chemical space.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry, which can significantly impact a molecule's interaction with its biological target.[2]
The incorporation of an oxetane ring, a four-membered cyclic ether, into a spirocyclic framework introduces a unique combination of properties. The inherent ring strain of the oxetane (approximately 106 kJ/mol) and the polarity imparted by the oxygen atom create a scaffold with distinct electronic and steric features.[3] This guide will explore how these features are being leveraged to address critical aspects of drug design, including metabolic stability, aqueous solubility, and target engagement.
Synthetic Strategies: Accessing the Spirocyclic Oxetane Core
The synthetic accessibility of novel scaffolds is paramount for their widespread adoption in medicinal chemistry. Fortunately, a number of robust methods for the synthesis of spirocyclic oxetanes have been developed, providing access to a diverse range of building blocks.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, stands out as a direct and atom-economical method for constructing the oxetane ring.[4][5] Recent advancements have expanded the scope of this reaction to include the synthesis of functionalized spirocyclic oxetanes.[4]
A notable example involves the reaction of cyclic ketones with maleic acid derivatives.[4] A telescoped three-step sequence, commencing with the Paternò-Büchi reaction, allows for the efficient synthesis of diverse spirocyclic oxetanes.[4][6] The use of p-xylene as an additive has been shown to suppress competing alkene dimerization, a common side reaction that has previously limited the utility of this method.[4][6]
Experimental Protocol: Telescoped Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction [4]
-
Paternò-Büchi Reaction:
-
To a solution of maleic anhydride (1.0 mmol) and p-xylene (1.0 mmol) in acetonitrile (10 mL) is added the cyclic ketone (3.0 mmol).
-
The reaction mixture is irradiated with a suitable UV lamp (e.g., 300 nm) for 24 hours.
-
The reaction progress is monitored by ¹H NMR spectroscopy to determine the relative amounts of starting material, oxetane product, and dimer byproduct.[4]
-
-
Nucleophilic Ring-Opening:
-
To the crude reaction mixture from the previous step, a nucleophile (e.g., an alcohol or amine, 1.2 mmol) is added.
-
The mixture is stirred at room temperature until the anhydride ring is completely opened, as monitored by TLC or LC-MS.
-
-
Esterification/Amidation:
-
A coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 mmol), is added to the reaction mixture.
-
The mixture is stirred at room temperature for 12-24 hours.
-
The final product is purified by column chromatography on silica gel.
-
Functionalization of Pre-formed Oxetane Building Blocks
An alternative and highly versatile approach involves the use of commercially available or readily synthesized oxetane building blocks, such as oxetan-3-one.[1][7] The rich chemistry of oxetan-3-one allows for its elaboration into a wide array of spirocyclic systems through reactions like reductive amination and organometallic additions.[1][7]
For instance, 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane are valuable spirocyclic oxetane building blocks that can be incorporated into larger molecules.[8] A novel synthesis of 2-oxa-7-azaspiro[3.5]nonane has been reported, starting from the condensation of diethyl malonate with N-tosylbis(2-bromoethyl)amine.[8]
Diagram: Synthetic Routes to Spirocyclic Oxetanes
Caption: Key synthetic strategies for accessing spirocyclic oxetanes.
Physicochemical Properties: The Spirocyclic Oxetane Advantage
The incorporation of a spirocyclic oxetane can profoundly influence a molecule's physicochemical properties, often in a favorable direction for drug development.[7][9]
Impact on Solubility and Lipophilicity
Aqueous solubility is a critical parameter for drug absorption and distribution. The polar nature of the oxetane ring can lead to a significant increase in aqueous solubility.[7][9][10] For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[7][9]
In a series of spirocyclic compounds, the introduction of an oxetane moiety led to a dramatic improvement in water solubility. For instance, an oxa-spirocyclic compound was found to be approximately 40 times more soluble than its corresponding spirocyclic alkane analog.[10]
Concurrently, the incorporation of an oxetane can reduce lipophilicity, as measured by the logarithm of the n-octanol/water distribution coefficient (LogD).[7] This reduction in lipophilicity can be beneficial for reducing off-target effects and improving a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.
| Compound Modification | Change in Aqueous Solubility | Change in Lipophilicity (LogD) | Reference |
| gem-dimethyl to oxetane | ↑ (4 to >4000-fold) | ↓ | [7][9] |
| Spiro-alkane to spiro-oxetane | ↑ (up to 40-fold) | ↓ | [10] |
Table 1: Impact of spirocyclic oxetanes on physicochemical properties.
Metabolic Stability
Metabolic instability is a major cause of drug candidate failure. The oxetane motif can serve as a "metabolic shield," blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][7] This is particularly relevant when replacing metabolically labile groups like gem-dimethyl or morpholine.[1][7] The morpholine ring, for instance, is a common site of oxidative degradation in many marketed drugs.[7] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been proposed as metabolically robust analogs of morpholine.[7]
Applications in Drug Discovery: A Versatile Bioisostere
The unique properties of spirocyclic oxetanes make them valuable bioisosteres for several commonly used functional groups in medicinal chemistry.[1][11]
Bioisostere for gem-Dimethyl and Carbonyl Groups
The spirocyclic oxetane can act as a polar and metabolically stable surrogate for the gem-dimethyl group.[1][11] This substitution can improve aqueous solubility and metabolic stability without significantly altering the steric profile of the molecule.[1]
Furthermore, the oxetane ring can serve as a non-classical isostere of a carbonyl group.[1][12] The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen with a biological target.[3] This replacement can be advantageous in overcoming issues related to the chemical reactivity or metabolic instability of carbonyl-containing compounds.[13]
Diagram: Bioisosteric Relationships of Spirocyclic Oxetanes
Caption: Spirocyclic oxetanes as versatile bioisosteres.
Conformational Constraint and 3D-Pharmacophore Design
The rigid nature of the spirocyclic oxetane scaffold can be used to lock a molecule into a specific conformation, which can lead to enhanced potency and selectivity for its biological target.[14] By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty of binding can be reduced.
The introduction of a spiro-oxetane has been shown to induce an N-alkyl group to adopt an axial conformation in a heterocyclic ring.[14] This conformational control can be a powerful tool for optimizing ligand-receptor interactions.
Case Studies: Spirocyclic Oxetanes in Action
The utility of spirocyclic oxetanes is not merely theoretical; numerous examples in the recent literature and patent filings demonstrate their successful application in drug discovery programs.[15] For instance, spiro-oxindole compounds containing an oxetane moiety have been investigated as therapeutic agents for sodium channel-mediated diseases, including pain.[16]
In the development of respiratory syncytial virus (RSV) inhibitors, the oxetane motif has been used to modulate the basicity of a terminal amine, which is critical for optimizing the pharmacokinetic profile of the drug candidates.[3]
Future Directions and Conclusion
The field of spirocyclic oxetanes in medicinal chemistry is rapidly evolving. While significant progress has been made in their synthesis and application, challenges remain, particularly in accessing a wider diversity of substituted oxetane building blocks.[15] Future research will likely focus on developing novel and more efficient synthetic methodologies to expand the accessible chemical space of spirocyclic oxetanes.
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The Strategic Importance of Spiro[3.5]nonanes in Medicinal Chemistry
An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Spiro[3.5]nonane Systems
Abstract: The spiro[3.5]nonane scaffold represents a valuable architectural motif in modern drug discovery, prized for its ability to confer three-dimensional complexity and conformational rigidity upon bioactive molecules. When functionalized and incorporated into drug candidates, understanding the precise spatial arrangement of substituents is paramount for optimizing target engagement and ADME properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group, a mainstay in synthetic chemistry, adds another layer of conformational complexity. This guide provides a comprehensive, in-depth exploration of the principles and practices for the conformational analysis of Boc-protected spiro[3.5]nonane systems, integrating computational and experimental methodologies to provide a holistic understanding for researchers, medicinal chemists, and drug development professionals.
Spirocyclic scaffolds have emerged as privileged structures in drug design. By replacing a flat aromatic ring or a flexible aliphatic chain with a spirocyclic core, chemists can achieve several strategic advantages:
-
Enhanced Three-Dimensionality: Moving away from "flatland," spirocycles introduce defined vectors for substituent placement, allowing for more precise and extensive exploration of a protein's binding pocket.
-
Conformational Rigidity: The inherent strain and connectivity within the spirocyclic system reduce the number of accessible low-energy conformations. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Novel Intellectual Property: The unique chemical space occupied by spirocyclic compounds provides fertile ground for generating novel chemical entities with strong patent positions.
The spiro[3.5]nonane framework, featuring a cyclobutane ring fused to a cyclohexane ring, is particularly interesting. The interplay between the puckered cyclohexane and the strained cyclobutane ring creates a unique and tunable conformational landscape.
Foundational Principles of Conformational Analysis
The conformation of a Boc-protected spiro[3.5]nonane is not random; it is dictated by a delicate balance of several energetic factors. A thorough analysis requires dissecting these contributing forces.
-
Ring Strain: The cyclobutane ring possesses significant angle strain, forcing its substituents into specific spatial arrangements that influence the adjacent cyclohexane ring.
-
Torsional Strain: Eclipsing interactions between substituents on adjacent carbons are minimized as the rings pucker.
-
Steric (van der Waals) Strain: Non-bonded interactions between bulky groups, such as the Boc-protecting group and other substituents, play a dominant role in determining the most stable conformation. The voluminous tert-butyl group of the Boc moiety will seek to occupy a sterically unhindered position.
-
Stereoelectronic Effects: The orientation of orbitals, such as lone pairs on heteroatoms or π-systems, can influence conformational preferences through effects like hyperconjugation.
The cyclohexane ring in a spiro[3.5]nonane system will typically adopt a chair-like conformation to minimize its internal strain. However, the fusion to the cyclobutane ring can lead to flattened or twisted-chair geometries. The key question in the analysis is determining the preferred orientation of substituents (axial vs. equatorial) and the energetic barrier to ring inversion.
Workflow for Comprehensive Conformational Analysis
A robust conformational analysis integrates both computational and experimental techniques. This dual approach provides a self-validating system where theoretical predictions are confirmed by empirical data.
Figure 1: A comprehensive workflow for the conformational analysis of Boc-protected spiro[3.5]nonane systems, integrating computational modeling with experimental validation.
Computational Chemistry Protocols
Computational methods provide an invaluable in silico framework for exploring the entire potential energy surface of a molecule, identifying low-energy conformers, and quantifying their relative stabilities.
Step-by-Step Computational Protocol
Objective: To identify all low-energy conformers and calculate their relative Gibbs free energies (ΔG) to predict their populations at equilibrium.
Methodology:
-
Initial Structure Generation:
-
Draw the 2D structure of the Boc-protected spiro[3.5]nonane derivative.
-
Convert the 2D structure to an initial 3D model using a molecular builder. Ensure correct stereochemistry is defined.
-
-
Conformational Search:
-
Causality: The goal is to broadly sample the conformational space to ensure no significant minima are missed. Molecular mechanics force fields (e.g., MMFF) are computationally inexpensive and ideal for this initial, extensive search.[1]
-
Protocol: Perform a systematic or stochastic conformational search. For a spiro[3.5]nonane system, this will primarily involve rotating the Boc group and sampling different chair/boat/twist conformations of the cyclohexane ring.
-
Output: A large set of conformers, ranked by their steric energy.
-
-
DFT Geometry Optimization:
-
Causality: Density Functional Theory (DFT) provides a much more accurate description of the electronic structure and geometry compared to molecular mechanics.[2][3] This step refines the initial conformers into true local minima on the DFT potential energy surface.
-
Protocol:
-
Take the unique low-energy conformers (e.g., within 10 kcal/mol of the global minimum) from the MMFF search.
-
Perform a full geometry optimization using a functional like B3LYP with a modest basis set (e.g., 6-31G*).[4]
-
Include a continuum solvent model (e.g., PCM or SMD) to simulate the solvent used in experimental studies (e.g., CDCl₃ or DMSO).
-
Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
-
High-Level Single-Point Energy Calculation:
-
Causality: To obtain highly accurate relative energies, it is often beneficial to use a more sophisticated functional and a larger basis set. Since this is computationally expensive, it is performed as a single-point calculation on the already optimized geometries.[2][3]
-
Protocol:
-
Use the geometries optimized at the B3LYP/6-31G* level.
-
Perform a single-point energy calculation using a modern functional (e.g., M06-2X or ωB97X-D) with a larger basis set (e.g., def2-TZVP).[2]
-
Continue to use the same implicit solvent model.
-
-
-
Boltzmann Population Analysis:
-
Causality: The relative Gibbs free energies (ΔG) of the conformers determine their equilibrium populations.
-
Protocol:
-
Calculate the Gibbs free energy for each conformer by combining the single-point electronic energy with the thermal corrections from the frequency calculation.
-
Calculate the population of each conformer (Pᵢ) at a given temperature (T, e.g., 298.15 K) using the Boltzmann distribution equation: Pᵢ = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) where R is the gas constant.
-
-
Data Presentation: Computational Results
The results should be summarized in a table for clarity.
Table 1: Calculated Relative Energies and Populations for Conformers of [Molecule Name]
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-A | C1-C2-N-C(Boc) = 175.2 | 0.00 | 0.00 | 75.8 |
| Conf-B | C1-C2-N-C(Boc) = 65.8 | 0.85 | 1.10 | 14.1 |
| Conf-C | C1-C2-N-C(Boc) = -70.1 | 1.20 | 1.55 | 6.1 |
Experimental Validation Protocols
Experimental data is essential to ground the computational model in reality. NMR spectroscopy is the primary tool for solution-state analysis, while X-ray crystallography provides definitive solid-state information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exquisitely sensitive to the local electronic environment and spatial proximity of nuclei, making it the most powerful technique for studying solution-state conformation.[5]
Objective: To determine the major conformation in solution and, if possible, quantify the populations of multiple conformers in dynamic equilibrium.
Key Experiments & Methodologies:
-
¹H NMR - Chemical Shifts and Coupling Constants:
-
Causality: The chemical shift (δ) of a proton is affected by its local environment. Protons in an axial position on a cyclohexane ring are typically shielded (appear at a lower δ) compared to their equatorial counterparts. The through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[6]
-
Protocol:
-
Acquire a high-resolution ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃).
-
Analyze the signals for protons on the cyclohexane ring. Large coupling constants (J ≈ 10-13 Hz) between vicinal protons are indicative of an axial-axial relationship (dihedral angle ≈ 180°). Small coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
A time-averaged coupling constant suggests a rapid equilibrium between two or more conformations.
-
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):
-
Causality: The NOE is a through-space effect that arises between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. This provides definitive proof of spatial proximity.
-
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum.
-
Look for cross-peaks between protons. For example, a strong NOE between a proton on the Boc group and an axial proton on the cyclohexane ring would strongly support a conformation where the Boc group is oriented over the ring. Conversely, an NOE to an equatorial proton would suggest a different rotamer.
-
Correlate the observed NOEs with the inter-proton distances measured from the computationally generated low-energy conformers. A strong match between experimental NOEs and the distances in a single computed conformer validates that model.
-
-
Figure 2: Workflow for NMR-based conformational analysis.
Single Crystal X-ray Diffraction
Objective: To obtain an unambiguous, high-resolution 3D structure of the molecule in the solid state.
Causality: X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles.[7][] While this represents the conformation in the solid state (which may be influenced by crystal packing forces), it serves as the ultimate benchmark for validating the accuracy of the computational methods. If the lowest-energy computed conformer matches the X-ray structure, it lends high confidence to the entire theoretical model.
Methodology:
-
Crystallization:
-
Protocol: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]
-
Self-Validation: The quality of the crystal directly impacts the quality of the diffraction data. A well-formed, single crystal is a prerequisite for a successful experiment.
-
-
Data Collection and Structure Solution:
-
Protocol:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in an X-ray beam.
-
Process the diffraction data and solve the crystal structure using established software packages.
-
Refine the structural model to obtain the final atomic coordinates.
-
-
Case Study: Correlating Theory and Experiment
Imagine a hypothetical Boc-protected 3-amino-spiro[3.5]nonane.
-
Computational Results: DFT calculations predict two low-energy chair conformers. Conformer A (calculated 85% population) has the Boc-amino group in an equatorial position. Conformer B (15% population) has it in an axial position.
-
NMR Data: The ¹H NMR shows a signal for the proton at C3 with a large coupling constant of 11.5 Hz to one of its neighbors and a small coupling of 4.5 Hz to the other. This is characteristic of an axial proton coupled to one axial and one equatorial proton, respectively. This strongly supports Conformer A , where the C3-H is axial when the substituent is equatorial.
-
NOESY Data: A key NOESY cross-peak is observed between the tert-butyl protons of the Boc group and the equatorial protons at C2 and C4 of the cyclohexane ring. This spatial proximity is only possible in Conformer A .
-
X-ray Structure: A single crystal is grown and its structure is solved. The solid-state structure is a perfect match for the computationally predicted Conformer A .
Conclusion
The conformational analysis of Boc-protected spiro[3.5]nonane systems is a critical exercise in modern drug design. A purely computational or purely experimental approach is insufficient. By employing a synergistic workflow that uses computational chemistry to map the energetic landscape and high-resolution experimental techniques like NMR and X-ray crystallography to validate those predictions, researchers can build a reliable, high-confidence model of the molecule's three-dimensional structure. This detailed structural understanding is the foundation upon which rational, structure-based drug design is built.
References
- A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. (n.d.). Benchchem.
- Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry.
- Pavia, D. L. (1975). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education.
- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances.
- Grimme, S., et al. (2021). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal.
- Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate.
- Ribeiro, D. S. M., & Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.
- BOC Sciences. (n.d.). X-Ray Crystallography for Hit Confirmation.
- Song, L., & D., G. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. auremn.org.br [auremn.org.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a Key Spirocyclic Scaffold for Drug Discovery
Introduction: The Significance of 3D Scaffolds in Modern Medicinal Chemistry
In contemporary drug discovery, there is a significant strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This "Escape from Flatland" is driven by the need to develop drug candidates with improved physicochemical properties, including enhanced solubility, greater metabolic stability, and novel intellectual property potential[1][2]. Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this molecular architecture. Their rigid, well-defined conformational arrangement provides a unique platform for orienting substituents in precise vectors, enabling highly specific interactions with biological targets[3].
The 7-azaspiro[3.5]nonane framework is a particularly valuable scaffold, serving as a bioisosteric replacement for piperidine and other cyclic amines commonly found in bioactive compounds. This application note provides a detailed, validated protocol for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .
A Note on Nomenclature: It is critical to distinguish the target molecule, a ketone (-oxo), from the related ether (-oxa). This protocol focuses on the 2-oxo derivative, a versatile and well-documented chemical intermediate[4][5]. The ketone functionality serves as a crucial synthetic handle for further derivatization, including reduction to the corresponding alcohol or other advanced transformations. This compound is widely utilized as a building block in the synthesis of complex molecules and has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[6][7].
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a [2+2] cycloaddition reaction. Dichloroketene, generated in situ from 2,2,2-trichloroacetyl chloride via reductive dehalogenation with a zinc-copper couple, reacts with the exocyclic double bond of N-Boc-4-methylenepiperidine. The resulting dichlorocyclobutanone intermediate is then dehalogenated under the same reaction conditions to yield the final spirocyclic ketone.
Overall Reaction:
Causality of Key Reagents:
-
2,2,2-Trichloroacetyl Chloride: Serves as the precursor to the reactive ketene. Its high degree of chlorination facilitates the subsequent dehalogenation steps.
-
Zn/Cu Couple: This activated form of zinc is essential for the two critical reductive dehalogenation steps: first, the formation of dichloroketene, and second, the removal of chlorine atoms from the cyclobutanone intermediate. The copper component enhances the reactivity of the zinc.
-
Inert Atmosphere (Nitrogen/Argon): The organozinc intermediates and the ketene are sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure a high yield.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for reliability and yield[4].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | 159634-47-6 | 197.28 | >97% |
| Zinc-Copper Couple (Zn/Cu) | 53801-63-1 | - | - |
| 2,2,2-Trichloroacetyl chloride | 76-02-8 | 181.88 | >98% |
| tert-Butyl methyl ether (t-BuOMe), Anhydrous | 1634-04-4 | 88.15 | >99.5% |
| Dimethyl ether (DME), Anhydrous | 115-10-6 | 46.07 | >99.5% |
| Saturated Ammonium Chloride (NH₄Cl) Solution | 12125-02-9 | 53.49 | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Synthesis Procedure
-
Apparatus Setup:
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Equip the flask with a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.
-
-
Charging the Reaction Vessel:
-
To the cooled flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15.0 mmol, 1.0 equiv) and the Zn/Cu couple (6.54 g, ~100 mmol, ~6.7 equiv).
-
Add 60 mL of anhydrous tert-butyl methyl ether (t-BuOMe) via syringe.
-
-
Initiation of the Cycloaddition:
-
Cool the stirred suspension to approximately 15°C using a cool water bath.
-
In a separate dry flask, prepare a solution of 2,2,2-trichloroacetyl chloride (2.73 g, 1.67 mL, 15.0 mmol, 1.0 equiv) in 20 mL of anhydrous dimethyl ether (DME).
-
Add the trichloroacetyl chloride solution dropwise to the main reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
-
Reaction Progression:
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by TLC or LC-MS.
-
-
Workup and Quenching:
-
Cool the reaction mixture in an external ice bath to 0-5°C.
-
CAUTION: The quenching process can be exothermic. Slowly and carefully add 60 mL of a saturated aqueous solution of NH₄Cl dropwise. Vigorous gas evolution may occur initially.
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours to ensure all unreacted zinc is consumed and inorganic salts are dissolved.
-
-
Extraction and Isolation:
-
Filter the biphasic mixture through a pad of Celite® to remove the solid copper and zinc salts. Wash the filter cake with ethyl acetate (EtOAc) (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous phase with EtOAc (2 x 30 mL).
-
Combine all organic phases and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Column Parameters: 40 g silica gel column.
-
Eluent System: A gradient of 0% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford pure tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The product is typically a white powder[4].
-
Data Presentation and Characterization
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 2.96 g (15.0 mmol) |
| Zn/Cu Couple | 6.54 g |
| 2,2,2-Trichloroacetyl chloride | 2.73 g (15.0 mmol) |
| Reaction Time | Overnight (12-16 h) |
| Typical Yield | 15-25%[4] |
| Appearance | White to light yellow powder |
| Molecular Formula | C₁₃H₂₁NO₃[5] |
| Molecular Weight | 239.31 g/mol [5] |
Expected Characterization
-
¹H NMR & ¹³C NMR: The spectra should be consistent with the spirocyclic structure. Key signals include the Boc-group protons at ~1.45 ppm and the distinct protons of the cyclobutanone and piperidine rings.
-
LC-MS: Analysis should show a prominent peak corresponding to the mass of the product [M+H]⁺ or [M+Na]⁺.
-
HPLC: To confirm the purity of the final compound, which should ideally be >97%.
Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Safety and Handling
-
General: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagent Hazards:
-
2,2,2-Trichloroacetyl chloride: Highly corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Solvents (t-BuOMe, DME, EtOAc, Hexanes): Highly flammable. Avoid open flames and sparks.
-
PubChem Hazard Statements: The final product is associated with the following warnings: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[5].
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Zn/Cu couple. 2. Presence of moisture in the reaction. 3. Incomplete reaction. | 1. Ensure the Zn/Cu couple is freshly prepared or properly activated. 2. Rigorously dry all glassware and use anhydrous solvents. Ensure the inert atmosphere is maintained throughout the addition. 3. Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC/LC-MS. |
| Complex Mixture | Formation of byproducts due to uncontrolled temperature or reagent degradation. | Maintain strict temperature control during the addition of trichloroacetyl chloride. Ensure the quality of the starting materials. |
| Difficult Purification | Product co-elutes with impurities. Product streaking on the silica column. | 1. Optimize the solvent gradient for flash chromatography; a shallower gradient may improve separation. 2. Amines can interact strongly with acidic silica gel. Consider pre-treating the silica with triethylamine (0.5-1% in the eluent) or using neutral alumina as the stationary phase[8]. An alternative is an acid/base workup to purify the amine before chromatography[9]. |
Conclusion
The protocol described provides a reliable method for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. While the yield is moderate, the procedure utilizes accessible starting materials and established chemical transformations. The resulting spirocyclic ketone is a high-value building block for medicinal chemistry programs, offering a rigid, three-dimensional scaffold for the development of next-generation therapeutics. Careful attention to anhydrous conditions and purification techniques is key to successfully obtaining the pure compound.
References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 32-39. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11195798, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108047021A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11698-11717. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Dydio, P., et al. (2016). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Angewandte Chemie International Edition, 55(44), 13671-13674. Retrieved from [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 214-221. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 57(21), 8613-8645. Retrieved from [Link]
-
Chem Channel. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 5. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
A Scalable Synthesis Route for 2-oxa-7-azaspiro[3.5]nonane Building Blocks: An Application Note and Protocol
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the more recent entrants to the medicinal chemist's toolkit, spirocyclic oxetanes have garnered significant attention. These rigid, three-dimensional structures serve as valuable bioisosteres for more common motifs such as gem-dimethyl, carbonyl, and morpholine groups[1]. The incorporation of a spirocyclic oxetane, such as 2-oxa-7-azaspiro[3.5]nonane, can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing defined vectors for substituent placement in three-dimensional space[2].
The 2-oxa-7-azaspiro[3.5]nonane scaffold, in particular, is a compelling structural analogue of morpholine, a moiety present in numerous marketed drugs but often susceptible to metabolic oxidation[2]. By replacing the morpholine ring with this spirocyclic oxetane, it is possible to retain or even enhance the solubilizing effect while mitigating metabolic liabilities. This has led to an increased demand for scalable and reliable synthetic routes to access these valuable building blocks for use in drug development programs.
This application note provides a detailed, scalable, and robust protocol for the synthesis of 2-oxa-7-azaspiro[3.5]nonane, presented as its stable oxalate salt. The described route is based on a multi-step synthesis that is amenable to scale-up, providing researchers and drug development professionals with a practical guide for producing this key intermediate in significant quantities. We will delve into the causality behind the experimental choices, provide a self-validating protocol with detailed characterization data, and offer insights gleaned from practical experience in the field.
Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core
The presented synthesis of 2-oxa-7-azaspiro[3.5]nonane oxalate is a convergent, multi-step process that can be adapted for large-scale production. The overall workflow is depicted below:
Caption: Overall synthetic workflow for 2-oxa-7-azaspiro[3.5]nonane oxalate.
The synthesis commences with the construction of a protected piperidine ring, followed by the formation of the oxetane ring, and concludes with deprotection and salt formation. This strategy allows for the introduction of the key structural elements in a controlled manner, with purification of intermediates at critical stages to ensure high purity of the final product.
Comprehensive Safety Protocols
The following synthesis involves the use of several hazardous reagents. A thorough risk assessment should be conducted before commencing any experimental work. Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.
Key Reagent Safety:
| Reagent | Key Hazards | Recommended Handling Practices |
| Sodium Hydride (NaH) | Pyrophoric, reacts violently with water to produce flammable hydrogen gas. Corrosive. | Handle under an inert atmosphere (nitrogen or argon). Use a glovebox for weighing and dispensing if possible. Quench excess NaH slowly and carefully with isopropanol, followed by methanol, and then water in a well-ventilated area. |
| Lithium Aluminum Hydride (LiAlH₄) | Pyrophoric, reacts violently with water and protic solvents. Corrosive. | Handle under an inert atmosphere. Use anhydrous solvents. Quench reactions and excess reagent with extreme care, typically by the Fieser work-up or a similar sequential addition of water and aqueous base at low temperature. |
| Methanesulfonyl Chloride (MsCl) | Highly corrosive, toxic, and a lachrymator. Reacts with moisture. | Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from moisture. |
| N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide | Alkylating agent, likely toxic and irritant. | Avoid inhalation and contact with skin and eyes. |
| Oxalic Acid | Toxic and corrosive. | Avoid ingestion and contact with skin and eyes. |
Detailed Experimental Protocol
Step 1: Synthesis of N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide (1)
This starting material can be prepared from 2-bromoethylamine hydrobromide.
-
Expertise & Experience: The use of a base is crucial to neutralize the hydrobromic acid and deprotonate the amine for subsequent reaction with the tosyl chloride. The reaction is typically carried out in a biphasic system to facilitate both the reaction and work-up.
Protocol:
-
To a solution of 2-bromoethylamine hydrobromide (1.0 eq) in water, add a solution of sodium hydroxide (2.1 eq) in water at 0-5 °C.
-
To this solution, add a solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Diethyl 1-(p-tosyl)piperidine-4,4-dicarboxylate (2)
-
Expertise & Experience: This step involves a double alkylation of diethyl malonate to form the piperidine ring. Sodium hydride is a strong base that effectively deprotonates the diethyl malonate. The reaction is conducted in an anhydrous polar aprotic solvent like DMF to ensure the solubility of the reactants and promote the S(_N)2 reaction.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of diethyl malonate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide (1) (1.05 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of (1-(p-tosyl)piperidin-4-yl)dimethanol (3)
-
Expertise & Experience: Lithium aluminum hydride is a powerful reducing agent capable of reducing the esters to the corresponding diol. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere. Anhydrous THF is the solvent of choice.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of diethyl 1-(p-tosyl)piperidine-4,4-dicarboxylate (2) (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF and concentrate the filtrate under reduced pressure to yield the diol as a solid, which is typically used in the next step without further purification.
Step 4: Synthesis of 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane (4)
-
Expertise & Experience: This is the key oxetane-forming step. It proceeds via a one-pot, two-step process involving mesylation of the primary hydroxyl groups followed by an intramolecular Williamson ether synthesis. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. The subsequent addition of a strong base like sodium hydroxide promotes the intramolecular S(_N)2 reaction to form the strained four-membered oxetane ring.
Caption: Key steps in the one-pot oxetane ring formation.
Protocol:
-
To a solution of (1-(p-tosyl)piperidin-4-yl)dimethanol (3) (1.0 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (2.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Add a solution of sodium hydroxide (5.0 eq) in water and stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 5: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (5, Free Base)
-
Expertise & Experience: The tosyl protecting group is removed under reducing conditions. Magnesium metal in methanol is an effective and milder alternative to other deprotection methods that might be harsh on the oxetane ring. Sonication can be used to activate the magnesium surface and accelerate the reaction.
Protocol:
-
To a suspension of magnesium turnings (7.0 eq) in methanol, add a solution of 7-tosyl-2-oxa-7-azaspiro[3.5]nonane (4) (1.0 eq) in methanol.
-
Sonicate the mixture for 1 hour at room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is typically used directly in the next step without extensive purification.
Step 6: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane oxalate (6)
-
Expertise & Experience: The free base is often an oil and can be difficult to handle and store. Conversion to a crystalline salt, such as the oxalate, provides a stable, easy-to-handle solid with a sharp melting point, which also serves as a method of purification.
Protocol:
-
Dissolve the crude 2-oxa-7-azaspiro[3.5]nonane (5) in diethyl ether.
-
Add a solution of anhydrous oxalic acid (0.5 eq) in diethyl ether.
-
Stir the mixture at room temperature, and the oxalate salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-oxa-7-azaspiro[3.5]nonane oxalate as a white solid.
Characterization Data
The following table summarizes typical characterization data for the key intermediates and the final product. This data is essential for verifying the identity and purity at each stage of the synthesis.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| 2 | C₂₀H₂₉NO₆S | 427.51 | 7.75 (d), 7.35 (d), 4.20 (q), 3.30 (s), 2.45 (s), 1.25 (t) | 168.0, 143.5, 135.0, 129.8, 127.5, 61.5, 55.0, 48.0, 21.5, 14.0 |
| 3 | C₁₄H₂₁NO₄S | 315.39 | 7.70 (d), 7.30 (d), 3.50 (d), 3.20 (t), 2.40 (s), 1.80 (m), 1.50 (t) | 143.0, 135.5, 129.5, 127.8, 70.0, 50.0, 38.0, 28.0, 21.5 |
| 4 | C₁₄H₁₉NO₃S | 297.37 | 7.70 (d), 7.35 (d), 4.40 (s), 3.10 (t), 2.45 (s), 1.90 (t) | 143.8, 134.5, 129.8, 127.5, 78.0, 48.0, 40.0, 32.0, 21.5 |
| 6 | C₉H₁₅NO₅ | 217.22 | 4.50 (s), 3.50 (t), 3.20 (t), 2.10 (t) | 164.0, 78.5, 45.0, 42.0, 35.0, 30.0 |
Scalability and Industrial Application
The described synthetic route has several features that make it amenable to scale-up. The starting materials are commercially available and relatively inexpensive. The reactions generally proceed in good to excellent yields, and the purification of intermediates is straightforward. The use of crystalline intermediates and the final oxalate salt facilitates handling and purification on a larger scale.
While the use of hazardous reagents such as sodium hydride and lithium aluminum hydride requires specialized equipment and handling procedures on an industrial scale, these are well-established reagents in process chemistry. The magnesium-mediated deprotection is also advantageous as it avoids the use of more expensive or hazardous reagents. Patents for the synthesis of related spirocyclic amines often describe similar multi-step sequences, suggesting that this general approach is considered viable for large-scale production[1].
Conclusion
This application note provides a comprehensive and scalable synthetic route for the preparation of 2-oxa-7-azaspiro[3.5]nonane oxalate, a valuable building block for drug discovery. By providing a detailed, step-by-step protocol, along with expert commentary, safety information, and characterization data, we have created a self-validating guide for researchers and process chemists. The presented methodology is robust, high-yielding, and utilizes readily accessible starting materials, making it a practical and efficient solution for the synthesis of this important spirocyclic scaffold. The availability of a reliable and scalable synthesis for 2-oxa-7-azaspiro[3.5]nonane will undoubtedly facilitate its broader application in medicinal chemistry and contribute to the development of new and improved therapeutics.
References
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
-
Wipf, P., & Graham, T. H. (2004). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(18), 6645–6657. [Link]
-
Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
Sources
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC linker
An In-Depth Technical Guide to the Application of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimera (PROTAC) technology has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[1][3] A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not a passive spacer but an active and critical determinant of a PROTAC's success, profoundly influencing the formation of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[][7][8] This guide focuses on the strategic application of this compound, a spirocyclic and conformationally restricted linker, in the design of next-generation PROTACs. We will explore the rationale for its use, provide detailed synthetic protocols, and outline key bio-analytical methods for the characterization of the resulting degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs function by hijacking the cell's natural protein disposal system.[2] The process is a catalytic cycle initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][9]
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), acting as a molecular bridge.[3]
-
Proximity-Induced Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptides.[1][5]
-
Recycling : Following the degradation of the POI, the PROTAC is released and can engage another target protein and E3 ligase, enabling a single molecule to induce the degradation of multiple target proteins.[1][3][9]
This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional occupancy-driven inhibitors.[1][3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linker: A Master Regulator of PROTAC Efficacy
Historically, linkers were often viewed as simple tethers. However, it is now unequivocally established that the linker's structure, length, rigidity, and chemical properties are critical for PROTAC activity.[4][7] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible, they can suffer from drawbacks like high conformational flexibility, which can lead to an entropic penalty upon binding, and poor physicochemical properties.[4][10]
Rigid linkers have emerged as a powerful strategy to overcome these limitations.[8] By reducing the number of rotatable bonds, rigid linkers can:
-
Pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding.[10]
-
Improve selectivity by creating more defined interactions and potentially disfavoring off-target complex formation.[10]
-
Enhance pharmacokinetic properties by improving metabolic stability and cell permeability.[4][10]
This compound: A 3D-Scaffold for Advanced PROTAC Design
This compound is a member of the spirocyclic linker class. Spirocyclic structures are characterized by two rings connected by a single common atom, which imparts a distinct three-dimensional and rigid geometry.[11] This specific scaffold, containing a piperidine and an oxetane ring, offers a unique opportunity to constrain the PROTAC molecule in a defined conformational space.
Advantages of Spirocyclic Linkers:
-
Defined Exit Vectors : The rigid spirocyclic core dictates the spatial orientation of the POI and E3 ligase ligands, allowing for more rational design.
-
Improved Physicochemical Properties : The introduction of such scaffolds can help escape the high hydrophobicity associated with some flexible linkers, potentially improving solubility.[12]
-
Novel Chemical Space : Employing unique 3D linkers generates novel intellectual property and moves beyond the common PEG and alkyl chains.[12][13]
The use of a rigid linker like this compound is particularly advantageous when trying to optimize a PROTAC that already shows activity but has poor pharmacokinetic properties or to achieve selectivity between highly homologous proteins.[4]
Application Protocols
Protocol 1: General Synthesis of a PROTAC Using a Spirocyclic Linker
This protocol describes a representative synthetic route to couple a POI ligand and an E3 ligase ligand (in this case, a pomalidomide derivative for CRBN recruitment) using the spirocyclic core.
Objective: To synthesize a novel PROTAC incorporating the this compound linker.
Materials:
-
This compound core
-
Pomalidomide derivative with a linker attachment point (e.g., 4-aminomethyl-pomalidomide)
-
POI ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard purification supplies (silica gel, HPLC)
Procedure:
-
Boc Deprotection of the Linker: a. Dissolve this compound (1.0 eq) in DCM. b. Add TFA (10 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure to yield the deprotected amine as a TFA salt.
-
Coupling to the POI Ligand: a. Dissolve the POI ligand-COOH (1.0 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature. c. Add a solution of the deprotected spirocyclic amine TFA salt (1.1 eq) and additional DIPEA (2.0 eq) in DMF. d. Stir the reaction at room temperature overnight. e. Monitor reaction completion by LC-MS. f. Purify the resulting intermediate by silica gel chromatography or preparative HPLC.
-
Functionalization for E3 Ligase Ligand Attachment:
-
Note: This step is highly dependent on the specific spirocyclic core and the desired attachment point. For this example, we assume a derivative of the linker is used that already contains a reactive handle on the oxetane ring, such as a primary alcohol which can be converted to a leaving group (e.g., mesylate). a. Dissolve the intermediate from step 2 in DCM at 0 °C. b. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). c. Stir for 1-2 hours until the reaction is complete (monitor by LC-MS). d. Quench the reaction and perform an aqueous workup. Purify the mesylated intermediate.
-
-
Final Coupling to E3 Ligase Ligand: a. Dissolve the mesylated intermediate (1.0 eq) and the pomalidomide derivative (1.2 eq) in DMF. b. Add a non-nucleophilic base such as potassium carbonate or DIPEA (3.0 eq). c. Heat the reaction to 60-80 °C and stir overnight. d. Monitor completion by LC-MS. e. Purify the final PROTAC product using preparative HPLC. f. Confirm the structure and purity (>95%) by ¹H NMR, LC-MS, and analytical HPLC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Culture and Seeding: Seed the appropriate cell line (expressing the POI and E3 ligase) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1000 nM to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20 µg) per lane on a polyacrylamide gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. b. Wash the membrane with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane with TBST. e. Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence detector. c. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration and fit the curve to determine the DC₅₀ (concentration at which 50% degradation is achieved).
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To provide evidence of PROTAC-induced ternary complex formation. Assays for ternary complex formation are crucial for understanding the structure-activity relationship of PROTACs.[14][15]
Procedure:
-
Reagent Preparation: Prepare assay buffer and solutions of purified, tagged POI (e.g., His-tagged), purified E3 ligase complex (e.g., GST-tagged VHL or CRBN-DDB1), and fluorescently labeled antibodies (e.g., Tb-cryptate anti-His and d2-anti-GST).
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add the POI, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Detection Antibody Addition: Add the mixture of the labeled detection antibodies to each well.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the PROTAC concentration. A bell-shaped curve, known as the "hook effect," is characteristic of a functional PROTAC, indicating the formation and subsequent disruption of the ternary complex at high concentrations.[14]
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Data Interpretation and Troubleshooting
The choice of linker can dramatically alter PROTAC performance. Below is a table of representative hypothetical data comparing a PROTAC with a flexible PEG linker to one with a rigid spirocyclic linker.
| Parameter | PROTAC-PEG4 | PROTAC-Spiro | Interpretation |
| Target Degradation DC₅₀ (nM) | 55 | 8 | Lower DC₅₀ indicates higher potency. The rigid linker significantly improved degradation efficiency. |
| Max Degradation (Dₘₐₓ) | 85% | 95% | The rigid linker achieved a greater extent of degradation. |
| Cell Viability GI₅₀ (µM) | 2.5 | >10 | Higher GI₅₀ suggests lower off-target toxicity. The rigid linker PROTAC is less cytotoxic. |
| Aqueous Solubility (µM) | 15 | 45 | The spirocyclic linker improved the solubility profile, which is crucial for development. |
| Ternary Complex TR-FRET (Max RFU) | 12,000 | 25,000 | A stronger signal suggests more stable and/or abundant ternary complex formation. |
Troubleshooting Common Issues:
-
No Degradation Observed:
-
Cause: The linker may be the wrong length or geometry, preventing the formation of a productive ternary complex. The exit vectors from the ligands may be suboptimal.
-
Solution: Synthesize a small library of PROTACs with different linker attachment points or slightly different linker lengths. Confirm target and E3 ligase engagement individually.
-
-
"Hook Effect" at Low Concentrations:
-
Cause: The PROTAC may be aggregating or have poor solubility at higher concentrations.
-
Solution: Re-evaluate the physicochemical properties. The spirocyclic linker may need modification to further enhance solubility.
-
-
High Off-Target Toxicity:
-
Cause: The overall properties of the PROTAC may lead to non-specific cellular effects.
-
Solution: The improved selectivity offered by a rigid linker is a key strategy to mitigate this. Ensure the toxicity is not due to the warhead or E3 ligand pharmacology itself.
-
Conclusion
The linker is a pivotal component in PROTAC design, directly governing the molecule's ability to induce protein degradation. While flexible linkers have been foundational, rigid scaffolds like this compound represent a sophisticated approach to rationally design potent, selective, and drug-like degraders. The conformational constraint imposed by the spirocyclic core can reduce the entropic penalty of ternary complex formation, leading to enhanced degradation potency and improved pharmacokinetic profiles. By integrating careful design, robust synthesis, and a suite of biophysical and cellular assays, researchers can leverage these advanced linkers to unlock the full therapeutic potential of targeted protein degradation.
References
- VertexAI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
- Sun, X., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central.
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- BenchChem. (2025). A Technical Guide to PROTAC Technology: Harnessing Cellular Machinery for Targeted Protein Degradation.
- ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- Jin, J., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. PMC.
- BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
- Precise PEG. (n.d.). Linkers in PROTACs.
- Mares, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues.
- SpiroChem. (n.d.). Linker Design.
- Roy, M. J., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC - PubMed Central.
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- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. News - Single [spirochem.com]
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- 15. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate in GPR119 agonist development
An In-Depth Technical Guide to the Application of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate in the Development of GPR119 Agonists
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the strategic use of the spirocyclic scaffold, this compound, in the discovery and development of novel G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes (T2D) and related metabolic disorders.
Introduction: GPR119 as a Key Target for Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for T2D.[1][2][3] It is a class A, rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][4][5] The therapeutic appeal of GPR119 lies in its dual mechanism of action for improving glucose homeostasis:
-
Direct Pancreatic Action: Activation of GPR119 on pancreatic β-cells directly stimulates glucose-dependent insulin secretion (GSIS).[4][5]
-
Indirect Incretin Effect: Activation of GPR119 on enteroendocrine cells in the gut promotes the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] These incretins, in turn, act on the pancreas to further enhance GSIS.
This combined action offers a powerful, glucose-dependent mechanism for lowering blood glucose with a theoretically reduced risk of hypoglycemia, a significant advantage over some traditional T2D therapies.[2][3][6]
The GPR119 Signaling Cascade
Upon binding of an agonist, GPR119 couples to the stimulatory G protein alpha subunit (Gαs).[4][5][7] This initiates a well-defined downstream signaling cascade:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.[4][5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[4][5][7]
-
PKA Activation: The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[4]
-
Vesicle Exocytosis: PKA activation leads to a cascade of events culminating in the exocytosis of vesicles containing insulin (in β-cells) or GLP-1 (in L-cells).[4]
Role of the this compound Scaffold
In modern drug discovery, rigid, three-dimensional scaffolds are highly valued for their ability to orient functional groups in precise vectors, enhancing binding affinity and selectivity for the target receptor. The 7-azaspiro[3.5]nonane framework is an exemplary bioisostere of piperidine, offering a more defined 3D geometry.[8]
This compound is not an agonist itself, but rather a key building block used in the synthesis of potent GPR119 agonists.[9][10]
-
Structural Rigidity: The spirocyclic nature of the core locks the conformation, reducing the entropic penalty upon binding to GPR119 and potentially improving potency.
-
Synthetic Handle: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the nitrogen atom. Its presence allows for controlled, regioselective chemical modifications at other points in the molecule. It can be easily removed under acidic conditions to allow for the crucial N-capping, a feature known to be critical for GPR119 agonist activity.[7]
-
Vectorial Orientation: The scaffold serves as a rigid anchor from which other essential pharmacophoric elements—such as an aryl or heteroaryl group and a capping moiety—can be projected into the specific binding pockets of the GPR119 receptor.
Application Protocol: Synthesis and Evaluation Workflow
This section details the protocols for synthesizing a representative GPR119 agonist using the specified scaffold and subsequently evaluating its biological activity.
Part I: Generalized Synthetic Workflow
The synthesis of a final agonist is a multi-step process designed to build the required pharmacophoric features around the central spirocyclic core.
Causality Behind the Workflow: This systematic approach is essential for building molecular complexity. The Boc protecting group is critical; without it, the reactive nitrogen would interfere with the initial coupling reactions (Step 1). Its removal (Step 2) is precisely timed to allow for the final, crucial N-capping step (Step 3), which is often a key determinant of agonist potency.
Part II: In Vitro Efficacy Protocols
A. cAMP Accumulation Assay (HTRF)
This is the primary functional assay to quantify the potency of a compound as a GPR119 agonist.[4][11][12] The protocol measures the increase in intracellular cAMP upon receptor activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[4][11]
-
Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
Test compounds and a reference GPR119 agonist (e.g., PSN632408, AR231453).[12]
-
Forskolin (positive control for adenylyl cyclase activation).[4]
-
DMSO (vehicle control).[4]
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.[4]
-
384-well low-volume white plates.[4]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate media until they reach 80-90% confluency.[4][11]
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed a level that affects cell viability (typically <1%).[11][13]
-
Cell Seeding: Harvest cells, resuspend in assay buffer, and dispense into the wells of a 384-well plate.[4]
-
Compound Addition: Add the diluted compounds, controls (forskolin, vehicle) to the respective wells.[4]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[4]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[4]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm).[4] Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter nonlinear regression model to determine the EC₅₀ value.[4]
B. GLP-1 Secretion Assay
This assay validates that the GPR119 agonist can induce incretin release from enteroendocrine cells.
Materials:
-
GLUTag or STC-1 enteroendocrine cell line.[4]
-
Krebs-Ringer Bicarbonate Buffer (KRBB).[11]
-
Test compounds, positive control (e.g., forskolin), and vehicle control.
-
DPP-IV inhibitor (to prevent GLP-1 degradation).[4]
-
24-well or 96-well culture plates.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed GLUTag cells into a culture plate and grow until they form a confluent monolayer.[4]
-
Cell Washing: On the day of the assay, gently wash the cells twice with KRBB.[11]
-
Pre-incubation: Pre-incubate the cells in KRBB for 30-60 minutes at 37°C to establish a baseline.[4][11]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBB containing various concentrations of the test compound, controls, and a DPP-IV inhibitor.[4][11]
-
Supernatant Collection: After incubation, carefully collect the supernatants from each well.[4]
-
Quantification: Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.[11]
-
Data Analysis: Plot the measured GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.[11]
Part III: In Vivo Efficacy Protocol
Oral Glucose Tolerance Test (oGTT) in Mice
The oGTT is the gold-standard preclinical model to assess the acute glucose-lowering efficacy of a potential anti-diabetic agent.[4][14][15]
Materials:
-
Male C57Bl/6 mice (or a relevant diabetic mouse model).[4][15]
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).[15]
-
Handheld glucometer and test strips.[14]
-
Oral gavage needles.[14]
Step-by-Step Protocol:
-
Acclimation and Fasting: Acclimate animals to handling. Prior to the test, fast the mice overnight (approx. 16-18 hours) with free access to water.[14]
-
Baseline Measurement (t = -30 min): Weigh each mouse. Administer the test compound (or vehicle) via oral gavage at a specific dose (e.g., 3, 10, 30 mg/kg).
-
Fasting Blood Glucose (t = 0 min): Obtain a baseline blood glucose reading. Nick the tail vein and apply a small drop of blood to a glucometer strip.[14]
-
Glucose Challenge: Immediately after the baseline reading, administer the glucose solution (e.g., 2 g/kg) via oral gavage to all mice.[15]
-
Post-Dose Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes after the glucose challenge.[14][15]
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Determine the percentage reduction in glucose AUC for compound-treated groups compared to the vehicle-treated group. Statistical significance is typically assessed using a one-way ANOVA followed by a post-hoc test.
-
Representative Data and Interpretation
The following table summarizes hypothetical data for a novel GPR119 agonist ("Compound X") developed using the 7-azaspiro[3.5]nonane scaffold, demonstrating a desirable profile.
| Parameter | Assay | Result | Interpretation |
| Potency | hGPR119 cAMP Assay | EC₅₀ = 69 nM[1] | High potency, indicating strong binding and activation of the target receptor. |
| Incretin Effect | GLUTag GLP-1 Secretion | EC₅₀ = 99 nM[1] | Confirms the dual mechanism of action, showing the ability to stimulate GLP-1 release. |
| In Vivo Efficacy | Mouse oGTT (10 mg/kg) | ~50% reduction in glucose excursion AUC[4] | Demonstrates robust glucose-lowering activity in a relevant animal model. |
Conclusion and Future Directions
The use of the this compound scaffold provides a robust platform for the design and synthesis of potent and effective GPR119 agonists. The protocols detailed in this guide offer a validated framework for the comprehensive evaluation of these compounds, from initial in vitro potency assessment to in vivo proof-of-concept. While GPR119 agonists have faced challenges in clinical development, the discovery of novel scaffolds that impart improved pharmacokinetic and pharmacodynamic properties remains a critical endeavor.[16][17] Future work may focus on optimizing these scaffolds to enhance clinical translatability or exploring combination therapies to maximize therapeutic benefit.[17]
References
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Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
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Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. [Link]
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Schematic diagram illustrating the possible actions of GPR119 agonists. ResearchGate. [Link]
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G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry - ACS Publications. [Link]
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GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. PubMed. [Link]
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Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PMC - NIH. [Link]
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What are GPR119 agonists and how do they work?. Patsnap Synapse. [Link]
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Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. ResearchGate. [Link]
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GLUCOSE TOLERANCE PROTOCOL (ORAL). LMC. [Link]
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Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Lookchem. [Link]
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Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers. [Link]
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Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. PubMed. [Link]
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Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. PMC - PubMed Central. [Link]
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A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. [Link]
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(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Metabolic effects of orally administered small-molecule agonists of GPR55 and GPR119 in multiple low-dose streptozotocin-induced diabetic and incretin-receptor-knockout mice. PubMed. [Link]
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Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. PubMed. [Link]
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A categorical structure-activity relationship analysis of GPR119 ligands. ResearchGate. [Link]
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
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Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Publications. [Link]
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Application Notes and Protocols: Leveraging Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Embracing the Third Dimension in Medicinal Chemistry
The pursuit of novel chemical entities with enhanced therapeutic profiles has driven a paradigm shift in drug discovery, moving beyond the traditional "flat" aromatic and heteroaromatic ring systems towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1][2] Their inherent rigidity and the precise spatial orientation of substituents offer a unique opportunity to improve target engagement, selectivity, and physicochemical properties.[3][4] The introduction of spiro-fused saturated rings can significantly increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher success rates in clinical development.[4]
Among the diverse array of spirocyclic building blocks, those incorporating strained ring systems, such as oxetanes, present a particularly compelling platform for synthetic innovation. The 2-oxa-7-azaspiro[3.5]nonane framework, featuring a piperidine ring fused to an oxetane, combines the desirable properties of a conformationally restricted amine with the latent reactivity of the four-membered ether. The Boc-protected derivative, Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1) , is a versatile intermediate poised for the generation of novel and complex heterocyclic systems.
This guide provides a comprehensive overview of the synthesis and application of this valuable building block. We will detail the synthetic rationale, provide robust experimental protocols, and explore the mechanistic underpinnings of its reactivity, empowering researchers to unlock its potential in the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Features
The unique arrangement of the piperidine and oxetane rings in 1 imparts a distinct set of properties that are highly advantageous in a medicinal chemistry context.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [5] |
| Molecular Weight | 227.30 g/mol | [5] |
| Appearance | White to light yellow solid | [6] |
| Key Structural Features | Spirocyclic junction of a piperidine and an oxetane ring. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. | N/A |
| Reactivity Hotspots | 1. Oxetane Ring: Susceptible to nucleophilic and acid-catalyzed ring-opening reactions.[7] 2. Boc-Protected Amine: Can be deprotected to reveal a secondary amine for further functionalization. | N/A |
The presence of the oxetane moiety, a polar non-basic group, can enhance aqueous solubility and serve as a hydrogen bond acceptor, while often improving metabolic stability compared to more conventional functionalities.[8] The spirocyclic nature of the scaffold provides a rigid framework, reducing the entropic penalty upon binding to a biological target.
Synthesis of the Core Scaffold and its Boc-Protected Derivative
The synthesis of This compound (1) can be achieved through a multi-step sequence starting from readily available materials. The following protocols are adapted from established literature procedures for the synthesis of the parent amine and employ standard protection methodology.
Workflow for the Synthesis of (1)
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane
This protocol details the synthesis of the unprotected spirocyclic amine, the direct precursor to the title compound.
Step 1: Reduction to the Diol
-
To a solution of N-tosyl-piperidine-4,4-diethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.
Step 2: One-Pot Mesylation and Cyclization to the N-Tosyl Oxetane
-
Dissolve the crude diol from the previous step in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 3.0 eq) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Heat the mixture to reflux for 18 hours to effect cyclization.
-
Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-tosyl-2-oxa-7-azaspiro[3.5]nonane.
Step 3: Detosylation
-
To a solution of naphthalene (4.0 eq) in anhydrous THF, add sodium metal (2.0 eq) and stir at room temperature until the deep green color of the sodium naphthalenide radical anion persists.
-
Cool the solution to -78 °C and add a solution of N-tosyl-2-oxa-7-azaspiro[3.5]nonane (1.0 eq) in THF.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-oxa-7-azaspiro[3.5]nonane.
Protocol 2: N-Boc Protection
This is a standard procedure for the protection of the secondary amine.
-
Dissolve 2-oxa-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield This compound (1) .
Applications in Novel Heterocycle Synthesis
The synthetic utility of 1 stems from two primary modes of reactivity: functionalization of the piperidine nitrogen following deprotection, and ring-opening of the strained oxetane.
Application 1: N-Deprotection and Functionalization for Library Synthesis
The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for a wide range of functionalization reactions. This is a common strategy in the synthesis of compound libraries for screening in drug discovery programs, such as in the development of GPR119 agonists.[2][3]
Caption: General scheme for N-deprotection and subsequent functionalization.
Protocol 3: Boc Deprotection and N-Arylation
-
Dissolve 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of 2-oxa-7-azaspiro[3.5]nonane.
-
To a solution of the hydrochloride salt in a suitable solvent such as DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq) and the desired aryl halide (e.g., an electron-deficient fluoro- or chloro-substituted heteroaromatic, 1.1 eq).
-
Heat the reaction mixture at 80-120 °C until completion (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify by chromatography to yield the N-arylated product.
Application 2: Nucleophilic Ring-Opening of the Oxetane Ring
The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to the formation of a 4-substituted piperidine-4-methanol derivative. This ring-opening reaction is a powerful tool for introducing diverse functionalities and constructing more complex heterocyclic systems. The regioselectivity of the attack is typically at the less sterically hindered methylene carbons of the oxetane.[7]
Caption: Nucleophilic ring-opening of the spiro-oxetane.
Representative Protocol 4: Thiol-Mediated Ring-Opening
This protocol describes a representative procedure for the ring-opening of the oxetane with a thiol nucleophile.
-
To a solution of 1 (1.0 eq) and a thiol (e.g., thiophenol, 1.2 eq) in an anhydrous solvent such as THF or DMF, add a base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 4-((arylthio)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate. This intermediate can then be subjected to further cyclization or functionalization reactions.
Mechanistic Considerations: The Driving Force of Reactivity
The utility of This compound is rooted in the inherent chemical properties of its constituent rings. The piperidine moiety, once deprotected, behaves as a typical secondary amine, readily undergoing alkylation, acylation, sulfonylation, and other common transformations.
The reactivity of the oxetane ring is governed by its ring strain (approximately 25 kcal/mol). This strain is released upon nucleophilic attack, providing the thermodynamic driving force for ring-opening reactions.[7] Under neutral or basic conditions, strong nucleophiles will attack one of the oxetane methylene carbons in an Sₙ2 fashion. In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards attack by weaker nucleophiles. This acid catalysis also influences the regioselectivity of the ring-opening.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional heterocyclic scaffolds. Its strategic combination of a conformationally restricted piperidine and a reactive oxetane ring provides multiple avenues for synthetic diversification. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of this spirocyclic system. As the demand for novel, drug-like molecules continues to grow, the strategic application of such thoughtfully designed building blocks will be paramount in the discovery of the next generation of therapeutics.
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Kirichok, A. A., Yegorova, T., & Fokin, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]
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Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(27), 4893-4906. [Link]
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Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
-
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Protocol for N-Boc deprotection of 2-oxa-7-azaspiro[3.5]nonane carboxylate
An Application Guide and Protocol for the N-Boc Deprotection of tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: Unlocking a Key Spirocyclic Scaffold
In the landscape of modern drug discovery, three-dimensional molecular architecture is a paramount design principle for enhancing potency, selectivity, and pharmacokinetic properties. The 2-oxa-7-azaspiro[3.5]nonane scaffold has emerged as a valuable building block, offering a rigid, sp³-rich core that can project substituents into distinct vectors of chemical space. Its incorporation into novel chemical entities is of significant interest to researchers aiming to develop next-generation therapeutics.
The synthesis of complex molecules containing this scaffold frequently necessitates the use of protecting groups to mask reactive functionalities during intermediate chemical transformations.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability in a broad range of reaction conditions and its facile, predictable removal under acidic conditions.[3][4][5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective N-Boc deprotection of this compound. We present two robust, field-proven protocols, delve into the underlying reaction mechanism, discuss potential challenges, and offer strategies for ensuring a successful and high-yielding transformation.
The Chemistry of Cleavage: Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is a classic acid-catalyzed elimination reaction.[6] The process is efficient and typically proceeds cleanly, driven by the formation of stable byproducts. The mechanism unfolds in three key steps:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7] This initial step activates the protecting group, making it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[6][7] The evolution of CO₂ gas is a characteristic sign of a successful deprotection reaction. The newly liberated amine is typically protonated by the excess acid in the reaction medium, forming a stable salt (e.g., a trifluoroacetate or hydrochloride salt).[7]
Managing Side Reactions: The Critical Role of Scavengers
A potential complication in Boc deprotection is the generation of the reactive tert-butyl cation.[8] This electrophilic species can alkylate any nucleophilic sites within the substrate or product molecule, leading to undesired byproducts.[9][10] While the 2-oxa-7-azaspiro[3.5]nonane core is not inherently susceptible to alkylation, this consideration is critical when working with more complex molecules bearing electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine, cysteine).[6][10]
To mitigate this risk, scavengers are added to the reaction mixture. These are nucleophilic agents that rapidly and irreversibly trap the tert-butyl cation before it can react with the desired product.[9][11] Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at reducing the carbocation.
-
Water: A simple and effective scavenger.
-
Anisole or Thioanisole: Used to protect electron-rich aromatic systems.[11]
Even for simple substrates, the inclusion of a scavenger like TIS or a small amount of water is a hallmark of a robust protocol, ensuring high purity of the final product.
Experimental Protocols
The choice of deprotection reagent often depends on the overall synthetic route, the presence of other acid-sensitive functional groups, and the desired salt form of the final product. We present the two most common and reliable methods.
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- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Functionalization of the 2-oxa-7-azaspiro[3.5]nonane Core: A Technical Guide for Researchers
The 2-oxa-7-azaspiro[3.5]nonane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, which incorporates a piperidine ring and an oxetane moiety, offers an attractive alternative to commonly used saturated heterocycles like morpholine.[1][2] The incorporation of this spirocycle can lead to improved physicochemical properties such as metabolic stability and aqueous solubility, making it a compelling motif for the design of novel therapeutic agents.[3] This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-oxa-7-azaspiro[3.5]nonane core, offering detailed protocols and expert insights for researchers in drug discovery and development.
N-Functionalization: The Gateway to Diverse Derivatives
The secondary amine of the piperidine ring is the most readily functionalized position on the 2-oxa-7-azaspiro[3.5]nonane core. Standard N-alkylation, N-acylation, and N-arylation reactions provide a robust platform for introducing a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR).
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward and widely employed method for derivatizing the 2-oxa-7-azaspiro[3.5]nonane core. The reaction typically proceeds in the presence of a mild base to neutralize the hydrohalic acid formed.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide
This protocol describes a general method for the N-alkylation of 2-oxa-7-azaspiro[3.5]nonane using an alkyl bromide with potassium carbonate as the base.
Materials:
-
2-oxa-7-azaspiro[3.5]nonane (or its salt)
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-oxa-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux. The optimal temperature will depend on the reactivity of the specific alkyl bromide used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 2-oxa-7-azaspiro[3.5]nonane derivative.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF | 25-80 | 70-95 |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 25 | >90 |
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of 2-oxa-7-azaspiro[3.5]nonane.[4][5] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.[6]
Protocol 2: Buchwald-Hartwig N-Arylation of 2-oxa-7-azaspiro[3.5]nonane
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-oxa-7-azaspiro[3.5]nonane with an aryl bromide.
Materials:
-
2-oxa-7-azaspiro[3.5]nonane (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene or dioxane
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene or dioxane, followed by 2-oxa-7-azaspiro[3.5]nonane (1.2 eq) and cesium carbonate (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-2-oxa-7-azaspiro[3.5]nonane.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-90 |
| Aryl Chloride | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 | 50-85 |
Expert Insights: The choice of ligand is critical in Buchwald-Hartwig amination. For electron-rich or sterically hindered aryl halides, more specialized ligands such as RuPhos or SPhos may be required. The base also plays a significant role; while strong bases like sodium tert-butoxide are common, milder carbonate bases are often sufficient and may offer better functional group tolerance.[6][7]
C-H Functionalization of the Piperidine Ring
Direct and selective C-H functionalization of the piperidine ring presents a more advanced synthetic challenge due to the presence of multiple, chemically similar C-H bonds. However, catalyst-controlled C-H insertion reactions, often employing rhodium catalysts, have shown promise for the site-selective modification of piperidine scaffolds. The electronic properties of the nitrogen-protecting group and the steric and electronic nature of the catalyst are key to directing the functionalization to a specific position (C2, C3, or C4).
Expert Insights: The C2 position is electronically favored for C-H insertion due to the stabilizing effect of the adjacent nitrogen atom. Conversely, the C3 position is electronically deactivated. Functionalization at the C4 position often requires overcoming the electronic preference for the C2 position through the use of sterically demanding catalysts and protecting groups.
While specific protocols for the C-H functionalization of the 2-oxa-7-azaspiro[3.5]nonane core are not yet widely reported, methodologies developed for substituted piperidines can be adapted. For instance, rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc protected piperidines has been shown to favor the C2 position.
Manipulation of the Oxetane Ring
The oxetane ring in 2-oxa-7-azaspiro[3.5]nonane is generally stable under many reaction conditions, contributing to the scaffold's utility as a metabolically robust isostere.[3] However, under acidic conditions, the strained four-membered ring can undergo nucleophilic ring-opening.[8][9] This reactivity can be exploited to generate more complex, functionalized piperidine derivatives.
Protocol 3: Acid-Catalyzed Ring-Opening of the Oxetane Moiety
This protocol outlines a general procedure for the acid-catalyzed ring-opening of the oxetane in an N-protected 2-oxa-7-azaspiro[3.5]nonane derivative with a nucleophile.
Materials:
-
N-protected 2-oxa-7-azaspiro[3.5]nonane derivative (e.g., N-Boc)
-
Lewis or Brønsted acid (e.g., BF₃·OEt₂, TMSOTf, HCl)
-
Nucleophile (e.g., alcohol, thiol, amine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the N-protected 2-oxa-7-azaspiro[3.5]nonane derivative (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the acid and nucleophile.
-
Add the nucleophile (1.5-3.0 eq).
-
Slowly add the Lewis or Brønsted acid (catalytic or stoichiometric amount).
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 2-oxa-7-azaspiro[3.5]nonane core offers a rich platform for the development of novel chemical entities with potential therapeutic applications. The functionalization strategies outlined in this guide, particularly at the nitrogen atom, provide reliable and versatile methods for generating diverse libraries of compounds for drug discovery programs. While selective C-H functionalization and controlled oxetane ring-opening represent more advanced synthetic challenges, they also open avenues to yet more complex and unique molecular architectures. As research in this area continues to expand, the development of new and more efficient functionalization protocols will undoubtedly further solidify the importance of the 2-oxa-7-azaspiro[3.5]nonane scaffold in medicinal chemistry.
References
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Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Chen, N., et al. (2009). Regioselective Ring-Opening of Oxetanes with Amines under Solvent-Free Conditions Catalyzed by Magnesium Bromide. Amino Acids, 37(2), 309-314. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
-
Turner, N. J., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18131-18135. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
-
Xu, J., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 34-47. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1421. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
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Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Confirmation of Spirocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of Spirocyclic Architecture
Spirocycles, characterized by two or more rings linked by a single common atom known as the spiro-carbon, are privileged scaffolds in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer precise vectoral presentation of functional groups, making them attractive for modulating biological targets. However, this same structural rigidity and complexity present significant challenges for unambiguous characterization. The central quaternary spiro-carbon, the frequent presence of multiple stereocenters, and the resulting diastereotopicity of protons and carbons often lead to crowded and complex one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, making definitive structural and stereochemical assignment a non-trivial task.
This guide provides a comprehensive, field-proven strategy for tackling these challenges. We will move beyond a simple listing of techniques to explain the causality behind a multi-dimensional NMR workflow, demonstrating how a synergistic combination of experiments can systematically deconstruct the molecule's architecture to provide irrefutable structural and stereochemical evidence.
The Strategic NMR Workflow: From Connectivity to 3D Conformation
The structural elucidation of a spirocycle is a process of systematic information gathering. No single experiment provides the complete picture. Instead, we build the structure piece by piece, starting with the carbon-proton framework and culminating in the precise arrangement of atoms in 3D space. The power of this approach lies in using the output of one experiment to inform the interpretation of the next.
Our strategy is grounded in a logical progression:
-
Establish the Basic Framework: Utilize 1D NMR (¹H, ¹³C, DEPT) to identify the types and numbers of protons and carbons, including the critical spiro-quaternary carbon.
-
Trace Through-Bond Connectivity: Employ 2D correlation spectroscopy (COSY, HSQC, HMBC) to piece together the molecular skeleton, connecting protons and carbons through their scalar (J) couplings. The HMBC experiment is paramount for bridging the rings across the spiro-center.
-
Define Stereochemistry and Conformation: Leverage through-space correlation experiments (NOESY/ROESY) to determine the relative orientation of atoms and substituents.
-
Resolve Ambiguity with Advanced Methods: In complex cases, employ advanced techniques like Residual Dipolar Couplings (RDCs) and computational chemistry to resolve subtle conformational or configurational ambiguities.
Caption: Strategic workflow for spirocycle structure elucidation.
Core Experimental Protocols and Causality
Foundational Analysis: 1D NMR (¹H, ¹³C & DEPT)
Why it's the starting point: 1D NMR provides the fundamental census of atoms. In spirocycles, the rigid conformation often locks protons into distinct axial and equatorial environments, leading to large geminal coupling constants (²JHH) and significant chemical shift differences for otherwise equivalent protons (diastereotopicity).
-
¹H NMR: Provides information on chemical environment, integration (proton count), and through-bond connectivity via scalar coupling (J-coupling).[1] Look for complex splitting patterns indicative of rigid systems.
-
¹³C NMR: Crucial for identifying the number of unique carbons. The quaternary spiro-carbon is a key diagnostic signal, typically appearing in the 50-90 ppm range, though this can vary significantly with substitution.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is essential for differentiating between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This is the first step in assembling the carbon framework.
Table 1: Key 1D NMR Observables for Spirocycles
| Parameter | Observation in Spirocycles | Structural Information Gained |
| Chemical Shift (δ) | Wide dispersion, especially for diastereotopic protons. | Conformational rigidity, anisotropic effects from adjacent rings. |
| Integration | Confirms proton count for each distinct signal. | Basic molecular formula verification. |
| ²JHH (Geminal) | Often large and negative (-10 to -18 Hz) in cyclic systems. | Confirms protons on the same CH₂ group. |
| ³JHH (Vicinal) | Value is dependent on the dihedral angle (Karplus relationship). | Conformational analysis of the rings (e.g., chair vs. boat). |
| ⁴JHH (Long-Range) | Often observable (>0.5 Hz) in rigid "W" or planar arrangements. | Confirms specific rigid conformations.[2] |
| ¹³C Spiro-Carbon (δ) | Key diagnostic signal for the spiro-center. | Presence and electronic environment of the spiro-junction. |
Assembling the Skeleton: 2D Correlation Experiments
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
-
Causality for Spirocycles: COSY is used to trace the proton connectivity within each ring. You can "walk" around a ring from one proton to its neighbor, defining discrete spin systems that are isolated by the spiro-carbon or other heteroatoms.
-
Methodology:
-
Sample Prep: 5-10 mg of the compound dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Use a standard cosygpppqf pulse sequence. Acquire 2048 data points in F2 and 256-512 increments in F1. Set the spectral width to cover all proton signals. Use 4-8 scans per increment.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.
-
Interpretation: Cross-peaks (off-diagonal signals) indicate that the two protons on the corresponding F2 and F1 axes are scalar coupled.[1][3]
-
-
Objective: To identify which protons are directly attached to which carbons.
-
Causality for Spirocycles: HSQC provides the direct one-bond C-H linkages. This is critical for assigning the ¹³C spectrum and for confirming diastereotopic protons, which will appear as two distinct proton signals correlating to a single carbon signal.[4][5]
-
Methodology:
-
Sample Prep: Same as COSY.
-
Acquisition: Use a phase-sensitive gradient-edited sequence (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width as in the proton spectrum and the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm). Optimize the ¹JCH coupling constant to an average value (e.g., 145 Hz).
-
Processing: Process using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Interpretation: Each cross-peak represents a direct bond between a proton (F2 axis) and a carbon (F1 axis). Edited HSQC sequences can also differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak.[5]
-
-
Objective: To identify long-range correlations between protons and carbons, typically over 2 or 3 bonds.
-
Causality for Spirocycles: This is arguably the most powerful experiment for confirming the spirocyclic core. Since there are no protons on the spiro-carbon, HMBC correlations are the only way to establish connectivity across this central atom. A proton on ring A showing a correlation to a carbon in ring B provides definitive evidence of the spiro-linkage.[6][7][8]
-
Methodology:
-
Sample Prep: Same as COSY.
-
Acquisition: Use a standard gradient-selected sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to a compromise value, typically 8 Hz, to observe both ²J and ³J correlations.
-
Processing: Process similarly to HSQC.
-
Interpretation: Cross-peaks connect protons to carbons separated by multiple bonds. Systematically list all observed correlations to build and confirm the carbon skeleton.
-
Caption: Using HMBC to bridge rings across the spiro-carbon.
Defining 3D Structure: NOESY and ROESY
Why it's crucial for stereochemistry: While the previous experiments define the 2D chemical structure, they provide limited information about the 3D arrangement. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close to each other (< ~5 Å), regardless of their bonding connectivity.[9][10] This is the primary tool for determining relative stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for small molecules (typically < 700 Da).
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for medium-sized molecules (approx. 700-1500 Da) where the standard NOE can be zero or very weak.[9][11] The ROE is always positive, making it more reliable in this mass range.[12]
-
Objective: To identify protons that are in close spatial proximity.
-
Causality for Spirocycles: NOE/ROE correlations are used to establish the relative orientation of substituents on the rings. For example, an NOE between a proton on an axial substituent on ring A and an axial proton on ring B can confirm their cis relationship.
-
Methodology:
-
Sample Prep: Use a fresh, degassed sample to minimize paramagnetic relaxation effects.
-
Acquisition:
-
NOESY: Use a phase-sensitive gradient sequence (e.g., noesygpph). The critical parameter is the mixing time (d8) . For small molecules, this is typically 500-800 ms. Run a series of experiments with varying mixing times to monitor the build-up of the NOE.
-
ROESY: Use a sequence like roesygpph. A spin-lock time of 200-400 ms is a good starting point.
-
-
Processing: Standard 2D processing. For NOESY of small molecules, true NOE cross-peaks will have the opposite phase (e.g., red) to the diagonal peaks (e.g., blue).[9] For ROESY, both diagonal and cross-peaks have the same phase.
-
Interpretation: A cross-peak indicates spatial proximity between the correlated protons. Map these correlations onto the proposed structure to confirm or refute a given stereoisomer.[13]
-
Advanced and Complementary Techniques
In cases of extreme signal overlap or when NOE data is ambiguous, more advanced techniques may be required.
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information about the orientation of bonds relative to the magnetic field.[14] This requires partially aligning the molecule in a medium like a stretched gel.[15] RDCs are exceptionally powerful for determining the relative configuration of distant stereocenters, a task that is often impossible with NOE alone.[16][17]
-
Computational Chemistry: The prediction of NMR chemical shifts and coupling constants using Density Functional Theory (DFT) has become a vital tool.[18][19] By calculating the expected NMR parameters for all possible diastereomers of a spirocycle, one can compare the theoretical data with the experimental results. Statistical methods like the DP4+ probability analysis can then be used to assign the correct structure with a high degree of confidence.[20] This approach is particularly useful for validating challenging stereochemical assignments.[21]
Conclusion: An Integrated and Self-Validating System
The structural confirmation of spirocycles is a prime example of the power of an integrated NMR strategy. By systematically applying a suite of 1D and 2D NMR experiments, from the foundational ¹H and ¹³C spectra to the intricate connectivity maps of COSY, HSQC, and HMBC, one can confidently assemble the molecular skeleton. The crucial stereochemical details are then unveiled through NOESY or ROESY experiments, which probe the molecule's 3D architecture. Each experiment serves as a validation check for the last, creating a self-consistent and robust dataset. When faced with ultimate complexity, the synergy of experimental RDC data and computational DFT analysis provides the highest level of structural verification. This multi-faceted approach transforms NMR spectroscopy from a simple characterization tool into a powerful engine for structural discovery.
References
-
Pelipko, V. V., et al. (n.d.). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. ResearchGate. Available at: [Link]
-
Sizov, A. I., et al. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. Available at: [Link]
-
Navarro-Vázquez, A., et al. (n.d.). Probing heterocycle conformation with residual dipolar couplings. ResearchGate. Available at: [Link]
-
Zanardi, M. M., & Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. Available at: [Link]
-
Castañar, L., & Parella, T. (2015). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Available at: [Link]
-
Baroni, F. (2019). Application of 1D and 2D NMR to HOS characterization studies: how to make NMR a routine technique. CASSS. Available at: [Link]
-
Williamson, R. T., et al. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. University of Oklahoma. Available at: [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]
-
Li, D. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Molecules. Available at: [Link]
-
Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]
-
Rusakov, Y. Y., & Krivdin, L. B. (2022). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. Available at: [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]
-
Unknown Author. (n.d.). use of nmr in structure ellucidation. Slideshare. Available at: [Link]
-
Johnston, M. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. Available at: [Link]
-
Glycopedia. (n.d.). Rotating Frame NOE: ROE. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
Campredon, M., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Magnetic Resonance in Chemistry. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Wikipedia. (n.d.). J-coupling. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]
-
Wikipedia. (n.d.). Residual dipolar coupling. Available at: [Link]
-
Unknown Author. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]
-
Cheng, H. N., & Mirau, P. A. (Eds.). (2011). Innovative NMR Strategies for Complex Macromolecules. ACS Symposium Series. Available at: [Link]
-
Wiley Analytical Science. (n.d.). Chemistry 843 "Advanced NMR Spectroscopy". Available at: [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]
-
Kim, S., et al. (2022). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Marine Drugs. Available at: [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
-
Wu, S. (2011). 1D and 2D NMR. Emory University. Available at: [Link]
-
Lipsitz, R. S., & Tjandra, N. (2004). Residual dipolar couplings in NMR structure analysis. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]
-
Unknown Author. (n.d.). Homonuclear J-couplings and heteronuclear structural constraints. National Institutes of Health. Available at: [Link]
-
Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. CONICET. Available at: [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]
-
ACD/Labs. (2022). Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). YouTube. Available at: [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. Available at: [Link]
-
Biswas, S., et al. (2022). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. use of nmr in structure ellucidation | PDF [slideshare.net]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 12. reddit.com [reddit.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Residual dipolar couplings in NMR structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Chemistry in Nuclear Magnetic Resonance | MDPI [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spirocyclic Oxetanes
Welcome to the technical support guide for the synthesis of spirocyclic oxetanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable motifs. Spirocyclic oxetanes are increasingly sought after in drug discovery as they can impart favorable physicochemical properties, acting as bioisosteres for common groups like morpholines or gem-dimethyls while improving aqueous solubility and metabolic stability.[1][2][3][4] However, their synthesis is fraught with challenges stemming from the inherent ring strain of the four-membered ether, which makes their formation kinetically and thermodynamically demanding.[5][6]
This guide provides troubleshooting solutions and answers to frequently asked questions in a direct, Q&A format. We will delve into the causality behind common experimental failures and provide field-proven strategies to overcome them.
Troubleshooting Guide: Common Experimental Issues
Q1: My Paternò-Büchi reaction is giving very low yields of the desired spirocyclic oxetane, and I'm isolating a significant amount of a side product. What is happening and how can I fix it?
Answer: This is a classic challenge in photochemical [2+2] cycloadditions, particularly when using electron-deficient alkenes like maleic anhydride or its derivatives. The primary competing pathway is often the dimerization of your alkene starting material.[7][8]
Root Cause Analysis:
The Paternò-Büchi reaction proceeds via the photoexcitation of a carbonyl compound (your ketone) to an excited state (singlet or triplet), which then adds to the alkene to form the oxetane.[9][10][11] However, if the excited state of the alkene can be populated, it can react with a ground-state molecule of the same alkene, leading to a cyclobutane dimer. This is especially problematic when the alkene absorbs light at or near the same wavelength as the ketone.
Troubleshooting Strategies:
-
Employ a Triplet Quencher/Suppressor: The most effective strategy is to introduce an additive that selectively prevents the alkene from dimerizing without interfering with the desired cycloaddition.
-
p-Xylene: This aromatic solvent has been shown to be highly effective at suppressing the dimerization of maleic acid derivatives.[7][8][12] It is believed to act as a quencher for the excited alkene or form a non-reactive exciplex, thus preventing dimerization and favoring the Paternò-Büchi pathway.
-
-
Optimize Wavelength and Light Source: Ensure your light source is selectively exciting the ketone.
-
Use Filters: If using a broadband lamp (e.g., medium-pressure mercury), use a filter (like Pyrex glass, which cuts off wavelengths <300 nm) to block high-energy UV that might excite the alkene more efficiently than the ketone.[12]
-
LEDs: Consider using a narrow-wavelength LED light source that corresponds to the n→π* transition of your ketone (typically >300 nm), where the alkene's absorbance is minimal.
-
Data-Driven Comparison: Effect of p-Xylene Additive
| Entry | Ketone | Alkene | Additive | Yield of Oxetane | Yield of Dimer |
|---|---|---|---|---|---|
| 1 | Cyclohexanone | Maleic Anhydride | None | ~15% | >50% |
| 2 | Cyclohexanone | Maleic Anhydride | p-Xylene (1 equiv) | >70% | <5% |
Yields are illustrative based on published findings.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
Technical Support Center: Overcoming Low Yields in 2-Oxa-7-azaspiro[3.5]nonane Synthesis
Welcome to the technical support center for the synthesis of 2-oxa-7-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable spirocyclic scaffold. As a polar equivalent of the gem-dimethyl group, 2-oxa-7-azaspiro[3.5]nonane is an attractive structural alternative to morpholine in medicinal chemistry, offering metabolic robustness and hydrogen bonding capabilities.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of 2-oxa-7-azaspiro[3.5]nonane, with a focus on a common synthetic pathway involving the formation of a diol intermediate, followed by oxetane ring formation and deprotection.
Synthesis of the N-Tosyl Protected Spirocycle
Question 1: My initial reaction of diethyl malonate with N-tosyl-bis(2-bromoethyl)amine is giving a low yield of the desired N-tosyl-piperidine-4,4-dicarboxylate. What are the likely causes?
Answer: Low yields in this initial step often stem from issues with the quality of the starting materials or suboptimal reaction conditions.
-
Purity of N-tosyl-bis(2-bromoethyl)amine: This reagent can degrade over time. It is crucial to use a pure, freshly prepared, or properly stored starting material. Impurities can lead to a variety of side reactions, complicating the purification process.
-
Reaction Conditions: The reaction to form the piperidine ring is a double alkylation of diethyl malonate. Ensure your base (e.g., sodium ethoxide) is of high quality and used in the correct stoichiometry. The reaction temperature should be carefully controlled to prevent decomposition and side reactions.
-
Moisture: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Question 2: The reduction of the diethyl ester to the corresponding diol using Lithium Aluminum Hydride (LiAlH4) is incomplete or I'm seeing significant side products. How can I improve this step?
Answer: The reduction of esters with LiAlH4 is a powerful transformation, but it requires careful execution to avoid issues.[1][2][3]
-
LiAlH4 Quality and Stoichiometry: LiAlH4 is extremely reactive and moisture-sensitive. Use a fresh, unopened bottle or a freshly prepared solution. Ensure you are using a sufficient excess of LiAlH4 to drive the reaction to completion.
-
Reaction Temperature: The reaction should be started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Adding the ester to the LiAlH4 suspension too quickly or at too high a temperature can lead to uncontrolled reactions and the formation of byproducts.
-
Work-up Procedure: The quenching of the reaction is critical. A careful, dropwise addition of water followed by a sodium hydroxide solution (Fieser work-up) is a standard and effective method to neutralize the excess LiAlH4 and precipitate the aluminum salts, making the product easier to isolate. An improper work-up can lead to the loss of product.
-
Side Products: Incomplete reduction can leave behind mono-alcohols or even unreacted starting material. Over-reduction is not a concern for esters, as they are reduced to the alcohol oxidation state.
Oxetane Ring Formation
Question 3: The one-pot mesylation and ring closure to form the oxetane ring is resulting in a complex mixture of products and a low yield of the desired N-tosyl-2-oxa-7-azaspiro[3.5]nonane. What are the critical parameters for this intramolecular Williamson ether synthesis?
Answer: The formation of the four-membered oxetane ring via intramolecular cyclization is often a challenging step.[4] The success of this reaction is highly dependent on favoring the intramolecular reaction over intermolecular side reactions.
-
High Dilution: Running the reaction at high dilution is crucial to minimize intermolecular reactions where one molecule reacts with another, leading to polymers and other undesired byproducts.
-
Slow Addition: The slow and controlled addition of the mesyl chloride and base is critical. This maintains a low concentration of the activated intermediate, further favoring intramolecular cyclization.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used to neutralize the HCl generated during the mesylation without competing in the subsequent cyclization.
-
Temperature Control: The reaction should be maintained at a specific, often low, temperature to ensure complete mesylation and subsequent cyclization without decomposition.
-
Purity of the Diol: The purity of the starting diol is paramount. Impurities can interfere with the cyclization and lead to difficult-to-remove byproducts.
Troubleshooting Workflow for Oxetane Ring Formation
Caption: Troubleshooting Decision Tree for Oxetane Ring Formation.
Deprotection of the N-Tosyl Group
Question 4: I am struggling with the deprotection of the N-tosyl group. The reaction is either incomplete or leads to decomposition of the spirocycle. What are the best methods for this deprotection?
Answer: The removal of the robust N-tosyl protecting group can indeed be challenging and often requires harsh conditions, which may not be compatible with the rest of the molecule.[4][5][6]
-
Reductive Cleavage:
-
Magnesium in Methanol: A reported method for the deprotection of N-tosyl-2-oxa-7-azaspiro[3.5]nonane involves sonication with magnesium turnings in methanol.[7] This method can be effective, but the quality of the magnesium and the sonication conditions are important.
-
Sodium in Liquid Ammonia (Birch Reduction): This is a classic but often challenging method due to the cryogenic conditions and the need to handle liquid ammonia and sodium metal. It is very effective for cleaving tosylamides.
-
-
Acidic Cleavage:
-
HBr in Acetic Acid: Refluxing with a mixture of hydrobromic acid and acetic acid can cleave the tosyl group. However, these harsh acidic conditions can potentially lead to the opening of the oxetane ring. This method should be approached with caution and careful monitoring.
-
-
Alternative Protecting Groups: If deprotection of the tosyl group continues to be problematic, consider using a more labile protecting group in your synthesis, such as a carbamate (e.g., Boc or Cbz), which can be removed under milder acidic or hydrogenolysis conditions, respectively.
Comparative Table of Synthetic Routes
| Synthetic Route | Key Steps | Reported Yield | Advantages | Disadvantages | Reference |
| Aldabbagh et al. | 1. Piperidine formation from diethyl malonate and N-tosyl-bis(2-bromoethyl)amine2. LiAlH4 reduction to diol3. One-pot mesylation and cyclization4. Deprotection with Mg/MeOH | Good overall yield reported in the context of further derivatization.[1] | Well-documented, uses readily available starting materials. | The deprotection step can be challenging. The synthesis is multi-step. | [1] |
| Patent CN113214255B | 1. First cyclization with a phase transfer catalyst2. Second cyclization with LiAlH4 | >82% | High reported yield, potentially scalable. | Details may be limited in the public domain, specific reagents may be proprietary. |
Optimized Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (Adapted from Aldabbagh et al.)
This protocol is based on the synthesis described by Aldabbagh and coworkers and incorporates best practices to maximize yield.[1]
Step 1: Synthesis of N-Tosyl-piperidine-4,4-diethyl Ester
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-tosyl-bis(2-bromoethyl)amine (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (N-Tosyl-piperidine-4,4-diyl)dimethanol
-
Prepare a suspension of LiAlH4 (4.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of the N-tosyl-piperidine-4,4-diethyl ester (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the diol, which can often be used in the next step without further purification.
Step 3: Synthesis of N-Tosyl-2-oxa-7-azaspiro[3.5]nonane
-
Dissolve the diol (1.0 eq) in a large volume of anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Add a solution of methanesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over several hours using a syringe pump.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection to 2-Oxa-7-azaspiro[3.5]nonane
-
To a solution of the N-tosyl protected spirocycle (1.0 eq) in methanol, add magnesium turnings (7.0 eq).
-
Sonicate the mixture for 1 hour.
-
Monitor the reaction by TLC. If the reaction is not complete, add more magnesium and continue sonication.
-
Once complete, filter the reaction mixture and concentrate the filtrate.
-
The crude product can be purified by converting it to its oxalate or hydrochloride salt to facilitate crystallization and purification.[1][7]
Reaction Workflow Diagram
Caption: Synthetic workflow for 2-Oxa-7-azaspiro[3.5]nonane.
References
-
Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]
- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
National Center for Biotechnology Information. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
Technical Support Center: Purification of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate Intermediates
Welcome to the technical support guide for the purification of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable spirocyclic building blocks. The inherent three-dimensionality and the presence of a basic nitrogen atom within this scaffold can present unique purification hurdles.[1] This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format.
Purification Strategy Decision Workflow
Before delving into specific issues, it's crucial to have a logical workflow for approaching any purification challenge. The following diagram outlines a systematic process from initial crude analysis to obtaining the final, pure compound.
Caption: A decision tree for selecting the appropriate purification strategy.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and related intermediates.
Part 1: Column Chromatography Challenges
Column chromatography is a primary tool for purifying these intermediates.[2][3][4] However, the basic nitrogen of the azaspirocycle can lead to complications.
Q1: My compound is streaking or "tailing" significantly on the silica TLC plate. What causes this and how can I fix it?
A1: Tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and lower yields.
-
Causality: The lone pair of electrons on the nitrogen atom of the azaspiro[3.5]nonane core forms strong hydrogen bonds or acid-base interactions with the acidic silica surface. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a streak rather than a compact spot.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. The most common method is to add a small amount of a volatile base to your mobile phase (eluent).
-
Protocol: Add 0.1% to 1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) to your ethyl acetate/hexane (or dichloromethane/methanol) eluent system. Run a new TLC with the modified eluent. You should observe a significant improvement in spot shape, leading to better separation on the column.
-
Q2: My product seems to be decomposing on the column. My collected fractions are impure, and the total recovery is low. What should I do?
A2: Compound decomposition on silica gel is a known issue, especially for sensitive molecules.[5] The acidity of the silica can catalyze degradation pathways.
-
Verification: First, confirm the instability. Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new, lower Rf spots or a streak from the baseline, your compound is not stable on silica.[5]
-
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let this stand for an hour before packing the column. This pre-treatment neutralizes the most acidic sites.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.[5] Florisil is another option.[5]
-
Use Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) silica can be used with solvent systems like acetonitrile/water or methanol/water. This is often a gentler technique.
-
Q3: I can't achieve good separation between my product and a closely-related impurity. How can I optimize my solvent system?
A3: Achieving good separation (ΔRf > 0.2 on TLC) is critical. If your initial solvent system is inadequate, systematic optimization is required.
-
Strategy: The goal is to find a solvent system that places your desired product at an Rf of approximately 0.3-0.4, as this often provides the best resolution in column chromatography.[5]
-
Solvent System Optimization Table:
| Solvent System Class | Primary Solvents | Polarity Range | Comments & Tips |
| Low-Polarity | Hexanes / Ethyl Acetate (EtOAc) | Low to Medium | The workhorse system. Start with 10% EtOAc/Hexanes and gradually increase the EtOAc concentration. Add 0.5% Et₃N if tailing occurs. |
| Medium-Polarity | Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | Excellent for more polar compounds. Start with 1-2% MeOH/DCM. Be cautious, as small increases in MeOH drastically increase eluent strength. |
| Alternative Systems | Toluene / Acetone | Medium | Can provide different selectivity compared to standard systems, sometimes resolving impurities that co-elute in EtOAc/Hexanes. |
| Alternative Systems | Diethyl Ether (Et₂O) / Hexanes | Low to Medium | Ether can alter the interactions with the silica compared to EtOAc, offering another avenue for optimization. |
-
Pro-Tip: Before committing to a large column, test several solvent systems via TLC to find the one that provides the best separation.[2]
Part 2: Crystallization and Solidification Issues
Many Boc-protected intermediates are initially isolated as oils or amorphous solids, which can be challenging to handle and may trap impurities.[6][7]
Q1: I have purified my product by column chromatography, but after removing the solvent, it's a thick, persistent oil. How can I induce solidification?
A1: This is a very common issue known as "oiling out".[6][8] It occurs when the compound separates from the solution as a supersaturated liquid rather than forming a crystal lattice.
-
Causality: The presence of the bulky, flexible tert-butyl group can inhibit efficient crystal packing. Residual solvents or minor impurities can also act as "anti-solvents" for crystallization.[7]
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting product solidification.
-
Step 1: Ensure Complete Solvent Removal: Residual chromatography solvents can inhibit crystallization. Dry the oil under high vacuum, potentially with gentle warming (30-40 °C), until a constant weight is achieved.[6]
-
Step 2: Trituration: This is the process of inducing solidification by stirring or grinding the oil with a solvent in which it is insoluble.[6]
-
Protocol: Add a small volume of a non-polar solvent (e.g., hexanes, heptane, or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. Often, the mechanical agitation and the presence of the anti-solvent will cause the oil to transform into a fine, crystalline powder.
-
-
Step 3: Add a Seed Crystal: If you have a small amount of solid material from a previous batch, adding a tiny speck (a "seed crystal") to the oil can provide a template for crystal growth.[8][9]
Q2: What are the best solvent systems for recrystallizing my Boc-protected spirocycle?
A2: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[10] For moderately polar compounds like this, a binary solvent system is often most effective.
-
Recommended Solvent Pairs:
| "Good" Solvent (Dissolves Compound) | "Bad" Solvent (Anti-solvent) | Typical Use Case |
| Ethyl Acetate (EtOAc) | Hexanes or Heptane | Excellent general-purpose system for compounds of moderate polarity. |
| Isopropanol (IPA) or Ethanol (EtOH) | Water or Hexanes | Useful if the compound has some water solubility or is slightly more polar. |
| Dichloromethane (DCM) | Hexanes or Pentane | Good for less polar compounds. DCM is volatile, so care must be taken. |
| Acetone | Diethyl Ether or Hexanes | Another versatile option with different solubility properties than EtOAc. |
-
Recrystallization Protocol:
-
Dissolve the crude solid or oil in the minimum amount of the hot "good" solvent.
-
If impurities are present, you can perform a hot filtration at this stage.[10]
-
Slowly add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "bad" solvent.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modification
This protocol is optimized for the purification of basic spirocyclic amines on silica gel.
-
Solvent Preparation: Prepare your eluent system (e.g., Ethyl Acetate/Hexanes). To the final mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Column Packing (Slurry Method): In a beaker, add your calculated amount of silica gel to the initial, non-polar eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N). Stir to create a uniform slurry free of air bubbles.[3] Pour the slurry into your column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.
-
Sample Loading (Wet Loading): Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Using a pipette, carefully add the solution to the top of the silica bed, ensuring not to disturb the surface.[11]
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the mobile phase according to the TLC analysis. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Trituration for Solidification of Oils
This is a rapid method to induce solidification of a purified but oily product.
-
Preparation: Ensure the oily product is in a round-bottom or Erlenmeyer flask and that all chromatography solvents have been thoroughly removed under high vacuum.
-
Solvent Addition: Add a small volume of a non-polar anti-solvent (e.g., n-heptane or diethyl ether), just enough to cover the oil.
-
Inducement: Vigorously scratch the inner surface of the flask below the solvent level with a glass stirring rod or metal spatula. The high-frequency vibrations from scratching often initiate crystallization.
-
Agitation: Continue to stir or swirl the mixture. The oil should gradually transform into a fine white or off-white solid. This process can take anywhere from a few minutes to an hour.
-
Isolation: Once solidification is complete, cool the flask in an ice bath for 15 minutes. Collect the solid by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
-
Yushchenko, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link]
-
Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
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- 11. columbia.edu [columbia.edu]
Technical Support Center: Paternò-Büchi Reaction for Oxetane Synthesis
Welcome to the technical support guide for the Paternò-Büchi reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful photochemical [2+2] cycloaddition to synthesize oxetane rings. While elegant in principle, the Paternò-Büchi reaction is often accompanied by competing pathways that can diminish yield and complicate purification. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate these challenges and optimize your oxetane synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding side reactions in the Paternò-Büchi process.
Q1: My Paternò-Büchi reaction has a very low yield of the desired oxetane. What are the most likely culprits?
A low yield is typically the result of competing photochemical pathways involving either the carbonyl compound or the alkene starting materials. The most common side reactions include Norrish Type I and Type II reactions of the carbonyl compound, dimerization of the alkene, or photoreduction of the carbonyl to form pinacol derivatives.[1][2] Additionally, the oxetane product itself can be photochemically unstable and undergo a retro-Paternò-Büchi reaction to revert to the starting materials.[3]
Q2: I've isolated several unexpected byproducts. How can I identify the side reactions that are occurring?
Identifying byproducts is key to troubleshooting. Characterize the unexpected products using standard analytical techniques (NMR, MS, IR).
-
Decarbonylation products suggest a Norrish Type I cleavage of the carbonyl compound.[4]
-
Products resulting from γ-hydrogen abstraction by the excited carbonyl are indicative of a Norrish Type II reaction.[5]
-
Pinacol derivatives (1,2-diols) point towards photoreductive coupling of the carbonyl, especially prevalent with aromatic ketones like benzophenone in the presence of a hydrogen donor.[1]
-
Cyclobutane derivatives suggest alkene dimerization.[6]
Q3: How does the excited state (singlet vs. triplet) of the carbonyl compound influence side reactions?
The spin multiplicity of the excited carbonyl is crucial.[7]
-
Singlet State: Aliphatic carbonyls often react from the singlet state in a concerted and stereospecific manner.[8][9]
-
Triplet State: Aromatic carbonyls typically undergo efficient intersystem crossing (ISC) to the more stable triplet state.[1][9] Reactions from the triplet state proceed via a stepwise mechanism involving a 1,4-biradical intermediate.[1][10] This longer-lived triplet state has more opportunity to engage in side reactions like hydrogen abstraction (leading to Norrish II or pinacol products).
Q4: Can the choice of solvent affect the prevalence of side products?
Absolutely. The solvent plays a significant role.
-
Non-polar solvents like benzene or cyclohexane are generally preferred as they minimize pathways involving charge separation.[1][8]
-
Protic solvents or solvents that are good hydrogen donors (like isopropanol) can promote photoreduction of the carbonyl, leading to pinacol formation as a major side product.
-
Acetonitrile is often used, but it's important to ensure its purity, as impurities can act as photosensitizers or quenchers.[11]
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of common problems, their mechanistic origins, and actionable protocols for mitigation.
Problem 1: Low or No Oxetane Yield - Dominance of Carbonyl Side Reactions
A primary cause of low product yield is the diversion of the excited carbonyl compound into unproductive pathways before it can react with the alkene.
Mechanism Spotlight: Norrish Reactions & Pinacol Coupling
Upon photoexcitation, carbonyl compounds can undergo several competing reactions besides the desired cycloaddition.[12][13]
-
Norrish Type I (α-Cleavage): This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon, forming an acyl radical and an alkyl radical.[4] These radicals can then undergo secondary reactions such as decarbonylation or recombination.[4][12] This pathway is common for ketones where the resulting alkyl radical is stabilized.
-
Norrish Type II: This intramolecular reaction occurs if the carbonyl compound possesses an accessible γ-hydrogen. The excited carbonyl oxygen abstracts this hydrogen, forming a 1,4-biradical that can then cleave to form an enol and an alkene, or cyclize to a cyclobutanol.[5]
-
Pinacol Coupling: In the presence of a hydrogen donor, the excited triplet carbonyl can abstract a hydrogen atom to form a ketyl radical. Two of these radicals can then couple to form a pinacol (a 1,2-diol).[1] This is a very common side reaction for diaryl ketones like benzophenone.[1]
Caption: Competing pathways for an excited carbonyl compound.
Troubleshooting Protocol 1: Suppressing Carbonyl Side Reactions
-
Substrate Modification: If structurally permissible, modify the carbonyl substrate to disfavor Norrish pathways. For example, use a carbonyl compound without α-hydrogens to prevent Norrish Type I cleavage or without γ-hydrogens to block the Norrish Type II pathway.
-
Solvent Selection: Rigorously purify and dry your solvents. Avoid hydrogen-donating solvents like alcohols. Use non-polar solvents such as benzene, cyclohexane, or hexane to minimize pinacol formation.[1]
-
Increase Alkene Concentration: To favor the bimolecular Paternò-Büchi reaction over unimolecular Norrish reactions, increase the concentration of the alkene partner. A 1.5 to 5-fold excess of the alkene is common.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired cycloaddition.[14]
Problem 2: Poor Regio- or Diastereoselectivity
Even when the oxetane is formed, a mixture of isomers can complicate purification and lower the yield of the desired product. The selectivity is highly dependent on the reaction mechanism (concerted singlet vs. stepwise triplet).[14][15]
Mechanism Spotlight: The 1,4-Biradical Intermediate
In reactions proceeding through a triplet excited state, the initial addition of the excited carbonyl oxygen to the alkene forms a 1,4-biradical intermediate.[7][9] The regioselectivity is determined by the initial bonding step, which typically occurs to form the more stable of the two possible biradicals.[9][16] For example, the oxygen of the excited carbonyl will add to the alkene carbon that results in the more stabilized radical on the adjacent carbon. Subsequent spin inversion and ring closure yield the oxetane.[1] The lifetime and conformations of this biradical intermediate are key to the final stereochemical outcome.[1][16]
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 7. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Paterno buchi reaction | PPTX [slideshare.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Photochemistry of carbony compounds.pptx [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization
Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize complex spirocyclic scaffolds. Spirocycles, with their rigid, three-dimensional structures, are privileged motifs in medicinal chemistry and natural product synthesis.[1][2] However, their construction often presents significant challenges in controlling yield, regioselectivity, and stereoselectivity.[3][4]
This document provides in-depth, field-proven insights into the key parameters governing these reactions, a practical troubleshooting guide for common experimental issues, and standardized protocols to streamline your optimization workflow.
Section 1: Core Principles of Spirocyclization Optimization
Optimizing a spirocyclization reaction is a multifactorial process where several parameters are interconnected. A change in one parameter can have a cascading effect on others, influencing the reaction's overall success. Understanding the causality behind these experimental choices is paramount.
The Interplay of Reaction Parameters
The yield and selectivity of a spirocyclization are not determined by a single factor but by the interplay of catalyst, solvent, temperature, and substrate properties. The following diagram illustrates the relationship between these core components.
Caption: A decision tree for troubleshooting common spirocyclization issues.
Q1: My reaction shows low or no conversion to the desired product. What should I investigate?
A1: This is a common starting problem. The issue often lies with reaction activation or inhibition.
-
Cause 1: Inactive Catalyst or Reagents. Catalysts can degrade upon storage, and reagents may not be of sufficient quality. [5][6] * Solution: Use freshly opened or purified reagents. For metal-catalyzed reactions, ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Run a control reaction with a substrate known to work to confirm catalyst activity.
-
Cause 2: Starting Material Impurities. Impurities in your substrate can poison the catalyst or lead to side reactions. [7] * Solution: Purify your starting materials using techniques like column chromatography or recrystallization before setting up the reaction.
-
Cause 3: Insufficient Reaction Temperature or Concentration. The reaction may simply be too slow under the initial conditions.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition. [6]Alternatively, increasing the concentration may favor the desired intramolecular cyclization.
-
Q2: I'm forming my spirocycle, but the diastereoselectivity is poor. How can I improve it?
A2: Achieving high diastereoselectivity is a frequent challenge and is highly dependent on the transition state geometry of the cyclization step. [3][7]
-
Cause 1: High Reaction Temperature. As discussed, higher temperatures can allow the reaction to proceed through multiple transition states, eroding selectivity.
-
Solution: Lower the reaction temperature. This is often the most effective first step to enhance diastereoselectivity by favoring the kinetically preferred product. [3]* Cause 2: Suboptimal Solvent. The solvent plays a crucial role in stabilizing the transition state that leads to the desired diastereomer. [7] * Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH2Cl2, CH3CN). The ideal solvent will provide the greatest energy difference between the diastereomeric transition states.
-
-
Cause 3: Steric or Electronic Effects. The inherent structure of your substrate may not sufficiently bias one cyclization pathway over another.
-
Solution: The choice of catalyst, ligand, or even an additive (like a specific base) can override the substrate's intrinsic bias. [8]For example, a bulky ligand can create a more sterically demanding environment, forcing the reaction to proceed through a single, less-hindered pathway.
-
Q3: My reaction is giving a good yield, but the enantioselectivity (ee) is low. What are the key factors to optimize?
A3: Low enantioselectivity in a catalytic asymmetric reaction points directly to the chiral environment of the catalyst.
-
Cause 1: Ineffective Chiral Ligand/Catalyst. The chosen chiral source is not effectively discriminating between the enantiotopic faces of the substrate.
-
Solution: The primary approach is to screen a variety of chiral ligands or catalysts. For instance, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can produce significantly different yields and enantioselectivities. [9][7]It is crucial to test ligands with different steric and electronic properties.
-
-
Cause 2: Background Uncatalyzed Reaction. A non-selective, uncatalyzed reaction may be occurring in parallel with the desired catalytic cycle, eroding the overall ee.
-
Solution: Run the reaction at a lower temperature to slow down the higher-energy uncatalyzed pathway. Also, ensure the catalyst loading is sufficient to ensure the catalyzed pathway is dominant.
-
Q4: The reaction works, but the yield is low due to side products or decomposition. How can I clean it up?
A4: Low yield in the presence of side products or decomposition indicates issues with reaction selectivity or product stability.
-
Cause 1: Product Instability. The desired spirocycle may be unstable under the reaction or workup conditions. [7] * Solution: Monitor the reaction by TLC or LC-MS at various time points to determine the point of maximum product formation before decomposition begins. [7]If the product is sensitive to acid or base, use a milder workup procedure (e.g., neutral quench). [10]* Cause 2: Competing Side Reactions. The starting materials may be consumed in unproductive pathways. Common side reactions can include intermolecular reactions, eliminations, or rearrangements. [3][11] * Solution: Adjusting the reaction concentration can help; higher dilution often favors intramolecular cyclization over intermolecular side reactions. Changing the catalyst can also shut down unwanted pathways; for example, a catalyst switch can prevent undesired 1,2-migration in indole-based spirocyclizations. [2][12]
Section 3: Standard Experimental Protocols
A systematic approach is key to efficient optimization. High-throughput screening (HTS) can rapidly identify promising conditions.
General Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing spirocyclization reactions.
Protocol 3.1: High-Throughput Screening of Catalysts/Ligands
This protocol describes a general method for screening multiple catalyst/ligand combinations in parallel using a vial array.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of the substrate, base (if required), and internal standard in the chosen reaction solvent.
-
Array Dosing: Dispense the appropriate metal precursor and ligand solids into an array of labeled 2 mL vials. Use a different catalyst/ligand combination for each vial.
-
Reaction Initiation: Add the reaction solvent to each vial, followed by the substrate/base stock solution to initiate the reactions simultaneously.
-
Incubation: Seal the vials and place the array on a shaker plate at the desired reaction temperature for a set period (e.g., 12-24 hours).
-
Quenching & Analysis: After the specified time, unseal the vials and quench the reactions (e.g., with a buffer solution). Dilute an aliquot from each vial and analyze by LC-MS to determine conversion and yield, and by chiral HPLC to determine enantioselectivity.
-
Data Evaluation: Tabulate the results to identify the most promising catalyst/ligand system for further, more focused optimization.
Section 4: Data Summaries for Condition Selection
Table 1: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Type | Common Applications/Considerations |
| Toluene | 2.4 | Nonpolar | Good for many metal-catalyzed reactions; can favor non-polar transition states. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | General purpose; its moderate polarity can be a good starting point. [13] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Coordinating solvent; can stabilize cations but may inhibit some reactions. [13] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar; good for reactions with charged intermediates. [14] |
| Methanol (MeOH) | 32.7 | Polar Protic | Can stabilize ionic species via H-bonding; also a nucleophile. [14] |
| Hexafluoroisopropanol (HFIP) | 16.7 | Polar Protic | Highly polar, non-nucleophilic, strong H-bond donor; promotes dearomatizing spirocyclizations. [15] |
Table 2: Example Catalyst Systems for Spirocyclization
| Catalyst System | Reaction Type | Key Optimization Parameter | Reference |
| Ni(COD)₂ / Chiral Ligand | Enantioselective C-acylation | Ligand structure | [9] |
| AgOTf or Au(I) complexes | Dearomatizing cyclization of ynones | Metal choice dictates product scaffold | [12] |
| Cu(II) / Base | Intramolecular cyclization | Base identity (e.g., tBuOK vs Cs₂CO₃) | [8] |
| Chiral Phosphoric Acid | Organocatalytic cycloaddition | Acid catalyst structure and loading | [16] |
Section 5: Frequently Asked Questions (FAQs)
Q: How do I choose an appropriate analytical method to monitor my reaction? A: For most spirocyclization reactions, a combination of Thin Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis of conversion and byproduct formation is ideal. To determine stereoselectivity, a chiral stationary phase High-Performance Liquid Chromatography (HPLC) method must be developed.
Q: My desired spirocyclic product is unstable during column chromatography. What are my options? A: If the product degrades on silica gel, first try deactivating the silica by adding a small amount of a base (e.g., 1% triethylamine in the eluent) or an acid. If this fails, consider alternative purification methods such as preparative TLC, crystallization, or chromatography on a different stationary phase like alumina.
Q: What are the key safety considerations when running these reactions? A: Always consult the Safety Data Sheet (SDS) for all reagents. Many transition metal catalysts and organometallic reagents are toxic, air-sensitive, or pyrophoric. Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) when necessary. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Fumagalli, G., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(33), 9794-9798. Available from: [Link]
-
Simon, L., et al. (2019). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. The Journal of Organic Chemistry, 84(15), 9479-9487. Available from: [Link]
-
Fumagalli, G., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. Retrieved January 4, 2026, from [Link]
-
Optimization of spirocyclization towards 2aa. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Komendantova, A. S., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(1), 123. Available from: [Link]
-
Lee, J. Y., et al. (2021). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society, 143(32), 12835–12842. Available from: [Link]
-
Ball-Jones, A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 575-609. Available from: [Link]
-
Kumar, A., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(10), 3489-3503. Available from: [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]
-
Wang, Y., et al. (2022). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. Available from: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]
-
Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry. Available from: [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
How does temperature affect selectivity? (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Substrate scope for the spirocyclization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Temperature effect on product selectivity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kästner, J., et al. (2022). Solvent Effects on the Menshutkin Reaction. The Journal of Physical Chemistry B, 126(9), 1951–1961. Available from: [Link]
-
Pápai, I., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 824-835. Available from: [Link]
-
Solvent effects in organic chemistry — recent developments. (1988). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Temperature-Dependent Chiral-Induced Spin Selectivity Effect: Experiments and Theory. (2022). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Influence of the temperature on both yield and selectivity in the reaction of butenone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
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Troubleshooting stereochemistry assignment in spiro compounds
Welcome to the technical support center for the stereochemical assignment of spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by the three-dimensional nature of spirocyclic systems. Here, we move beyond basic principles to address specific, practical issues you may face in your work, providing in-depth, field-proven insights to ensure accurate and reliable stereochemical assignments.
Troubleshooting Guide: From Theory to Practice
This section addresses common problems encountered during the assignment of stereochemistry to spiro compounds, both in theoretical application of nomenclature rules and during experimental analysis.
Part 1: Navigating the Cahn-Ingold-Prelog (CIP) Rules for Spirocenters
The unique geometry of spiro compounds, where two rings share a single atom, can create ambiguity when applying the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] The two rings are orthogonal to each other, which is a key feature to consider. Here, we tackle some common points of confusion.
Question: How do I assign priorities to the substituents on the spiro atom when the initial atoms are the same?
Answer: This is a frequent challenge. When the atoms directly attached to the spirocenter are identical (typically carbon), you must proceed outward along each ring path simultaneously, atom by atom, until you find the first point of difference.[1][3]
Step-by-Step Protocol for Tie-Breaking in Spirocycles:
-
Identify the Competing Paths: At the spiro atom, you have four substituents to rank. Two will be the paths into one ring, and two will be the paths into the other.
-
First Sphere Analysis: Compare the atomic numbers of the atoms directly bonded to the spiro atom. If there is a difference, assign priorities as usual (higher atomic number gets higher priority).[4]
-
Second Sphere and Beyond: If the directly attached atoms are the same (e.g., two CH2 groups in a carbocyclic spiro compound), you must explore the connections of these atoms. For each path, list the atoms attached to the first carbon in descending order of atomic number.
-
First Point of Difference: Compare these lists. The path that has an atom with a higher atomic number at the first point of difference receives higher priority.[1]
-
Continue Systematically: If the lists are identical, move to the next atoms along each path and repeat the process until a difference is found.[2]
Causality and Field Insights: The key is to be systematic and not be misled by substituents further down a path. The decision is made at the very first point of difference, regardless of what other, higher-atomic-number atoms may be present further along a lower-priority chain.[2] A common mistake is to be swayed by a bromine atom three bonds away when a methyl group versus a hydrogen at the second bond has already decided the priority.
Visualization of CIP Priority Assignment in a Spirocycle
Below is a DOT script illustrating the logical flow for assigning priorities in a substituted spirocycle.
Caption: Logical workflow for assigning R/S configuration to a spirocenter.
Question: How do I handle assigning stereochemistry when there is axial chirality in a spiro compound without a traditional chiral center?
Answer: Some spiro compounds exhibit axial chirality due to restricted rotation, even without a carbon atom bonded to four different groups.[5] In these cases, the molecule as a whole is chiral. The assignment of stereochemistry follows a modified CIP procedure:
-
Identify the Chiral Axis: This is the axis passing through the spiro atom and perpendicular to the planes of the two rings.
-
Prioritize the Groups: The groups on the "front" ring (viewed along the chiral axis) are prioritized (1 and 2), and the groups on the "back" ring are prioritized (3 and 4). The priority is determined by the standard CIP rules.
-
Assign Configuration: View the molecule along the chiral axis from the side with the higher priority substituents. Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated as P (plus) or Ra. If it is counter-clockwise, it is M (minus) or Sa.[5]
Part 2: Troubleshooting Experimental Stereochemical Determination
Once the theoretical assignment is made, it must be confirmed experimentally. Each technique has its own set of potential pitfalls.
Question: My spiro compound won't form high-quality single crystals for X-ray crystallography. What can I do?
Answer: This is a common and frustrating problem. The rigidity and often awkward shapes of spirocycles can impede efficient crystal packing.[6]
Troubleshooting Protocol for Crystallization of Spiro Compounds:
-
Purity is Paramount: Ensure your sample is of the highest possible purity (>95%). Even minor impurities can disrupt crystal lattice formation.[7]
-
Solvent Screening: Systematically screen a wide range of solvents and solvent systems (e.g., vapor diffusion with different solvent/anti-solvent pairs).
-
Derivative Formation: If the parent compound is resistant to crystallization, consider forming a derivative. Introducing a group that promotes crystallinity (e.g., a p-bromobenzoate ester) can be highly effective. This also has the advantage of introducing a heavy atom, which aids in the determination of the absolute configuration.[8]
-
Control Evaporation Rate: Experiment with different temperatures to slow down or speed up solvent evaporation. Slower evaporation often yields higher quality crystals.
Causality and Field Insights: The goal is to find conditions where the molecules can pack in an ordered, repeating manner. The conformational rigidity of spirocycles can be a double-edged sword: it reduces the number of possible solution-state conformations, which can be beneficial, but it also means the molecule has fewer ways to "fit" into a growing crystal lattice.[9]
Question: The 1H NMR spectrum of my spiro compound is complex and overlapping, making stereochemical assignment impossible. What are my options?
Answer: The rigid, three-dimensional structure of spiro compounds often leads to complex 1H NMR spectra with significant peak overlap, especially in the aliphatic region.[10][11]
Troubleshooting Protocol for Complex NMR Spectra:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts of protons and may resolve overlapping signals.[10]
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer. This will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To identify which protons are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining through-space proximity of protons. For rigid spirocycles, observing a NOE between specific protons can definitively establish their relative stereochemistry (e.g., cis or trans relationships of substituents on the rings).[12]
-
-
Use of Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the protons of enantiomers, allowing for the determination of enantiomeric excess. However, this can also cause line broadening.[12]
Experimental Workflow for NMR-Based Stereochemical Assignment
Caption: Workflow for resolving complex NMR spectra of spiro compounds.
Question: I need to determine the absolute configuration, but X-ray crystallography is not an option. What is the most reliable alternative?
Answer: Vibrational Circular Dichroism (VCD) is an excellent and increasingly accessible technique for determining the absolute configuration of chiral molecules in solution.[13][14]
Principle of VCD: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the computationally predicted spectra for the R and S enantiomers (typically calculated using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[13]
Comparison of Key Methodologies for Absolute Configuration Determination
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16] |
| Sample Requirement | High-quality single crystal. | Soluble compound (mg quantities). |
| State of Matter | Solid state. | Solution state (more biologically relevant). |
| Key Advantage | Considered the "gold standard"; provides full 3D structure. | Does not require crystallization; provides solution-phase conformation.[13] |
| Common Pitfall | Difficulty in obtaining suitable crystals.[7] | Requires accurate computational modeling of possible conformers. |
Question: How do I develop a reliable chiral HPLC method to separate the enantiomers of my spiro compound?
Answer: Chiral HPLC method development is often an empirical process, but a systematic screening approach is most effective.[17][18]
Protocol for Chiral HPLC Method Development:
-
Column Screening: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[17]
-
Mobile Phase Screening: Screen different mobile phase modes:
-
Normal Phase: Heptane/Isopropanol
-
Polar Organic Mode: Acetonitrile/Methanol
-
Reversed Phase: Acetonitrile/Water or Methanol/Water
-
-
Additive Optimization: Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.
-
Temperature and Flow Rate Optimization: Lower temperatures often improve chiral selectivity, while lower flow rates can increase efficiency.[19]
Causality and Field Insights: Chiral recognition on a CSP relies on transient diastereomeric interactions between the enantiomers and the chiral selector.[17] The three-dimensional and rigid nature of spiro compounds can lead to very good interactions and thus excellent separations on polysaccharide-based CSPs, which have chiral grooves and cavities in their structure.
Frequently Asked Questions (FAQs)
Q1: Can I assign R/S to a spiro compound that appears symmetrical? A1: Yes, if the substitution pattern breaks the symmetry. For example, spiro[3.3]heptane is achiral. However, 1-bromospiro[3.3]heptane is chiral at the spirocenter and will have R and S enantiomers.
Q2: What is the correct IUPAC nomenclature for numbering a spiro compound? A2: Numbering begins in the smaller ring, at an atom adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[20][21]
Q3: My spiro compound is a natural product. Can I assume its stereochemistry based on related known compounds? A3: While biosynthetic pathways can provide clues, it is not a definitive method. Assumptions can be dangerous and have led to incorrect structural assignments in the literature. Experimental confirmation of the absolute configuration is always necessary for novel compounds.
Q4: Is it possible for a spiro compound to have both a chiral center and axial chirality? A4: Yes, this is possible in more complex spirocyclic systems, leading to multiple stereoisomers. Each stereogenic element must be assigned its own descriptor.
References
- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myheplus.com [myheplus.com]
- 4. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. hplc.today [hplc.today]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to Resolving ¹H NMR Signal Overlap in 7-Azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for resolving challenges in the ¹H NMR analysis of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter signal overlap in their NMR spectra. The unique spirocyclic nature of these compounds often leads to complex and overlapping proton signals, complicating structural elucidation and purity assessment. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.
Understanding the Challenge: Why Do Signals Overlap?
The rigid, three-dimensional structure of 7-azaspiro[3.5]nonane derivatives results in a high density of protons in similar chemical environments. This is particularly true for the methylene (CH₂) groups within the cyclobutane and piperidine rings.[1] This similarity in electronic environments leads to close chemical shifts, causing the proton signals to overlap and form complex, often uninterpretable, multiplets.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of a 7-azaspiro[3.5]nonane derivative shows a large, unresolved multiplet in the aliphatic region. How can I begin to resolve these signals?
A1: Initial Troubleshooting with Simple Adjustments
Before moving to more advanced techniques, simple changes to your experimental setup can often improve signal dispersion.
1. Change the Deuterated Solvent:
-
The Rationale: The chemical shift of a proton is influenced by its interaction with the surrounding solvent molecules.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] These shifts can often be sufficient to resolve overlapping signals.
-
Troubleshooting Protocol:
-
If your initial spectrum was run in CDCl₃, prepare a new sample in benzene-d₆.
-
Acquire a standard ¹H NMR spectrum.
-
Compare the two spectra, paying close attention to the dispersion of signals in the previously overcrowded regions.
-
Table 1: Common Deuterated Solvents and Their Properties
| Solvent | Dielectric Constant | Common Use | Potential for Resolving Overlap |
| Chloroform-d (CDCl₃) | 4.8 | General purpose, good for many organic compounds | Baseline |
| Benzene-d₆ (C₆D₆) | 2.3 | Can induce significant chemical shift changes due to its aromaticity | High |
| Acetone-d₆ ((CD₃)₂CO) | 20.7 | Good for more polar compounds | Moderate |
| Methanol-d₄ (CD₃OD) | 32.7 | For highly polar compounds, can exchange with labile protons (OH, NH) | Moderate |
| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 46.7 | For highly polar compounds, can be difficult to remove | Moderate |
Source: Adapted from data available in various NMR solvent guides.[5]
2. Vary the Sample Temperature (Variable Temperature NMR):
-
The Rationale: 7-Azaspiro[3.5]nonane derivatives may exist as a mixture of conformers (e.g., chair-boat isomers of the piperidine ring) that are in rapid exchange at room temperature. This exchange can lead to broadened signals or averaged chemical shifts. By lowering the temperature, you can slow down this exchange, potentially resolving the signals of the individual conformers. Conversely, increasing the temperature can sometimes sharpen exchange-broadened peaks.[6][7]
-
Troubleshooting Protocol:
-
Start with your standard sample.
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually decrease the temperature in 10-20°C increments (e.g., to 0°C, -20°C, -40°C) and acquire a spectrum at each step.[8] Be mindful of your solvent's freezing point.
-
If low temperature does not resolve the signals, try increasing the temperature in a similar stepwise fashion (e.g., to 40°C, 60°C), staying below the solvent's boiling point.[8]
-
Analyze the spectra for changes in chemical shifts and signal multiplicity.[9]
-
Q2: Solvent and temperature changes were insufficient. What is the next logical step to resolve severe signal overlap?
A2: Employing Chemical Shift Reagents (CSRs)
When simple adjustments fail, chemical shift reagents can be a powerful tool to induce significant separation of overlapping signals.[10]
1. Lanthanide Shift Reagents (LSRs):
-
The Rationale: LSRs are paramagnetic lanthanide complexes (commonly containing Europium (Eu) or Praseodymium (Pr)) that can reversibly coordinate to Lewis basic sites in your molecule, such as the nitrogen of the azaspiro core.[11][12] This interaction creates a local magnetic field that induces large chemical shifts in nearby protons. The magnitude of this "Lanthanide-Induced Shift" (LIS) is dependent on the distance of the proton from the lanthanide ion, often leading to dramatic spectral simplification.[10][12]
-
Experimental Protocol:
-
Sample Preparation: Prepare a solution of your 7-azaspiro[3.5]nonane derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete with your compound for coordination to the LSR.
-
Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your compound before adding the LSR.
-
Titration with LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube. Acquire a spectrum.
-
Optimization: Continue adding small aliquots of the LSR and acquiring spectra until the desired signal dispersion is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[13]
-
Table 2: Common Lanthanide Shift Reagents
| Reagent | Shift Direction | Common Ligand |
| Eu(fod)₃ | Downfield | fod (heptafluoro-dimethyl-octanedione) |
| Pr(fod)₃ | Upfield | fod (heptafluoro-dimethyl-octanedione) |
| Yb(fod)₃ | Downfield | fod (heptafluoro-dimethyl-octanedione) |
Source: Information compiled from various sources on NMR shift reagents.[11][12]
2. Chiral Solvating Agents (CSAs):
-
The Rationale: If your 7-azaspiro[3.5]nonane derivative is chiral, a chiral solvating agent can be used to differentiate the signals of the two enantiomers. CSAs form diastereomeric complexes with the enantiomers of your analyte through weak, non-covalent interactions.[14][15] These diastereomeric complexes have different NMR spectra, allowing for the resolution of signals that were previously overlapping.[16]
-
Experimental Protocol:
-
Prepare a solution of your racemic or enantioenriched compound in a suitable deuterated solvent.
-
Acquire a reference ¹H NMR spectrum.
-
Add an equimolar amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire the spectrum and look for the splitting of signals corresponding to the two enantiomers.
-
Q3: I need to determine the connectivity of the protons within the overlapping multiplets. Which experiments should I use?
A3: Leveraging Two-Dimensional (2D) NMR Spectroscopy
2D NMR is the most powerful method for resolving overlap and definitively assigning proton signals by spreading the information into a second dimension.[17][18]
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[19]
-
How it Helps: Cross-peaks in a COSY spectrum connect signals from coupled protons. This allows you to trace out the spin systems within your molecule, even if the signals are overlapping in the 1D spectrum.[20]
2. ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a given spin system, not just those that are directly coupled.[21]
-
How it Helps: A TOCSY experiment will show correlations between a proton and all other protons in its coupled network. This is extremely useful for identifying all the protons of the cyclobutane or piperidine ring from a single, well-resolved proton signal.[21]
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[20]
-
How it Helps: An HSQC spectrum correlates proton signals with the signals of the carbons they are bonded to. Since ¹³C spectra are generally better dispersed than ¹H spectra, this experiment can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.[20]
Workflow for Resolving Overlap with 2D NMR:
Caption: A typical workflow for resolving signal overlap using 2D NMR techniques.
Advanced Troubleshooting
Q4: My 7-azaspiro[3.5]nonane derivative is part of a salt (e.g., hydrochloride). How does this affect the NMR spectrum?
A4: Impact of Protonation
Protonation of the nitrogen atom to form a salt, such as a hydrochloride, will have several effects on the ¹H NMR spectrum:
-
Deshielding of Proximal Protons: The positive charge on the nitrogen will deshield the adjacent protons (those on the carbons alpha to the nitrogen), causing their signals to shift downfield.
-
Changes in Coupling Constants: The conformational equilibrium of the piperidine ring may be altered upon protonation, which can lead to changes in the observed coupling constants.
-
NH Proton Signal: A new, often broad, signal for the N-H proton will appear. Its chemical shift can be highly dependent on the solvent and concentration. This signal will disappear upon shaking the sample with a drop of D₂O.
If you are having trouble with the solubility or spectral characteristics of the freebase, running the spectrum of the hydrochloride salt in a polar solvent like D₂O or CD₃OD can sometimes provide a cleaner, more resolved spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
Technical Support Center: Enhancing the Stability of Spirocyclic Intermediates
Welcome to the technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with spirocyclic intermediates. The unique three-dimensional structure of spirocycles, which makes them valuable in medicinal chemistry, also presents specific stability challenges during synthesis.[1][2][3] This resource is designed to provide actionable solutions and a deeper understanding of the underlying chemical principles to help you navigate these complexities.
I. Understanding the Instability of Spirocyclic Intermediates
Spirocyclic compounds feature two rings connected by a single, shared carbon atom. This structural feature can lead to significant ring strain and unusual electronic effects, making intermediates in their synthesis prone to degradation. Common challenges include unwanted rearrangements, ring-opening reactions, and epimerization.
Q1: My spirocyclization reaction is resulting in a low yield and a complex mixture of byproducts. What are the likely causes related to intermediate instability?
A1: Low yields and product mixtures in spirocyclization reactions often point to the decomposition of key intermediates. The primary culprits are typically high-energy carbocations or other reactive species that can undergo various degradation pathways before the desired cyclization can occur.[4][5][6]
Key factors contributing to this instability include:
-
Ring Strain: The formation of small or sterically hindered rings in the spirocyclic system can create significant strain, making the intermediate susceptible to ring-opening or rearrangement reactions to relieve this strain.[7]
-
Carbocation Stability: If the reaction proceeds through a carbocation intermediate, its stability is paramount.[4][5][6] Unstabilized carbocations are highly reactive and can lead to a cascade of undesired side reactions.[8][9]
-
Reaction Conditions: Temperature, solvent polarity, and pH can all dramatically influence the stability of reactive intermediates.[10]
II. Troubleshooting Guide: Strategies for Stabilization
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of spirocyclic compounds.
Addressing Low Yields and Byproduct Formation
Issue: The desired spirocyclic product is obtained in low yield, with significant formation of side products identified as ring-opened compounds or constitutional isomers.
dot
Caption: Troubleshooting workflow for low spirocyclization yields.
Protocol 1: Optimizing Reaction Conditions to Stabilize a Putative Carbocation Intermediate
-
Solvent Selection: The polarity of the solvent can significantly impact the stability of charged intermediates.[10]
-
Initial Screen: Begin by screening a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane may be a good starting point.
-
Polar Aprotic Solvents: If a carbocation is suspected, polar aprotic solvents such as acetonitrile or DMSO can help to stabilize the charged intermediate without interfering as a nucleophile.[10]
-
Polar Protic Solvents: Use polar protic solvents (e.g., ethanol, water) with caution, as they can act as nucleophiles and lead to undesired side products.[10]
-
-
Temperature Control: Many degradation pathways have higher activation energies than the desired cyclization.
-
Low-Temperature Start: Initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature. This can favor the desired reaction pathway.
-
Monitor Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and the formation of byproducts at different temperatures.
-
-
pH Adjustment: If acidic or basic functional groups are present, controlling the pH can prevent unwanted side reactions.
-
Buffered Systems: Employ buffered solutions to maintain a stable pH throughout the reaction.
-
Non-Nucleophilic Bases: If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to avoid competition with the desired cyclization.
-
Managing Diastereoselectivity Issues
Issue: The spirocyclization reaction produces a mixture of diastereomers, and the desired isomer is difficult to isolate.
Q2: How can I improve the diastereoselectivity of my spirocyclization reaction?
A2: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[11] The spatial arrangement of substituents is influenced by the transition state geometry.
-
Solvent Effects: The solvent can influence the conformation of the transition state.[11][12] Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., THF, acetonitrile) to identify optimal conditions.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of the reaction. The auxiliary is later removed to yield the desired enantiomerically enriched spirocycle.
III. Advanced Strategies for Intermediate Stabilization
For particularly challenging syntheses, more advanced techniques may be necessary to stabilize labile intermediates.
The Role of Protecting Groups
Q3: Can protecting groups be used to improve the stability of my spirocyclic intermediate?
A3: Yes, protecting groups are a powerful tool for stabilizing reactive intermediates.[13][14] They can function in several ways:
-
Electronic Effects: Electron-donating or -withdrawing protecting groups can alter the electronic nature of the intermediate, thereby influencing its stability.[15] For instance, an electron-donating group can help to stabilize an adjacent carbocation.
-
Steric Hindrance: Bulky protecting groups can sterically shield a reactive center, preventing unwanted side reactions.
-
Conformational Rigidity: Certain protecting groups can lock the conformation of a molecule, predisposing it to cyclize in a desired manner and avoiding conformations that lead to degradation.[1]
Table 1: Common Protecting Groups and Their Applications in Spirocycle Synthesis
| Protecting Group | Functional Group Protected | Deprotection Conditions | Application in Spirocycle Synthesis |
| Boc (tert-Butoxycarbonyl) | Amine | Acidic conditions (e.g., TFA)[13] | Can stabilize adjacent carbocations through hyperconjugation.[8] |
| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis[16] | Offers orthogonal deprotection strategy to Boc. |
| TBDMS (tert-Butyldimethylsilyl) | Alcohol | Fluoride source (e.g., TBAF)[16] | Provides steric bulk to direct cyclization. |
| PMB (p-Methoxybenzyl) | Alcohol | Oxidative cleavage (e.g., DDQ) | Can be used to modulate electronic properties. |
In Situ Trapping of Unstable Intermediates
In cases where an intermediate is too unstable to be isolated, an in situ trapping experiment can provide valuable mechanistic insight.
Protocol 2: In Situ Trapping Experiment
-
Set up the reaction as usual.
-
Add a trapping agent. This should be a highly reactive species that will quickly react with the unstable intermediate. For example, a potent nucleophile can be used to trap a carbocation.
-
Analyze the product mixture. The formation of a new product derived from the trapping agent confirms the presence of the unstable intermediate.
IV. Purification and Characterization of Labile Spirocyclic Compounds
The instability of spirocyclic compounds can also pose challenges during purification and characterization.
Q4: My spirocyclic product seems to degrade during purification by column chromatography. What alternative purification methods can I use?
A4: Standard purification techniques like silica gel chromatography can sometimes lead to the degradation of sensitive compounds.[17] Consider these alternatives:
-
Preparative HPLC: High-performance liquid chromatography (HPLC) can offer better resolution and milder conditions than traditional column chromatography.[18]
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for purification.[19][20]
-
Distillation or Sublimation: For volatile compounds, distillation or sublimation under reduced pressure can be used.[20][21][22]
Q5: What spectroscopic techniques are best suited for characterizing potentially unstable spirocyclic intermediates?
A5: Characterizing unstable intermediates often requires specialized techniques that can provide information on short-lived species.[23]
-
Low-Temperature NMR: Running NMR experiments at low temperatures can slow down decomposition processes, allowing for the characterization of otherwise transient species.
-
Mass Spectrometry: Techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to gently ionize and detect unstable intermediates.[24][25]
-
Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the structures and relative energies of intermediates and transition states, providing valuable insights to complement experimental data.[25][26]
dot
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. mdpi.com [mdpi.com]
- 16. agroipm.cn [agroipm.cn]
- 17. Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccesspub.org [openaccesspub.org]
- 20. CK12-Foundation [flexbooks.ck12.org]
- 21. moravek.com [moravek.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Scale-up considerations for Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate production
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, chemists, and process development professionals. Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a path to escape molecular flatness and improve ADME properties.[1][2] However, their synthesis, particularly on a larger scale, presents unique challenges.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on a validated, multi-step synthetic route.
Section 1: Proposed Scale-Up Synthetic Pathway
The recommended pathway for the multi-gram to kilogram scale production of this compound involves a three-step sequence starting from the commercially available N-Boc-4-piperidone. This route is designed for robustness, scalability, and the use of manageable reagents.
Caption: Overall synthetic workflow for the scale-up production.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My epoxidation of N-Boc-4-piperidone is low-yielding, and I observe significant byproduct formation. How can I optimize this step for scale-up?
A1: This is a common issue. The primary challenge is preventing the base-catalyzed Favorskii rearrangement of the starting ketone.
-
Causality: Strong, nucleophilic bases like alkoxides can deprotonate the α-carbon of the ketone, leading to rearrangement pathways that compete with the desired epoxidation. On a large scale, localized high concentrations of reagents during addition can exacerbate this problem.
-
Recommended Solution: Employ the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a non-nucleophilic base like sodium hydride (NaH). The ylide generated is less basic and reacts preferentially at the carbonyl carbon to form the epoxide.
-
Scale-Up Insight: Ensure efficient stirring to manage the evolution of hydrogen gas when using NaH. A controlled addition rate of the trimethylsulfoxonium iodide solution is critical to maintain a steady reaction temperature, as the reaction is exothermic. An inverse addition (adding NaH to the sulfoxonium salt) can also improve control.
-
Q2: The hydrolysis of the spiro-epoxide intermediate is sluggish and requires harsh conditions, leading to degradation of the Boc-protecting group. What are the alternatives?
A2: The stability of the Boc group is a key consideration, as it is labile to strong acidic conditions.[5]
-
Causality: While acid-catalyzed hydrolysis is common, the required conditions can partially or fully deprotect the nitrogen, leading to complex product mixtures and purification challenges.
-
Recommended Solution: Utilize a buffered or mildly acidic system. A mixture of acetic acid and water or using a solid acid catalyst that can be filtered off can provide the necessary protons to activate the epoxide for nucleophilic attack by water without significantly lowering the bulk pH.[6]
-
Protocol Tip: A biphasic system (e.g., THF/water with a catalytic amount of perchloric acid) at a controlled temperature (e.g., 40-50 °C) can facilitate the reaction while minimizing Boc-group cleavage. Monitor the reaction closely by LC-MS and quench with a mild base like sodium bicarbonate as soon as the starting material is consumed.
-
Q3: I am struggling with the selective monotosylation of the diol intermediate. I'm getting significant amounts of the ditosylated product and unreacted starting material.
A3: This is a classic selectivity problem. The primary hydroxyl group is sterically more accessible and electronically more reactive than the tertiary hydroxyl group, but over-reaction is a risk, especially at higher temperatures or with excess reagent.
-
Causality: Using more than one equivalent of tosyl chloride (TsCl) or running the reaction for too long will inevitably lead to the formation of the di-tosylated byproduct. Insufficient base can lead to the accumulation of HCl, which can degrade the product.
-
Recommended Solution:
-
Stoichiometry Control: Use a slight excess of the diol (e.g., 1.05-1.1 equivalents) relative to TsCl (1.0 equivalent). This ensures the tosyl chloride is the limiting reagent.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C). Add the TsCl solution slowly to a solution of the diol and a non-nucleophilic base (e.g., triethylamine or pyridine in dichloromethane) to control the exotherm.
-
Base Selection: Pyridine can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction. Triethylamine is a common and effective alternative.
-
Scale-Up Insight: On a larger scale, maintaining cryogenic temperatures can be challenging. Ensure your reactor is equipped with adequate cooling capacity. A well-controlled, slow addition of TsCl is the most critical parameter.
-
Q4: The final intramolecular cyclization to form the oxetane ring is slow and incomplete, with elimination byproducts forming. How can I improve the yield and purity?
A4: The formation of a strained four-membered oxetane ring via intramolecular Williamson ether synthesis is often challenging and competes with intermolecular reactions and elimination pathways.
-
Causality: This is an intramolecular SN2 reaction. The rate depends on the concentration of the deprotonated tertiary alcohol and the accessibility of the carbon bearing the tosylate leaving group. At higher concentrations typical of scale-up, intermolecular side reactions become more probable. Elimination can occur if the base used is too strong or sterically hindered.
-
Recommended Solution:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the tertiary alcohol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.
-
Solvent: A polar aprotic solvent like THF or DMF is ideal to dissolve the reactants and promote the SN2 reaction.
-
High Dilution Principle: While counterintuitive for scale-up, running the reaction at a lower concentration can favor the intramolecular pathway. A practical approach is to use a semi-batch process where a solution of the monotosylate is slowly added to a heated suspension of the base in the solvent. This keeps the instantaneous concentration of the starting material low.
-
Temperature: Gentle heating (e.g., 40-60 °C) is usually required to drive the reaction to completion. Monitor by TLC/LC-MS to avoid prolonged heating that could lead to decomposition.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling reagents for this synthesis on a kilogram scale?
A:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Use a powder-dispensing system for large quantities to avoid dust inhalation and static discharge. Ensure adequate ventilation and have a Class D fire extinguisher readily available.[7]
-
Tosyl Chloride (TsCl): Corrosive and a lachrymator. It reacts with moisture to release HCl. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Solvents (THF, DCM): Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-tested THF. Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure by using closed systems and ensuring proper ventilation.[9]
Q: How can I confirm the structure and purity of the final product and key intermediates?
A: A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for structural confirmation at each stage. For the final product, look for the characteristic signals of the oxetane ring protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring reaction progress and assessing the purity of intermediates and the final product. It provides both retention time and mass-to-charge ratio data.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product against a reference standard.[10][11]
Q: What are the stability and recommended storage conditions for this compound?
A: The final compound is generally stable under normal laboratory conditions. However, as it contains a Boc-protecting group, prolonged exposure to acidic conditions should be avoided. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, protected from light.[12]
Q: Are there alternative synthetic routes that might be more amenable to scale-up?
A: Yes, an alternative for the final cyclization step could be an intramolecular Mitsunobu reaction on the diol intermediate. This reaction can form the C-O bond directly. However, the Mitsunobu reaction has its own significant scale-up challenges, including the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD), which generate difficult-to-remove byproducts (triphenylphosphine oxide and a hydrazine derivative).[13][14][15][16] While effective on a lab scale, the purification and atom economy issues often make the tosylate/cyclization route more attractive for large-scale production.[17]
Section 4: Data and Protocols
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Epoxidation | Trimethylsulfoxonium iodide, NaH | THF/DMSO | 25-50 | 85-95% |
| 2 | Hydrolysis | Acetic Acid / H₂O | THF | 40-50 | 90-98% |
| 3 | Tosylation | TsCl, Et₃N | DCM | -10 to 0 | 75-85% |
| 4 | Cyclization | NaH | THF | 50-60 | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-Epoxide)
-
Under a nitrogen atmosphere, charge a suitable reactor with sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.
-
Add anhydrous DMSO and stir to form a slurry.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise, maintaining the internal temperature below 30 °C. Stir for 1 hour until hydrogen evolution ceases.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in THF slowly, maintaining the temperature below 40 °C.
-
Stir the reaction at 50 °C for 2-4 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to 10 °C and slowly quench by adding it to a stirred mixture of ice and water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Under a nitrogen atmosphere, charge a reactor with sodium hydride (1.5 eq, 60% dispersion, pre-washed with hexane).
-
Add anhydrous THF to form a slurry and heat to 50 °C.
-
Prepare a solution of the monotosylate intermediate (1.0 eq) in anhydrous THF.
-
Add the monotosylate solution dropwise to the NaH suspension over 2-3 hours, maintaining the temperature at 50-60 °C.
-
Stir at 60 °C for an additional 2-4 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[18]
Section 5: Visualizations
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 203661-69-2|tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate|BLD Pharm [bldpharm.com]
- 11. 203661-69-2 | 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester | Amides | Ambeed.com [ambeed.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Aqueous Solubility of Spirocyclic Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for tackling one of the most significant challenges in modern medicinal chemistry: the poor aqueous solubility of spirocyclic drug candidates. While these complex, three-dimensional scaffolds offer remarkable advantages in target binding and novelty, their physicochemical properties often create hurdles for formulation and bioavailability.[1][2] This resource is designed to provide you with the causal logic and field-proven methodologies to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are many spirocyclic compounds poorly soluble, even with their higher sp³-carbon content?
While increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties, the inherent nature of spirocyclic scaffolds introduces a competing factor: crystal lattice energy.[3][4] The rigid, conformationally constrained structure of these molecules can lead to highly stable, ordered packing in the solid state.[5] This results in a high melting point and a significant energy barrier that must be overcome for the molecule to dissolve. In essence, the energy gained from the interaction of the molecule with water (solvation energy) may not be sufficient to break apart the strong intermolecular interactions within the crystal lattice, leading to poor aqueous solubility.[6]
Q2: How does the lipophilicity (LogP/LogD) of a spirocyclic candidate guide the selection of a solubility enhancement strategy?
Lipophilicity is a critical parameter that dictates a compound's behavior in both aqueous and lipid environments, impacting everything from solubility to membrane permeability.[7][8] For spirocyclic candidates:
-
Low to Moderate Lipophilicity (LogP 0-3): If solubility is still an issue, simpler strategies may be effective. If the molecule has an ionizable center, salt formation is often the first and most effective approach.[9][]
-
High Lipophilicity (LogP > 3): These compounds are often referred to as "brick dust" and present significant challenges.[11] Their high hydrophobicity means that simple pH modification or salt formation may not provide a sufficient solubility boost.[] For these candidates, more advanced formulation strategies that fundamentally alter the solid state of the drug, such as co-crystallization or the formation of amorphous solid dispersions (ASDs), are typically required to achieve desired bioavailability.[12][13][14]
Q3: Is adding polar functional groups to the spirocyclic core a reliable way to improve solubility?
Introducing polar groups (e.g., hydroxyls, amines) is a classic medicinal chemistry strategy to increase polarity and improve solubility.[6] This approach can be effective but must be carefully managed as part of a multi-parameter optimization process.[15] The key considerations are:
-
Impact on Potency: The modification must not disrupt the key binding interactions with the biological target.
-
Permeability Trade-off: Increasing polarity will improve solubility but may decrease membrane permeability, a critical factor for oral absorption. This is the classic trade-off between solubility and permeability that must be balanced.[16]
-
Metabolic Stability: The new functional group could introduce a new site for metabolic attack, potentially affecting the drug's half-life.[]
Therefore, while adding polar groups is a valid tactic, it requires a careful structure-activity relationship (SAR) and structure-property relationship (SPR) analysis to ensure that solving the solubility problem does not create a new, more significant issue.[2]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format, focusing on the underlying scientific principles and providing actionable solutions.
Problem: My spirocyclic compound is a weak base, but my salt formation attempts have failed or yielded an unstable salt that crashes out of solution at physiological pH.
-
Initial Diagnostic Check: What is the difference between the pKa of your basic spirocyclic compound and the pKa of the acidic counter-ion you used (ΔpKa)?
-
Underlying Cause & Scientific Logic: Successful and stable salt formation is governed by the "pKa rule." For a stable salt to form between a basic drug and an acidic counter-ion, the ΔpKa should ideally be greater than 2, and preferably greater than 3.[9][17] If this gap is too small, the proton transfer is incomplete, resulting in a weak ionic interaction. When this unstable salt is exposed to a buffered aqueous environment like physiological media (pH ~6.8-7.4), it can disproportionate, meaning the salt breaks down into the free, unionized—and poorly soluble—base, causing it to precipitate.
-
Recommended Solution & Workflow:
-
Verify pKa: Accurately measure the pKa of your compound.
-
Rational Counter-ion Selection: Screen a panel of pharmaceutically acceptable acids with a range of pKa values, ensuring you select counter-ions that satisfy the ΔpKa > 3 rule.[9]
-
Alternative Strategy - Co-crystallization: If your compound is not basic enough for stable salt formation (e.g., pKa < 7), salt formation is unlikely to be a viable strategy. In this case, co-crystallization should be your next approach. Co-crystals are formed through non-ionic interactions (like hydrogen bonding) and can significantly enhance solubility without requiring ionization.[18][19]
-
Problem: I have micronized my spirocyclic compound, but the dissolution rate and bioavailability remain unacceptably low.
-
Initial Diagnostic Check: What is the final particle size distribution (e.g., D90)? Have you observed aggregation of the micronized powder? What is the compound's intrinsic thermodynamic solubility?
-
Underlying Cause & Scientific Logic: Particle size reduction increases the surface area available for dissolution, which, according to the Noyes-Whitney equation, should increase the dissolution rate.[20][21] However, this technique does not change the compound's intrinsic thermodynamic solubility. If your compound has extremely low thermodynamic solubility (i.e., it is "brick dust"), simply increasing the surface area will not be sufficient to achieve the necessary concentration gradient for absorption. The process is "solubility-limited," not "dissolution rate-limited."[12][22]
-
Recommended Solution & Workflow:
-
Re-evaluate the Limitation: Confirm that the issue is thermodynamic solubility, not just dissolution rate.
-
Adopt Solid-State Modification Techniques: You must move beyond simple particle engineering to strategies that increase the apparent solubility by creating a higher-energy solid form. The most powerful and widely used technique for this is creating an Amorphous Solid Dispersion (ASD) .[14][23] By dispersing the drug at a molecular level within a polymer matrix, you eliminate the crystal lattice energy, resulting in a significant increase in apparent solubility and the potential for supersaturation in vivo.[24]
-
Problem: My Amorphous Solid Dispersion (ASD) formulation is physically unstable. The compound recrystallizes during storage or upon contact with dissolution media.
-
Initial Diagnostic Check: What is the drug loading in your ASD? Which polymer did you select? Have you characterized the glass transition temperature (Tg) of the final dispersion?
-
Underlying Cause & Scientific Logic: Amorphous forms are thermodynamically unstable and will always tend to revert to a more stable crystalline form.[14] The success of an ASD hinges on kinetic stabilization provided by the polymer matrix. Recrystallization occurs for two primary reasons:
-
High Molecular Mobility: If the drug loading is too high, or the chosen polymer does not have strong specific interactions (e.g., hydrogen bonding) with the drug, the drug molecules have enough mobility within the matrix to self-assemble and crystallize.[25] The glass transition temperature (Tg) is a key indicator of this; a low Tg implies higher molecular mobility.[26]
-
Phase Separation: At high drug loadings, the drug can become supersaturated within the polymer itself, leading to the formation of drug-rich domains that act as nucleation sites for crystallization.
-
-
Recommended Solution & Workflow:
-
Polymer Screening: Select a polymer that has specific, favorable interactions with your drug molecule. For example, if your spirocyclic compound has hydrogen bond donors, select a polymer with hydrogen bond acceptors (e.g., PVP, HPMC-AS). This interaction reduces drug mobility and increases the physical stability of the dispersion.[27]
-
Optimize Drug Loading: Systematically create ASDs with varying drug loads (e.g., 10%, 25%, 40%) and assess their physical stability over time using techniques like Powder X-Ray Diffraction (PXRD). Lowering the drug load often increases stability.[26]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the Tg of your ASD. A single, sharp Tg that is well above your storage temperature (e.g., >40°C above) is a strong indicator of a stable, single-phase amorphous system.[24]
-
Problem: My spirocyclic compound is neutral and non-ionizable, making salt formation impossible. What are my primary options?
-
Initial Diagnostic Check: What are the key physicochemical properties of your compound, specifically its melting point, LogP, and hydrogen bonding potential?
-
Underlying Cause & Scientific Logic: For neutral compounds, you must use strategies that enhance solubility through non-ionic mechanisms. The choice depends heavily on the molecule's inherent properties.
-
Recommended Solution & Workflow: Your primary options are co-crystallization and amorphous solid dispersions (ASDs) . The decision workflow below can guide your choice.
-
Pursue Co-crystallization if: Your compound has hydrogen bond donor/acceptor sites suitable for forming robust interactions with a co-former. Co-crystallization creates a new, stable crystalline form with improved solubility and is often preferred from a manufacturing and stability perspective over amorphous forms.[28][29][30]
-
Pursue ASDs if: Co-crystallization attempts fail, or if the compound has a very high melting point and strong crystal packing ("brick dust"). ASDs offer the highest potential for solubility enhancement, though they require careful formulation to ensure physical stability.[14][24]
-
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy based on the physicochemical properties of your spirocyclic drug candidate.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Summary
Table 1: Comparison of Key Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For Spirocyclic Candidates That... |
| Salt Formation | Increases solubility by creating an ionized form of the drug.[9] | Simple, well-understood, results in a stable crystalline solid. | Only applicable to ionizable compounds; risk of disproportionation if ΔpKa is not optimal.[17] | ...are sufficiently basic or acidic to form a stable salt (ΔpKa > 3). |
| Co-crystallization | Forms a new multi-component crystalline solid with a co-former via non-covalent bonds (e.g., H-bonds).[18][19] | Applicable to non-ionizable compounds; produces a stable crystalline form; can fine-tune properties.[28] | Requires suitable H-bonding motifs; co-former screening can be time-consuming. | ...are neutral or weakly ionizable and possess hydrogen-bonding capabilities. |
| Amorphous Solid Dispersion (ASD) | Traps the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix, eliminating crystal lattice energy.[14][24] | Highest potential for solubility enhancement; applicable to virtually all compounds; enables supersaturation.[23] | Thermodynamically unstable (risk of recrystallization); requires careful polymer selection and process control.[25] | ...have very high melting points ("brick dust") and for which other methods have failed. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[20][22] | Simple, physical modification; can be effective for dissolution rate-limited compounds. | Does not change thermodynamic solubility; often insufficient for very poorly soluble drugs ("brick dust").[12] | ...have moderate solubility where the primary barrier to absorption is a slow dissolution rate. |
Experimental Protocols
Protocol 1: Screening for Co-crystal Formation via Liquid-Assisted Grinding (LAG)
This protocol describes a rapid and material-sparing method to screen for co-crystal formation.
Objective: To identify potential co-formers that can form a new crystalline phase with the spirocyclic API.
Materials:
-
Spirocyclic API
-
A panel of pharmaceutically acceptable co-formers (e.g., succinic acid, adipic acid, nicotinamide)
-
Grinding solvent (e.g., acetonitrile, ethyl acetate, methanol)
-
Ball mill with stainless steel or zirconia grinding jars and balls
-
Powder X-Ray Diffractometer (PXRD)
Methodology:
-
Preparation: Place the API and a selected co-former into a grinding jar in a defined stoichiometric ratio (typically 1:1 molar ratio to start). Add a minimal amount of grinding solvent (e.g., 10-20 µL per 100 mg of total solids). The solvent acts as a catalyst for molecular transport.
-
Grinding: Mill the mixture at a set frequency (e.g., 25-30 Hz) for a defined period (e.g., 30-60 minutes).
-
Isolation: Carefully remove the resulting powder from the grinding jar.
-
Characterization (PXRD): Analyze the ground powder using PXRD.
-
Analysis: Compare the resulting diffractogram to the diffractograms of the starting API and co-former.
-
Positive Hit (New Phase): If the PXRD pattern contains peaks that are unique and do not correspond to either of the starting materials, a new crystalline phase (a potential co-crystal or salt) has formed.
-
Negative Hit (Physical Mixture): If the PXRD pattern is simply a superposition of the API and co-former patterns, no new phase was formed under these conditions.
-
-
Iteration: Repeat the process with different co-formers and solvents to build a comprehensive screen.
Self-Validation & Trustworthiness: The PXRD analysis is a definitive check. A new pattern is a direct validation of a solid-state transformation. Further characterization (e.g., DSC, TGA, spectroscopy) is required to confirm it is a co-crystal and determine its properties.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
This protocol provides a general workflow for producing an ASD using a common lab-scale spray dryer.
Objective: To produce a stable, homogeneous amorphous dispersion of the spirocyclic API in a polymer matrix.
Materials:
-
Spirocyclic API
-
Selected polymer (e.g., HPMC-AS, PVP/VA 64, Soluplus®)
-
Volatile organic solvent system capable of dissolving both API and polymer (e.g., acetone/methanol, dichloromethane)
-
Lab-scale spray dryer
-
PXRD and DSC for characterization
Methodology:
-
Solution Preparation: Dissolve the API and the polymer in the chosen solvent system at the target drug-to-polymer ratio (e.g., 25% drug loading, w/w). Ensure complete dissolution to form a clear solution.
-
Spray Dryer Setup: Set the key spray drying parameters:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 100-150°C).
-
Atomization Gas Flow: Controls droplet size.
-
Solution Feed Rate: Controls the residence time and drying process.
-
These parameters must be optimized to produce a dry powder and an outlet temperature that is safely below the solvent's flashpoint but above its boiling point.
-
-
Spray Drying: Pump the API-polymer solution through the atomizer nozzle into the drying chamber. The hot gas rapidly evaporates the solvent, leaving behind solid particles of the API dispersed in the polymer.
-
Collection: Collect the dried powder from the cyclone separator.
-
Primary Characterization (PXRD): Immediately analyze the collected powder by PXRD. A successful ASD will show a characteristic amorphous "halo" pattern with no sharp peaks corresponding to the crystalline API.
-
Secondary Characterization (DSC): Analyze the powder by DSC. A successful ASD should exhibit a single glass transition temperature (Tg), confirming a homogeneous, single-phase system. The absence of a melting endotherm for the API confirms its amorphous nature.
Mechanism of ASD Solubility Enhancement
This diagram illustrates how an ASD circumvents the crystal lattice energy barrier to enhance aqueous solubility and generate a supersaturated solution.
Caption: ASDs enhance solubility by creating a high-energy amorphous state.
References
-
St-Gelais, A., Poirier, M. & Desroches, J. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. Available at: [Link]
-
Varela, M. T., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. drughunter.com. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. Available at: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Drugs for Neglected Diseases Initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
-
Blokhina, S. V., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ros, S., et al. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Spirocyclic Scaffolds in Drug Design: A Comparative Analysis
For the modern medicinal chemist, the directive is clear: escape the confines of "flatland." The over-reliance on planar, aromatic scaffolds in drug discovery has often led to compounds with suboptimal physicochemical properties and a higher attrition rate in clinical development. Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, represent a powerful strategy to introduce three-dimensionality and navigate away from these pitfalls.[1][2] Their unique architecture offers a rigid, yet spatially diverse, framework to present functional groups to biological targets, unlocking new avenues for potency, selectivity, and improved drug-like properties.[1][3]
This guide provides a comparative analysis of common spirocyclic scaffolds, offering insights into their strategic application. We will delve into the causality behind scaffold selection, provide actionable experimental protocols for their evaluation, and present supporting data to empower researchers in their drug discovery endeavors.
The Strategic Imperative for Spirocyclization: Beyond Flatland
The incorporation of a spiro-junction is not merely a synthetic novelty; it is a deliberate design choice aimed at fundamentally enhancing molecular properties. The advantages stem from the inherent structural consequences of fusing two rings through a single sp³-hybridized carbon.
-
Enhanced Three-Dimensionality (3D) and sp³ Character: The quaternary spiro-carbon forces the connected rings into perpendicular orientations, creating a rigid, non-planar structure. This directly increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with higher clinical success rates.[2][3] This increased 3D character allows for more specific and complex interactions within a protein's binding site, which are often difficult to achieve with flat molecules.[1]
-
Conformational Rigidity: By locking multiple rotatable bonds, spirocycles reduce the entropic penalty upon binding to a target.[4] This pre-organization of the molecule into a bioactive conformation can lead to significant gains in binding affinity and selectivity, as off-target interactions that require different conformations become less favorable.[3][5][6]
-
Precise Vectorial Projection: Spirocyclic scaffolds act as rigid platforms that project substituents into defined vectors in 3D space. This allows for the meticulous optimization of interactions with specific residues in a binding pocket, a level of control that is challenging with flexible aliphatic or planar aromatic linkers.[1]
-
Exploration of Novel Chemical Space: As the pharmaceutical landscape becomes more competitive, the ability to access novel chemical matter is crucial for securing intellectual property (IP). Spirocycles provide a gateway to unexplored chemical territories, offering new opportunities for patentable drug candidates.[4][7]
A Comparative Overview of Key Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is dictated by the specific optimization goals of a drug discovery program, such as enhancing solubility, improving metabolic stability, or increasing target selectivity. The following table provides a comparative analysis of commonly employed spirocyclic systems.
| Scaffold Class | Representative Examples | Key Advantages & Rationale | Common Challenges | Representative Drug/Candidate |
| Small Azaspirocycles | Azaspiro[3.3]heptane, 2-Oxa-6-azaspiro[3.3]heptane | Solubility & pKa Modulation: The strained four-membered ring can increase the basicity (pKa) of the nitrogen compared to piperazine, leading to improved aqueous solubility. Often used as a bioisostere for piperazine to improve physicochemical properties.[3] | Synthetic accessibility can be a hurdle, although commercial availability of building blocks is improving. Potential for ring strain-related reactivity.[3] | AZD1979 (MCHr1 Antagonist)[2] |
| Larger Azaspirocycles | Azaspiro[3.5]nonane, Azaspiro[4.5]decane | Metabolic Stability & Lipophilicity Control: The spiro-junction can block sites of metabolism on adjacent rings. Offers a wider range of exit vectors and lipophilicity profiles compared to smaller systems. | Stereochemical control can be complex, requiring robust synthetic methods to access specific isomers.[1] | PF-04862853 (FAAH Inhibitor)[1] |
| Spiro-oxetanes | 2-Oxa-6-azaspiro[3.4]octane | Solubility Enhancement: The oxetane motif is a well-known "magic methyl" equivalent that can significantly improve aqueous solubility and reduce lipophilicity without adding a polar hydrogen-bonding group.[3] | The inherent reactivity of the strained oxetane ring can lead to metabolic or chemical instability under certain conditions.[3] | RSV Polymerase Inhibitors[4] |
| Spiro-oxindoles | Spiro[pyrrolidine-3,3'-oxindole] | Core Scaffold for PPIs: Provides a rigid 3D framework ideal for mimicking key interactions in protein-protein interfaces (PPIs), such as the p53-MDM2 interaction. The oxindole core is a privileged structure in medicinal chemistry. | Often involves multiple chiral centers, making stereoselective synthesis critical and challenging.[1] | SAR405838 (MDM2 Inhibitor)[1] |
| Spiroketals | 1,6-Dioxaspiro[4.4]nonane | Natural Product Mimicry & Rigidity: Common motif in natural products. The two oxygen atoms can act as hydrogen bond acceptors. The rigid bicyclic system severely restricts conformational freedom. | Synthesis can be complex, and the stability of the ketal linkage needs to be considered in acidic environments. | Found in various natural products like Griseofulvin.[8][9] |
Visualizing the Design and Evaluation Process
Effective drug design requires a logical workflow. The following diagrams illustrate a decision-making process for scaffold selection and the subsequent experimental evaluation pipeline.
Caption: Decision tree for selecting a spirocyclic scaffold based on project goals.
Caption: Experimental workflow for the evaluation of novel spirocyclic compounds.
Experimental Protocols for Scaffold Validation
The theoretical benefits of a spirocyclic scaffold must be validated through rigorous experimentation. The following protocols outline key assays for characterizing these compounds, emphasizing the rationale behind each step.
Protocol 1: Comparative In Vitro ADME Profiling
Objective: To quantitatively assess the impact of spirocyclization on fundamental drug-like properties compared to a non-spirocyclic or alternative scaffold analog.
Methodology:
-
Kinetic Aqueous Solubility Measurement:
-
Procedure: Prepare a high-concentration DMSO stock of the test compounds (spirocyclic and control). Add a small volume to an aqueous buffer (e.g., PBS, pH 7.4) to induce precipitation. After equilibration (e.g., 2-24 hours), filter or centrifuge to remove solid material. Quantify the concentration of the dissolved compound in the supernatant via LC-MS/MS or HPLC-UV.
-
Causality: This assay is critical because improved solubility is a primary driver for considering spirocycles.[3] An increase in solubility for the spirocyclic analog directly validates a key design hypothesis and predicts better absorption and formulation characteristics.
-
-
Lipophilicity (LogD) Determination:
-
Procedure: Utilize the shake-flask method by partitioning the compound between n-octanol and an aqueous buffer at pH 7.4. Alternatively, use validated HPLC methods that correlate retention time to LogD values.
-
Causality: Lipophilicity governs a compound's ability to cross cell membranes but also influences off-target effects and metabolic clearance. Spirocyclization, by increasing sp³ character, is expected to lower LogD relative to a flat aromatic analog, which can improve the overall ADME profile.[2][3]
-
-
Metabolic Stability Assessment:
-
Procedure: Incubate the test compounds at a fixed concentration (e.g., 1 µM) with liver microsomes (human, rat) in the presence of NADPH for a time course (e.g., 0, 5, 15, 30, 60 min). Quench the reaction with acetonitrile and quantify the remaining parent compound using LC-MS/MS. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Causality: Spirocycles can enhance metabolic stability by replacing metabolically labile groups (e.g., a morpholine) or by sterically shielding adjacent sites from enzymatic attack.[2] A longer half-life in this assay is a strong, positive indicator of potentially improved in vivo exposure.
-
Protocol 2: Conformational Analysis for Structure-Based Design
Objective: To experimentally determine the three-dimensional structure and conformational rigidity of the spirocyclic scaffold.
Methodology:
-
NMR Spectroscopy:
-
Procedure: For a purified sample, acquire 1D (¹H, ¹³C) and 2D NMR spectra, particularly Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments.
-
Causality: NOE/ROE signals arise between protons that are close in space (<5 Å), regardless of their covalent connectivity. Observing specific through-space correlations provides direct evidence of the molecule's preferred 3D conformation in solution, confirming the rigid, perpendicular arrangement of the rings and the spatial orientation of substituents.[10][11] This information is invaluable for validating computational models and understanding structure-activity relationships (SAR).
-
-
Single-Crystal X-ray Crystallography:
-
Procedure: Grow a single, high-quality crystal of the spirocyclic compound. Analyze the crystal using an X-ray diffractometer to solve the solid-state structure.
-
Causality: This technique provides the most definitive and high-resolution picture of the molecule's 3D architecture, including precise bond angles and distances.[10] It serves as the gold standard for confirming the stereochemistry and conformational preferences predicted by design, providing an unambiguous template for further structure-based drug design efforts.
-
Case Study: Enhancing Selectivity of PARP Inhibitors
A compelling example of the strategic use of spirocycles is the modification of Olaparib, a PARP-1/2 inhibitor.[3] While effective, Olaparib's piperazine moiety was identified as a site for optimization.
-
The Challenge: Improve selectivity for PARP-1 over other PARP family members and reduce associated DNA damage and cytotoxicity.
-
The Solution: Researchers replaced the flexible piperazine ring with a rigid diazaspiro[3.3]heptane core.[2]
-
The Rationale: The rigid spirocyclic core was hypothesized to lock the substituent orientation into a conformation more favorable for binding to PARP-1, while being less optimal for other PARP isoforms. This conformational restriction was key to enhancing selectivity.[3]
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | Selectivity (vs. PARP-2) | Cytotoxicity (DNA Damage) |
| Olaparib | Piperazine | ~1.4 | ~3.5x | Baseline |
| Analog 197 | Diazaspiro[3.3]heptane | ~3.0 | >33x | Significantly Reduced |
| (Data synthesized from cited literature for illustrative purposes)[2][3] |
The experimental data confirmed the hypothesis. Although there was a slight decrease in absolute potency for PARP-1, the selectivity against other PARP family members increased dramatically.[2] Crucially, this came with a significant reduction in cytotoxicity, demonstrating how a spirocyclic scaffold can be used to fine-tune a drug's biological profile for a better therapeutic window.[2][3]
Conclusion and Future Perspectives
Spirocyclic scaffolds are no longer a niche curiosity but a mainstream tool in the medicinal chemist's arsenal. Their ability to confer conformational rigidity, enhance three-dimensionality, and modulate physicochemical properties provides a rational path to overcoming many of the challenges associated with traditional "flat" drug candidates.[6] The development of these molecules is still hindered by synthetic complexity, but advances in high-throughput synthesis and computational modeling are rapidly lowering these barriers.[6][7][12]
As our understanding of protein dynamics and target engagement deepens, the precise spatial control offered by spirocycles will become even more valuable. The continued exploration of novel spirocyclic systems, coupled with robust synthetic and analytical validation, will undoubtedly lead to the development of safer and more effective medicines.
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The Ascendant Spirocyclic Contender: A Head-to-Head Analysis of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate and Morpholine as Bioisosteres in Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic accessibility.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This has spurred the exploration of bioisosteric replacements that can retain the desirable attributes of morpholine while offering improved metabolic stability and other pharmacokinetic advantages. Among the rising stars in this arena is the spirocyclic scaffold, exemplified by tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
This technical guide provides an in-depth, objective comparison of this compound and the traditional morpholine moiety. We will delve into their structural nuances, compare their critical physicochemical and pharmacokinetic properties with supporting data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of next-generation therapeutics.
The Rationale for Bioisosteric Replacement of Morpholine
The morpholine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to impart aqueous solubility and act as a hydrogen bond acceptor.[1] However, the C-H bonds adjacent to the oxygen and nitrogen atoms are often sites of metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites. Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, offers a powerful approach to mitigate these liabilities. An ideal bioisostere for morpholine would preserve its beneficial properties while introducing features that enhance metabolic stability and fine-tune its pharmacokinetic profile.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between morpholine and this compound lies in their topology. The latter's spirocyclic nature, where two rings share a single carbon atom, introduces a three-dimensional architecture that departs from the relatively planar conformation of morpholine. This has profound implications for its interaction with biological targets and its overall physicochemical properties.
| Property | Morpholine | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Analogue) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 87.12[3] | 239.31[4] | Increased molecular weight can impact ligand efficiency. |
| logP | -0.86[3] | 1.2 (calculated)[4] | A key indicator of lipophilicity, influencing solubility, permeability, and off-target effects. |
| Aqueous Solubility | Miscible[1][2] | Predicted to be lower than morpholine but potentially enhanced by the spirocyclic scaffold in a larger molecule.[5][6] | Crucial for drug formulation and bioavailability. |
| Hydrogen Bond Acceptors | 2 | 3 | Influences solubility and target binding. |
| pKa | 8.33[1] | -0.80 (predicted for a similar analogue)[7] | Affects ionization state at physiological pH, impacting absorption and distribution. |
Note: Experimental data for this compound is limited. Data for the closely related analogue, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is used for comparison.
The calculated logP of the spirocyclic analogue suggests a significant increase in lipophilicity compared to the highly polar morpholine. While this might imply lower aqueous solubility for the standalone fragment, a key study has shown that incorporating the 7-oxa-2-azaspiro[3.5]nonane scaffold into the local anesthetic Bupivacaine led to increased water solubility compared to its piperidine analogue.[5][6] This highlights the contextual nature of these properties and the potential of the spirocyclic core to favorably influence the overall properties of a larger drug molecule.
Pharmacokinetic Profile: The Spirocyclic Advantage
The primary driver for exploring morpholine bioisosteres is the enhancement of the pharmacokinetic profile, particularly metabolic stability. The spirocyclic nature of this compound offers a distinct advantage in this regard.
Metabolic Stability: The gem-dimethyl group of the tert-butyl carbamate and the quaternary spirocyclic carbon atom can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the susceptible C-H bonds adjacent to the heteroatoms. This steric shielding is anticipated to significantly reduce the rate of oxidative metabolism compared to the more accessible morpholine ring.
Cell Permeability: The increased lipophilicity of the spirocyclic scaffold, as suggested by its calculated logP, is expected to favor passive diffusion across cell membranes. However, the interplay between lipophilicity and the presence of polar functional groups will ultimately determine the permeability characteristics.
A study on a bupivacaine analogue incorporating the 7-oxa-2-azaspiro[3.5]nonane moiety demonstrated comparable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to the parent drug, alongside a significant reduction in toxicity.[5][6] This provides strong evidence for the potential of this spirocyclic system to serve as a well-behaved morpholine bioisostere in drug candidates.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related spirocyclic systems.
A plausible synthetic pathway.
A detailed, step-by-step protocol would involve:
-
Step 1: Synthesis of a suitable piperidine precursor. This could involve the cyclization of an appropriately substituted amino alcohol.
-
Step 2: Introduction of the oxetane ring. This can be achieved through a multi-step sequence, potentially involving the formation of a suitable leaving group on a hydroxymethyl substituent of the piperidine ring, followed by intramolecular cyclization.
-
Step 3: Boc-protection of the secondary amine. The final step would involve the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to yield the target compound.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of this compound and morpholine, a series of standardized in vitro assays are essential.
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[8][9][10]
Shake-flask method for logP determination.
Protocol:
-
Prepare pre-saturated solvents by shaking equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) overnight and allowing the layers to separate.
-
Prepare a stock solution of the test compound in the pre-saturated PBS.
-
Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a centrifuge tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and organic layers.
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Aqueous Solubility Assessment (Kinetic Solubility)
This high-throughput method provides a rapid assessment of a compound's solubility.[11][12][13]
Kinetic solubility assay workflow.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock solution to a larger volume of PBS (pH 7.4) in a microplate well.
-
Incubate the plate with shaking for a set period (e.g., 2 hours) at room temperature.
-
Filter the contents of each well through a filter plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical method like LC-MS/MS.
-
The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
In Vitro Metabolic Stability in Human Liver Microsomes or Hepatocytes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol using Hepatocytes:
-
Thaw cryopreserved human hepatocytes and determine cell viability and density.
-
Incubate the hepatocytes with the test compound at a final concentration of 1 µM in a suitable incubation medium at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Quench the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.
Cell Permeability Assessment using Caco-2 Monolayers
The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.
Protocol:
-
Culture Caco-2 cells on permeable supports in a transwell plate system until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux transporters.
Conclusion: A Promising Bioisostere for Modern Drug Design
The strategic replacement of a metabolically labile morpholine moiety with a spirocyclic bioisostere like this compound represents a compelling approach in modern drug discovery. The inherent three-dimensionality of the spirocyclic scaffold can confer improved metabolic stability through steric shielding, while potentially offering favorable physicochemical properties that translate to an enhanced overall ADME profile. The case study of the bupivacaine analogue provides encouraging evidence for the beneficial impact of the 7-oxa-2-azaspiro[3.5]nonane core on solubility and toxicity.[5][6]
While direct comparative data for the standalone fragments is still emerging, the rationale for exploring this spirocyclic bioisostere is strong. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own head-to-head comparisons and unlock the full potential of this promising scaffold in the design of safer and more effective medicines.
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A Tale of Two Spirocycles: A Comparative Guide to 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane in Drug Discovery
In the modern era of drug discovery, the relentless pursuit of novel chemical matter has driven a significant shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is underpinned by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties and a higher probability of clinical success.[1] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a unique combination of structural rigidity, synthetic tractability, and the ability to project substituents into distinct vectors in three-dimensional space.[2]
This guide provides an in-depth, objective comparison of two increasingly popular oxa-azaspirocyclic scaffolds: 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane. We will delve into their synthesis, physicochemical properties, and impact on key drug-like attributes, supported by experimental data to inform scaffold selection in drug design programs.
The Allure of the Spirocyclic Core: A Primer
Spirocycles, characterized by two rings sharing a single carbon atom, offer several distinct advantages in medicinal chemistry. Their inherent three-dimensionality can lead to enhanced target selectivity and potency by enabling more precise interactions with complex protein binding sites.[2] Furthermore, the rigidity of the spirocyclic core can reduce the entropic penalty upon binding and improve metabolic stability by shielding metabolically labile sites.[2][3]
The choice of ring size and heteroatom composition within the spirocyclic framework is a critical design element that can profoundly influence a molecule's properties. Here, we focus on two scaffolds that have garnered significant attention as bioisosteres for commonly used heterocyclic motifs.
Structural and Physicochemical Properties: A Head-to-Head Comparison
While both scaffolds offer a three-dimensional framework, their differing ring sizes and heteroatom positions result in distinct physicochemical properties.
| Property | 2-oxa-7-azaspiro[3.5]nonane | 2-oxa-6-azaspiro[3.3]heptane |
| Molecular Formula | C₇H₁₃NO | C₅H₉NO |
| Molecular Weight | 127.18 g/mol | 99.13 g/mol |
| Calculated logP (cLogP) | ~0.6 | ~-0.7 |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų |
| Common Bioisosteric Replacement | Piperidine | Morpholine |
Note: cLogP values are estimations and can vary based on the calculation method.
The larger spiro[3.5]nonane framework results in a higher molecular weight compared to the more compact spiro[3.3]heptane. Notably, the calculated lipophilicity (cLogP) suggests that the parent 2-oxa-6-azaspiro[3.3]heptane is more polar than its spiro[3.5]nonane counterpart. This difference in polarity can have significant implications for a molecule's solubility and permeability.
Caption: Chemical structures of 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane.
Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration for its widespread adoption in drug discovery. Both 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane can be prepared through multi-step synthetic sequences, and various functionalized derivatives are commercially available.
A general synthetic strategy for 2-oxa-7-azaspiro[3.5]nonane has been described involving the removal of a tosyl group from a precursor to form the oxalate salt of the final product.[4] Similarly, an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane has been reported, highlighting the isolation of a more stable and soluble sulfonic acid salt compared to the oxalate salt.[5]
The choice of synthetic route can be influenced by the desired point of diversification and the scale of synthesis required. For both scaffolds, methods for the preparation of functionalized building blocks are available, enabling their incorporation into a wide range of molecular frameworks.[3][6]
Caption: Workflow for logD determination.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound (from a stock solution) to the incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Perspectives
Both 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane are valuable additions to the medicinal chemist's toolbox for designing three-dimensional drug candidates.
-
2-oxa-6-azaspiro[3.3]heptane stands out for its ability to significantly reduce lipophilicity when replacing morpholine, a property that can be highly advantageous in optimizing the ADME properties of a lead compound. Its compact and rigid structure offers a unique conformational constraint.
-
2-oxa-7-azaspiro[3.5]nonane has shown promise as a metabolically stable and solubility-enhancing bioisostere for piperidine. Its larger ring system provides different exit vectors for substituents compared to the spiro[3.3]heptane scaffold, offering alternative ways to explore the chemical space around a core structure.
The choice between these two scaffolds will ultimately be dictated by the specific goals of a drug discovery program. If reducing lipophilicity is a primary objective, 2-oxa-6-azaspiro[3.3]heptane presents a compelling option. If the goal is to replace a piperidine ring with a more metabolically stable and potentially more soluble alternative, 2-oxa-7-azaspiro[3.5]nonane is a worthy candidate.
As the demand for novel, patentable, and developable drug candidates continues to grow, the strategic application of spirocyclic scaffolds like these will undoubtedly play an increasingly important role in shaping the future of medicine. Further head-to-head comparative studies will be invaluable in providing a more granular understanding of their relative merits and guiding their rational application in drug design.
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]
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Validating the Biological Promise of Novel Spirocyclic Compounds: A Comparative Guide
Introduction: Beyond Flatland in Drug Discovery
For decades, the landscape of drug discovery has been dominated by relatively flat, aromatic molecules. However, the inherent limitations of these two-dimensional structures—often leading to off-target effects and poor pharmacokinetic properties—have spurred a quest for greater chemical diversity. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged as a compelling solution to this challenge. Their rigid yet conformationally diverse nature offers a scaffold that can lead to enhanced potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of novel spirocyclic compounds, with a particular focus on their anticancer potential. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and objectively compare the performance of novel spirocyclic candidates with established, non-spirocyclic alternatives.
The Spirocyclic Advantage: A Focus on Anticancer Activity
Spirocyclic scaffolds are prevalent in a number of natural products with potent biological activities. In the realm of oncology, the spirooxindole core has proven to be a particularly "privileged" structure.[2] These compounds have been successfully designed to target critical protein-protein interactions and other key players in cancer progression that have been notoriously difficult to drug with traditional small molecules. Two of the most well-documented and promising anticancer mechanisms of action for spirooxindole-based compounds are the inhibition of the p53-MDM2 interaction and the disruption of tubulin polymerization.
Reawakening the Guardian of the Genome: Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis in response to cellular stress.[3] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), which targets p53 for degradation.[3][4] Small molecules that can disrupt this interaction are of significant therapeutic interest.
The relationship between p53 and MDM2 forms a critical autoregulatory feedback loop. Under normal conditions, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including MDM2. This increase in MDM2 protein then acts to turn off the p53 response. In cancer cells with MDM2 overexpression, this balance is shifted, leading to the suppression of p53's tumor-suppressive functions.[4][5]
Caption: The p53-MDM2 signaling pathway and the point of intervention for spirocyclic inhibitors.
Nutlin-3a is a well-characterized, potent, and selective non-spirocyclic inhibitor of the p53-MDM2 interaction.[6] Therefore, it serves as an excellent benchmark for evaluating the efficacy of novel spirocyclic compounds targeting this pathway.
| Compound Class | Specific Compound Example | Target | Assay Type | Cell Line | IC50/Ki | Reference |
| Spirooxindole | MI-219 | MDM2 | Binding Assay | - | Ki = 5 nM | [5] |
| MI-219 | Cell Growth | Cell Viability | SJSA-1 (p53-wt) | ~1 µM | [7] | |
| cis-Imidazoline | Nutlin-3a | MDM2 | Binding Assay | - | Ki = 36 nM | [5] |
| Nutlin-3a | Cell Growth | Cell Viability | HCT116 (p53-wt) | 28.03 ± 6.66 µM | [6] | |
| Spirooxindole | Compound 62 | p53-MDM2 | Antiproliferation | SJSA-1 (p53-wt) | IC50 = 161 nM | [1] |
| Spirooxindole | Compound 62 | p53-MDM2 | Antiproliferation | SK-OV-3 (p53-mutant) | IC50 > 25,000 nM | [1] |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and cell line used. The data presented here is for comparative purposes.
Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated and effective strategy for cancer therapy.
A multi-step approach is necessary to conclusively identify and characterize a novel tubulin polymerization inhibitor. This typically involves an initial in vitro biochemical assay followed by cell-based assays to confirm the mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for novel spirocyclic inhibitors.
Conclusion: Charting the Course for Novel Spirocyclic Therapeutics
The validation of the biological activity of novel spirocyclic compounds is a multifaceted process that requires a logical and rigorous experimental approach. By understanding the underlying principles of their potential mechanisms of action and employing robust, self-validating assay systems, researchers can effectively characterize these promising therapeutic candidates. The inherent structural advantages of spirocyclic scaffolds offer a unique opportunity to address some of the long-standing challenges in drug discovery, particularly in the development of more potent and selective anticancer agents. As our understanding of the complex signaling networks that drive cancer progression deepens, the three-dimensional nature of spirocyclic compounds will undoubtedly play an increasingly important role in the design of next-generation targeted therapies.
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A Comparative Guide to the In Vitro ADME Properties of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical and pharmacokinetic properties.[1][] This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of several 7-azaspiro[3.5]nonane derivatives, benchmarked against established drugs. The data presented herein, while sourced from different studies, collectively underscore the potential of this scaffold in designing drug candidates with favorable ADME profiles.
The Strategic Advantage of the 7-Azaspiro[3.5]nonane Scaffold
The incorporation of a spirocyclic core, such as 7-azaspiro[3.5]nonane, can profoundly influence a molecule's ADME properties. The rigid, non-planar structure can disrupt crystal packing, potentially improving solubility. Furthermore, the introduction of sp3-rich centers can reduce lipophilicity and provide novel vectors for interaction with metabolic enzymes, sometimes leading to enhanced metabolic stability.[3] This guide will delve into specific examples to illustrate these principles.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize the available in vitro ADME data for several 7-azaspiro[3.5]nonane-containing compounds from recent drug discovery programs. For comparative context, data for relevant non-spirocyclic drugs are also included. It is important to note that the 7-azaspiro[3.5]nonane derivatives presented here are from different chemical series and were evaluated for distinct biological targets.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The data below showcases the intrinsic clearance (CLint) of various compounds in human liver microsomes (HLM). A lower CLint value is generally indicative of higher metabolic stability.
| Compound/Drug | Target | 7-Azaspiro[3.5]nonane Derivative? | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Reference Compound(s) |
| DHODH Inhibitor Analog | DHODH | Yes | < 7 | - |
| Sonrotoclax (BGB-11417) | Bcl-2 | Yes | Good in vitro liver microsomal stability (specific value not publicly available) | Venetoclax |
| FXR Agonist (Compound 8) | FXR | Yes | t1/2 = 51 min | - |
| Venetoclax | Bcl-2 | No | Predominantly metabolized by CYP3A4/5 | - |
| Acetazolamide | Carbonic Anhydrase | No | Reported to not undergo significant metabolization | - |
Note: Data for Sonrotoclax indicates good stability without providing a specific clearance value. The half-life for the FXR agonist provides a measure of its stability.
Permeability Assessment (Caco-2 Assay)
The Caco-2 permeability assay is the gold standard for predicting intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the Caco-2 cell monolayer. A higher Papp value suggests better potential for oral absorption.
| Compound/Drug | Target | 7-Azaspiro[3.5]nonane Derivative? | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference Compound(s) |
| DHODH Inhibitor Analog | DHODH | Yes | Good permeability | No efflux | - |
| Verapamil | Calcium Channel Blocker | No | High | Substrate of P-gp | - |
| Atenolol | Beta Blocker | No | Low | Not a significant P-gp substrate | - |
Note: The DHODH inhibitor analog is reported to have "good permeability" and "no efflux," which is a favorable profile for oral absorption.
Plasma Protein Binding
The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect and to be cleared from the body. High PPB can reduce efficacy and clearance.
| Compound/Drug | Target | 7-Azaspiro[3.5]nonane Derivative? | Plasma Protein Binding (%) | Reference Compound(s) |
| Sonrotoclax (BGB-11417) | Bcl-2 | Yes | Data not publicly available | Venetoclax |
| Venetoclax | Bcl-2 | No | >99.9% | - |
| Warfarin | VKOR | No | ~99% | - |
| Atenolol | Beta Blocker | No | <5% | - |
Note: While specific PPB data for the 7-azaspiro[3.5]nonane derivatives is limited in the public domain, the high binding of the structurally complex comparator, venetoclax, is noteworthy.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes is a major cause of drug-drug interactions. The IC50 value represents the concentration of a compound required to inhibit 50% of a specific CYP isozyme's activity. Higher IC50 values are desirable, indicating a lower potential for CYP inhibition.
| Compound/Drug | Target | 7-Azaspiro[3.5]nonane Derivative? | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Sonrotoclax (BGB-11417) | Bcl-2 | Yes | >30 | 8.88 | >30 | >30 | 21.1 |
| FXR Agonist (Compound 8) | FXR | Yes | - | - | - | - | 0.9 |
| Venetoclax | Bcl-2 | No | >10 | 3.53 | >10 | >10 | >10 |
Note: Sonrotoclax (BGB-11417) demonstrates a favorable CYP inhibition profile with high IC50 values for most isoforms, suggesting a lower risk of drug-drug interactions compared to the FXR agonist shown.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of the presented data, it is crucial to understand the underlying experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro ADME assays discussed.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate of metabolism of a compound by liver enzymes.
Protocol:
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and magnesium chloride (3.3 mM).
-
Compound Addition: The test compound (final concentration, e.g., 1 µM) is added to the microsomal mixture.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[4][5][6][7][8]
Plasma Protein Binding (Equilibrium Dialysis)
This assay measures the fraction of a drug that binds to plasma proteins. [1][9][10][11][12] Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.
-
Sample Addition: The test compound is added to plasma, which is then placed in the donor chamber of the RED device.
-
Buffer Addition: Dialysis buffer is added to the receiver chamber.
-
Equilibration: The device is sealed and incubated at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding and the fraction unbound (fu) are calculated.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes. [13][14][15][16][17] Protocol:
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and a NADPH-regenerating system.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Incubation: The mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
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A Researcher's Guide to Cross-Referencing NMR Data for Spirocyclic Oxetane Analogues
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. Among these, spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, have emerged as valuable structural motifs. They are often considered as bioisosteres of commonly used groups like morpholine, offering a potential to enhance metabolic stability and aqueous solubility.[1] However, the rigid and strained nature of these spirocyclic systems presents unique challenges for structural elucidation and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unequivocally characterizing these complex molecules.[2] This guide provides a comprehensive comparison of NMR data for various spirocyclic oxetane analogues, offering researchers a valuable cross-referencing tool to aid in their synthetic and drug development endeavors.
The Indispensable Role of NMR in Characterizing Spirocyclic Oxetanes
The precise architecture of a drug molecule is intrinsically linked to its biological activity. For spirocyclic oxetanes, where subtle changes in stereochemistry can lead to significant differences in pharmacological profiles, a thorough understanding of their three-dimensional structure is paramount. NMR spectroscopy provides a powerful suite of experiments to probe the intricate structural details of these molecules.
-
¹H and ¹³C NMR: These fundamental one-dimensional techniques provide the primary fingerprint of a molecule, revealing the electronic environment of each proton and carbon atom. The chemical shifts (δ) are highly sensitive to the local geometry and the presence of electron-withdrawing or -donating groups.
-
J-Coupling: Through-bond scalar couplings (J-couplings) provide crucial information about the connectivity of atoms. In the rigid framework of spirocyclic oxetanes, the magnitude of these coupling constants, particularly the two-bond (geminal) and three-bond (vicinal) couplings, can offer insights into bond angles and dihedral angles, aiding in conformational analysis.[3]
-
Nuclear Overhauser Effect (NOE): This through-space correlation is a cornerstone for determining the stereochemistry and conformation of spirocyclic oxetanes. By irradiating a specific proton, an enhancement in the signal of spatially proximate protons (typically within 5 Å) can be observed, allowing for the unambiguous assignment of relative stereochemistry.[4][5] Both one-dimensional NOE difference experiments and two-dimensional NOESY and ROESY experiments are invaluable in this regard.[6][7]
Comparative NMR Data of Spirocyclic Oxetane Analogues
The following tables summarize the ¹H and ¹³C NMR data for a series of spirocyclic oxetane analogues, providing a valuable resource for cross-referencing and structural confirmation. All chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Data for 2-Oxa-6-azaspiro[3.3]heptane and its Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity | J (Hz) |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane [2] | CDCl₃ | 7.71 (d, 2H), 7.37 (d, 2H), 4.59 (s, 4H), 3.91 (s, 4H), 2.46 (s, 3H) | J=8.3, J=8.0 |
| 6-(Benzo[d][1][8]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane [2] | CDCl₃ | 6.79 (s, 1H), 6.74 (s, 2H), 5.93 (s, 2H), 4.65 (s, 4H), 3.51 (s, 2H), 3.19 (s, 4H) |
Table 2: ¹³C NMR Data for 2-Oxa-6-azaspiro[3.3]heptane and its Derivatives
| Compound | Solvent | δ (ppm) |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane [2] | CDCl₃ | 144.6, 131.6, 130.0, 128.5, 80.5, 59.7, 37.7, 21.8 |
| 6-(Benzo[d][1][8]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane [2] | CDCl₃ | 147.8, 146.8, 132.3, 121.7, 108.9, 108.1, 101.0, 81.3, 62.9, 62.4, 37.9 |
Table 3: ¹H NMR Data for 7-Oxa-2-azaspiro[3.5]nonane Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity | J (Hz) |
| tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate [1] | CDCl₃ | 4.19 (br. s, 1H), 3.94 – 3.72 (m, 3H), 3.70 (d, 2H), 3.39 (ddd, 2H), 1.85 (td, 1H), 1.79 – 1.60 (m, 3H), 1.48 (s, 9H) | J=3.5, J=14.5, 8.9, 3.6, J=12.2, 4.2 |
| tert-Butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate [1] | CDCl₃ | 9.80 (s, 1H), 4.19 (s, 1H), 3.81 (q, 3H), 3.77 – 3.68 (m, 1H), 3.60 – 3.49 (m, 1H), 3.49 – 3.39 (m, 1H), 1.96 (ddd, 1H), 1.81 (ddd, 2H), 1.64 (d, 1H), 1.45 (s, 9H) | J=8.1, J=13.6, 9.4, 4.0, J=13.5, 9.3, 4.0, J=13.7 |
| (2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol [1] | CDCl₃ | 3.85 (dt, 1H), 3.71 – 3.59 (m, 2H), 3.56 (dd, 1H), 3.11 (s, 1H), 2.92 – 2.80 (m, 2H), 2.37 (dt, 1H), 2.29 (s, 3H), 2.02 – 1.86 (m, 3H), 1.82 (dq, 1H), 1.77 – 1.64 (m, 1H) | J=11.7, 3.9, J=7.1, 1.0, J=11.5, 8.4, J=11.1, 8.2 |
Interpreting the Data: Key Considerations for Spirocyclic Oxetanes
Chemical Shifts
The protons and carbons of the oxetane ring in spirocyclic systems typically resonate in characteristic regions. The methylene protons adjacent to the oxygen atom (CH₂-O) are the most deshielded, appearing as a singlet or a set of doublets in the range of 4.5-5.0 ppm in ¹H NMR spectra. The corresponding carbons in ¹³C NMR spectra are also deshielded, typically resonating around 80 ppm. The spiro carbon atom exhibits a unique chemical shift that can be diagnostic for the formation of the spirocyclic system.[9] Substituents on the other ring of the spirocycle will influence the chemical shifts of the oxetane protons and carbons, providing valuable information about the overall structure.
Coupling Constants
In the rigid four-membered oxetane ring, the geminal coupling constant (²JHH) between the diastereotopic methylene protons is typically in the range of -10 to -15 Hz.[10] The vicinal coupling constants (³JHH) are dependent on the dihedral angle, as described by the Karplus equation. However, due to the puckered nature of the oxetane ring, these values can vary. Careful analysis of these coupling constants can provide insights into the ring's conformation.
Nuclear Overhauser Effect (NOE) for Stereochemical Assignment
NOE experiments are particularly powerful for elucidating the stereochemistry of substituted spirocyclic oxetanes. For instance, in an N-substituted 2-oxa-6-azaspiro[3.3]heptane, the assignment of the diastereotopic methylene protons of the oxetane can be achieved by observing NOEs to the axial and equatorial protons of the adjacent azetidine ring. A strong NOE between an oxetane proton and an axial proton on the neighboring ring would indicate their spatial proximity on the same face of the molecule.[2]
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a generalized protocol for acquiring NMR data for spirocyclic oxetane analogues.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified spirocyclic oxetane analogue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is of high purity to avoid extraneous signals.
-
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, 30° pulse angle, 2-5 second relaxation delay.
-
Integrate all signals and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, 30° pulse angle, 2-second relaxation delay.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.
-
-
NOE Experiments (1D NOE Difference, 2D NOESY/ROESY):
-
For 1D NOE difference experiments, selectively irradiate a proton of interest and observe the enhancement of spatially close protons.
-
For 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), acquire a 2D spectrum that shows cross-peaks between spatially proximate protons. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[6][7]
-
Visualizing the Workflow and Structures
Caption: Structures of common spirocyclic oxetane scaffolds. [11][12]
Conclusion: Empowering Drug Discovery through Comprehensive NMR Analysis
The structural and stereochemical integrity of spirocyclic oxetanes is a critical determinant of their potential as therapeutic agents. This guide has provided a centralized resource for cross-referencing ¹H and ¹³C NMR data of key spirocyclic oxetane analogues. By leveraging the full arsenal of modern NMR techniques, from fundamental 1D experiments to advanced 2D correlation and NOE studies, researchers can confidently elucidate the complex three-dimensional structures of these promising molecules. The provided data and protocols aim to streamline this process, accelerating the design and development of next-generation therapeutics built upon the versatile spirocyclic oxetane scaffold.
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
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Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]
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Kirichok, A. A., Yegorova, T., & Ishchenko, V. V. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Stewart, N. J., Kumeta, H., Tomohiro, M., Hashimoto, T., Hatae, N., & Matsumoto, S. (2019). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 300, 124-133. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxetane-Containing Compounds
Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry
In the relentless pursuit of drug candidates with optimal pharmacokinetic profiles, medicinal chemists are increasingly turning to novel structural motifs that can resolve long-standing challenges. The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a powerful tool in modern drug design.[1][2] Its value lies in its unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[1][3]
This guide provides an in-depth comparison of the metabolic stability of oxetane-containing compounds versus their traditional analogues. We will explore the mechanistic basis for their enhanced stability, provide a detailed experimental protocol for assessment, and present comparative data to guide researchers in drug development. A key application of the oxetane motif is as a bioisostere —a substituent that retains the essential biological activity of the group it replaces while modulating physicochemical properties.[4][5] Oxetanes are frequently employed as more polar and metabolically robust surrogates for gem-dimethyl and carbonyl groups.[1][2][6] By replacing a metabolically vulnerable C-H bond in a gem-dimethyl group, an oxetane can block oxidation by cytochrome P450 (CYP) enzymes without the associated increase in lipophilicity.[1][2][6] This strategic replacement can profoundly improve a compound's metabolic half-life, aqueous solubility, and overall drug-like properties.[7][8]
The Cornerstone of Assessment: The Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[9][10] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly the CYP superfamily, which are highly concentrated in liver microsomes (subcellular fractions of the endoplasmic reticulum).[11][12] The output of this assay, typically expressed as intrinsic clearance (CLint) or half-life (t½), allows for the direct comparison of structural analogues and helps predict in vivo hepatic clearance.[4][13]
Experimental Protocol: Step-by-Step Guide to the Microsomal Stability Assay
This protocol outlines a typical procedure for determining metabolic stability in a 96-well plate format, a common setup for screening in drug discovery.
1. Reagent Preparation:
-
Test Compound Stock (20 mM): Prepare a 20 mM stock solution of the oxetane-containing compound and its non-oxetane analogue in DMSO.[11]
-
Intermediate Solution (125 µM): Dilute the DMSO stock in acetonitrile (AcN) to create a 125 µM intermediate solution.[11]
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer to maintain physiological pH for optimal enzyme activity.
-
Liver Microsomes (e.g., Human, Rat): Thaw pooled liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration (typically 0.5 mg/mL protein) in the phosphate buffer.[12][13]
-
NADPH Regenerating System: This system continuously supplies the essential cofactor, NADPH, required for CYP enzyme activity.[11] A common "cocktail" includes:
-
NADP+ (3 mM)
-
Glucose-6-phosphate (5.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.67 units/mL)
-
Magnesium Chloride (MgCl2, 3.3 mM)
-
Rationale: Direct addition of NADPH is possible, but it is rapidly consumed. A regenerating system provides a constant supply, ensuring linear reaction kinetics over the incubation period. MgCl2 is a required cofactor for many of the enzymes in the system.
-
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the liver microsome solution to each well. Add the test compound (e.g., to a final concentration of 1-2 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[11]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13] This marks time zero (T=0).
-
Time Points: Incubate the plate at 37°C with gentle shaking.[11] At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[13]
-
Reaction Quenching: Stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (IS).[11]
-
Rationale: The cold acetonitrile serves two purposes: it instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity, and the IS is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15][16] LC-MS/MS provides the high sensitivity and selectivity required to measure drug concentrations in complex biological matrices.[14]
4. Data Analysis:
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Rate of Disappearance: Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[13]
Visualizing the Workflow
The following diagram illustrates the key stages of the liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Comparative Data: The Oxetane Advantage in Numbers
Experimental data consistently demonstrates that replacing metabolically labile groups with an oxetane ring enhances metabolic stability. A lower intrinsic clearance (CLint) value signifies greater stability.
Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Original Structure | CLint (µL/min/mg) | Oxetane Analogue | CLint (µL/min/mg) | Improvement Factor | Source |
| γ-Secretase Inhibitor | Cyclohexyl | >293 | 2,4,4-Trisubstituted Oxetane | 25.9 | >11x | [6] |
| ALK Inhibitor | Isopropyl | High (Value not specified) | N-oxetan-3-yl | Significantly Improved | - | [6] |
| MMP-13 Inhibitor | tert-Butyl | 114 | 3-Methyl-oxetan-3-yl | 43 | 2.7x | [17] |
| EZH2 Inhibitor | Bicyclic Lactam | 169 | Oxetane-containing sp³ core | Significantly Improved | - | |
| Spirocyclic Amine | Spirocyclic Ketone | 130 | Spirocyclic Oxetane | 43 | 3.0x | [6] |
Note: The data presented is synthesized from multiple sources to illustrate the common trend. Direct numerical comparisons should be made within the context of each original study.
Mechanistic Insights: Why Are Oxetanes More Stable?
The enhanced metabolic stability of oxetane-containing compounds stems from two primary mechanisms: metabolic shielding and metabolic shunting .
-
Metabolic Shielding from CYP Oxidation: CYP-mediated oxidation is the most common Phase I metabolic pathway.[18] These enzymes often target electron-rich and sterically accessible C-H bonds. By replacing a susceptible group like a gem-dimethyl with a polar, relatively inert oxetane ring, that metabolic "soft spot" is effectively blocked or shielded from CYP enzymes.[1][2][4] The inherent stability of the 3,3-disubstituted oxetane ring, in particular, makes it highly resistant to oxidative attack.[1][2]
-
Metabolic Shunting to Alternative Pathways: While resistant to CYPs, the oxetane ring is not metabolically inert. It can be a substrate for a different class of enzymes: microsomal epoxide hydrolases (mEH).[18][19][20] This enzyme catalyzes the hydrolytic ring-opening of the oxetane to form a 1,3-diol.[18][20][21] This represents a shift from an oxidative (CYP) to a hydrolytic (mEH) clearance pathway.[18][22] Crucially, this mEH-mediated hydrolysis is often significantly slower than the CYP-mediated oxidation of the original analogue, resulting in a net increase in the compound's metabolic half-life.[7][8] This strategic redirection of metabolism away from rapid CYP pathways is a key advantage of incorporating oxetanes.[20][21]
Visualizing the Metabolic Pathways
The diagram below contrasts the metabolic fate of a compound with a labile gem-dimethyl group against its more stable oxetane bioisostere.
Caption: Metabolic fate comparison: Oxetanes block rapid CYP oxidation.
Conclusion and Future Directions
The strategic incorporation of an oxetane ring is a field-proven tactic for enhancing the metabolic stability of drug candidates.[1][7] By acting as a robust bioisosteric replacement for metabolically labile functionalities, oxetanes can effectively shield molecules from rapid CYP-mediated oxidation and shunt clearance toward slower, alternative pathways like mEH-mediated hydrolysis.[4][18][20] The quantitative assessment of this advantage, primarily through the liver microsomal stability assay, is a critical step in the drug discovery process, enabling data-driven decisions to select compounds with superior pharmacokinetic potential. As our understanding of oxetane metabolism continues to grow, these small rings will undoubtedly play an even larger role in the development of safer and more effective medicines.
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Title: Oxetanes in Drug Discovery Campaigns - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications URL: [Link]
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Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]
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A Comparative Guide to the Synthetic Routes of Functionalized Spirocycles
Introduction: The Allure of the Third Dimension in Chemistry
Spirocycles, molecules containing two rings connected by a single common atom, have emerged from being a structural curiosity to a cornerstone in modern medicinal chemistry and materials science. Their inherent three-dimensionality offers a distinct advantage over their flatter aromatic counterparts, providing improved physicochemical properties such as solubility and metabolic stability, while also presenting a more defined vector for interacting with biological targets.[1] The construction of these complex architectures, particularly with control over stereochemistry, remains a significant challenge in organic synthesis. This guide provides a comparative analysis of three prominent synthetic strategies for accessing functionalized spirocycles: the [3+2] Cycloaddition, the Intramolecular Heck Reaction, and the Pinacol Rearrangement. Through an in-depth look at their mechanisms, experimental protocols, and performance data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific needs.
I. [3+2] Cycloaddition: A Powerful Tool for Heterocyclic Spirocycles
The [3+2] cycloaddition reaction is a highly efficient method for the construction of five-membered rings, and it has been extensively applied to the synthesis of heterocyclic spirocycles, most notably spirooxindoles.[2][3][4] This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. The exocyclic double bond of a cyclic ketone or a derivative thereof often serves as the dipolarophile, leading to the spirocyclic product.
Mechanism of the Organocatalytic Asymmetric [3+2] Cycloaddition
A prominent example is the organocatalytic asymmetric [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a methyleneindolinone (the dipolarophile) to generate stereochemically rich spirooxindoles.[5][6] The reaction is often catalyzed by a chiral secondary amine, such as a derivative of proline, which activates the enal via the formation of a chiral enamine intermediate. This enamine then reacts with the methyleneindolinone in a Michael addition fashion. Subsequent intramolecular cyclization and catalyst regeneration furnish the desired spirocyclic product with high stereocontrol.
Caption: Organocatalytic [3+2] Cycloaddition for Spirooxindole Synthesis.
Experimental Protocol: Asymmetric Synthesis of a Spirooxindole via [3+2] Cycloaddition
This protocol is adapted from a representative organocatalytic cascade Michael/Michael reaction.[6]
1. Reaction Setup:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the methyleneindolinone (0.1 mmol, 1.0 equiv.), the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv.), and the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with nitrogen.
2. Reaction Execution:
-
Dichloromethane (1.0 mL) is added via syringe, and the resulting solution is stirred at room temperature (25 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction (typically 12-24 hours), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired spirooxindole product.
II. Intramolecular Heck Reaction: A Versatile Approach to Carbo- and Heterospirocycles
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has found widespread application in the synthesis of complex cyclic and polycyclic molecules, including spirocycles.[7] This method involves the cyclization of a molecule containing both a vinyl or aryl halide (or triflate) and an alkene moiety.[8]
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, forming a palladium(II) complex. This is followed by the intramolecular insertion of the tethered alkene into the palladium-carbon bond (carbopalladation). The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to furnish the spirocyclic product and a hydridopalladium(II) species. Reductive elimination of HX from the hydridopalladium(II) complex in the presence of a base regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10]
Caption: Catalytic Cycle of the Intramolecular Heck Reaction.
Experimental Protocol: Synthesis of a Spirocycle via Intramolecular Heck Reaction
This protocol is a representative procedure adapted from the synthesis of optically active spirocycles.[8]
1. Reaction Setup:
-
In a Schlenk tube, dissolve the α-(ortho-iodophenyl)-α-allyl ketone (0.1 mmol, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (1.0 mL).
-
Add palladium(II) acetate (0.005 mmol, 5 mol%), triphenylphosphine (0.01 mmol, 10 mol%), and silver carbonate (0.15 mmol, 1.5 equiv.).
-
The tube is sealed, and the mixture is degassed by three freeze-pump-thaw cycles.
2. Reaction Execution:
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The progress of the reaction is monitored by TLC.
3. Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the spirocyclic product.
III. Pinacol Rearrangement: A Classic Transformation for Spiro-Ketones
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone (a pinacolone).[11] This rearrangement is particularly useful for the synthesis of spiro-ketones through a ring-expansion process, where one of the rings of a vicinal diol expands to form the spirocyclic ketone.[12]
Mechanism of the Pinacol Rearrangement for Spirocycle Synthesis
The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by a strong acid, followed by the loss of a water molecule to form a carbocation.[13][14][15] The key step is the subsequent 1,2-alkyl shift, where a carbon atom from the adjacent ring migrates to the carbocation center. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion. Deprotonation of the oxonium ion then yields the final spiro-ketone product. The migratory aptitude of the groups attached to the diol can influence the outcome of the reaction.
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Escaping Flatland: A Comparative Guide to the Three-Dimensionality of Spirocyclic Fragments vs. Aromatic Rings
Abstract
For decades, drug discovery has been dominated by molecules rich in flat, aromatic rings. While effective for achieving target affinity, this "flatland" approach often yields candidates plagued by poor physicochemical properties, such as low solubility and high metabolic turnover. This guide provides a comprehensive evaluation of spirocyclic fragments as a robust, three-dimensional alternative. We will dissect the quantitative metrics of molecular three-dimensionality, present a head-to-head comparison of spirocycles and aromatic rings supported by experimental data, and provide detailed protocols for both computational and experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural diversity for creating safer, more effective therapeutics.
Introduction: The Problem with Planarity
The reliance on flat, aromatic systems in medicinal chemistry is well-documented.[1] These rigid structures are synthetically accessible and can effectively engage with protein binding sites. However, their planarity is a double-edged sword. The same flatness that facilitates pi-stacking interactions can also lead to strong crystal lattice packing, resulting in poor aqueous solubility.[2][3] Furthermore, aromatic rings are common sites for metabolic oxidation by cytochrome P450 enzymes, creating metabolic liabilities.[1]
The "escape from flatland" is a strategic shift in medicinal chemistry advocating for the incorporation of scaffolds with a higher degree of three-dimensionality.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary in this regard.[4][5][6] Their unique architecture introduces inherent three-dimensionality, projecting substituents into defined spatial vectors. This guide will explore the tangible benefits of this structural complexity.
Quantifying Three-Dimensionality: Key Metrics
To objectively compare molecular shapes, we rely on specific computational descriptors. Two of the most powerful and widely adopted metrics are the Fraction of sp3 Character (Fsp3) and Principal Moments of Inertia (PMI).
-
Fraction of sp3 Character (Fsp3): This is a simple yet effective metric defined as the number of sp3 hybridized carbon atoms divided by the total carbon count.[6][7] A higher Fsp3 value indicates greater saturation and a more three-dimensional structure. Studies have shown a strong correlation between higher Fsp3 and increased clinical success, partly due to improved solubility and metabolic stability.[3][7][8] Marketed oral drugs, for instance, have a significantly higher average Fsp3 (≈0.47) compared to compounds in early discovery phases (≈0.36).[2][3][9]
-
Principal Moments of Inertia (PMI): PMI analysis provides a more nuanced description of a molecule's shape by treating it as a rigid object and calculating its moments of inertia along three principal axes (I1, I2, I3).[8] By normalizing these values (e.g., I1/I3 and I2/I3), we can plot them on a 2D graph where the corners of a triangle represent idealized shapes: rod-like, disc-like, and sphere-like.[10] This "PMI plot" allows for a rapid visual assessment of the shape diversity within a chemical library.[8][11] Flat aromatic rings cluster in the disc-like region, while spirocyclic fragments occupy the more desirable spherical region of chemical space.
Head-to-Head Comparison: Spirocycles vs. Aromatic Rings
The shift from planar aromatic structures to saturated spirocyclic systems leads to profound improvements in properties critical for drug development.[4]
Impact on Physicochemical and ADME Properties
-
Solubility: Increased three-dimensionality, as conferred by a high Fsp3 count, disrupts the efficient crystal lattice packing common with flat molecules.[1][2] This disruption generally leads to lower melting points and improved aqueous solubility, a critical factor for oral bioavailability.[3][7]
-
Lipophilicity (LogP): While not a universal rule, the replacement of a flat aromatic ring with a spirocyclic bioisostere can often modulate lipophilicity. Azaspirocycles, for example, have demonstrated decreased lipophilicity compared to their piperazine counterparts, which can be beneficial for reducing off-target effects.[4]
-
Metabolic Stability: Aromatic rings are frequent targets for metabolic enzymes. Introducing sp3-rich spirocyclic scaffolds can block these metabolic soft spots, enhancing a compound's stability and prolonging its half-life.[1][4]
-
Target Engagement and Selectivity: The rigid, defined geometry of a spirocycle can lock a molecule's conformation and orient binding elements in a precise manner.[4][12] This can lead to improved potency and, crucially, enhanced selectivity for the intended target over off-targets, resulting in a better safety profile.[1][4][5]
Quantitative Data Summary
The following table summarizes the typical properties of a simple aromatic fragment (Benzene) versus a representative spirocyclic fragment (Spiro[3.3]heptane) to illustrate these concepts.
| Property | Benzene (Aromatic) | Spiro[3.3]heptane (Spiocyclic) | Rationale & Impact |
| Fsp3 | 0.0 | 1.0 | Higher Fsp3 correlates with improved solubility, metabolic stability, and clinical success rates.[3][8] |
| Molecular Shape (PMI) | Disc-like | Sphere-like | Spherical shapes escape the "flatland" of traditional drugs, offering better spatial exploration for target binding.[8] |
| Aqueous Solubility | Low (1.79 g/L) | Higher | 3D structures disrupt crystal packing, generally improving solvation.[1][2] |
| Conformational Rigidity | Planar, Rigid | Conformationally Locked, 3D | Provides precise vector orientation for substituents, enhancing target selectivity.[4][12] |
| Metabolic Hotspots | High (Aromatic C-H) | Low | Fewer sites for oxidative metabolism by P450 enzymes.[1][4] |
Experimental and Computational Workflows
Validating the properties of novel chemical fragments requires robust and reproducible methodologies. Below are standardized protocols for the computational analysis of molecular shape and the experimental determination of solubility.
Protocol 1: Computational Analysis of Molecular Shape (Fsp3 & PMI)
This protocol outlines the steps to calculate Fsp3 and PMI values from a chemical structure using RDKit, an open-source cheminformatics toolkit.
Methodology:
-
Input Preparation: Represent molecules as SMILES strings in a text file or CSV.
-
Molecule Generation: Read the SMILES strings and convert them into RDKit molecule objects.
-
3D Conformer Generation: For each molecule, generate a 3D conformer using the ETKDG algorithm (EmbedMolecule). This step is essential for PMI calculation.
-
Fsp3 Calculation: Iterate through the atoms of each molecule, counting the number of sp3-hybridized carbons and the total number of carbons. Calculate the ratio.
-
PMI Calculation: Calculate the Principal Moments of Inertia (PMI) for the 3D conformer using rdMolDescriptors.CalcPMI().
-
Normalization & Output: Normalize the PMI values (NPR1 = I1/I3, NPR2 = I2/I3) and output the results alongside the Fsp3 values in a structured format (e.g., CSV).
Caption: Computational workflow for calculating Fsp3 and PMI descriptors using RDKit.
Protocol 2: Experimental Assessment of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput assay used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions, which is often more relevant to in vivo absorption.[13][14] The nephelometric method is a common approach.[13][15]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in the first well of a 96-well microtiter plate.[15][16] Perform serial dilutions across the plate to create a concentration gradient.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation.[15][17]
-
Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometer.[13][15]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant light scattering (precipitation) is observed compared to buffer-only controls.
Caption: Experimental workflow for determining kinetic solubility via nephelometry.
Case Study: PARP Inhibitor Optimization
A compelling example of leveraging spirocyclic scaffolds is in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[4] The approved drug Olaparib contains a piperazine ring. In a research study, this piperazine was replaced with a diazaspiro[3.3]heptane scaffold. While this led to a slight (2-fold) reduction in potency, the spirocyclic analogue exhibited significantly increased selectivity for PARP-1 over other members of the PARP family.[5] This demonstrates how the rigid, three-dimensional nature of the spirocycle can fine-tune interactions within the binding pocket to enhance selectivity, a key goal in modern drug design.[4][5]
Conclusion and Future Outlook
The strategic incorporation of three-dimensional fragments is a critical evolution in drug discovery. Spirocyclic scaffolds offer a proven and powerful method to "escape from flatland," providing tangible improvements in solubility, metabolic stability, and target selectivity over their flat aromatic counterparts.[4][18] By utilizing quantitative descriptors like Fsp3 and PMI, medicinal chemists can make more informed decisions in scaffold selection and lead optimization. As synthetic methodologies for creating novel spirocycles continue to advance, their role in developing the next generation of safer and more effective therapeutics will only expand.[6][18][19]
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A Comparative Guide to the X-ray Crystallography Analysis of 2-oxa-7-azaspiro[3.5]nonane Derivatives
Introduction: The Structural Imperative of 2-oxa-7-azaspiro[3.5]nonane Scaffolds in Modern Drug Discovery
The 2-oxa-7-azaspiro[3.5]nonane motif has emerged as a compelling structural surrogate for commonly employed moieties like morpholine in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a piperidine ring, offers a sophisticated means to explore chemical space, enhance metabolic stability, and fine-tune physicochemical properties. As researchers and drug development professionals increasingly incorporate this scaffold into novel therapeutic agents, the unambiguous determination of its three-dimensional structure becomes paramount. The precise stereochemistry and conformational preferences of these derivatives directly influence their interaction with biological targets, making robust structural analysis a critical step in the drug discovery pipeline.
This guide provides an in-depth comparison of single-crystal X-ray crystallography with advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-oxa-7-azaspiro[3.5]nonane derivatives. We will delve into the causality behind choosing one technique over the other, present a detailed experimental protocol for X-ray crystallography, and offer supporting data to guide your analytical strategy.
The Gold Standard vs. The Solution-State Perspective: A Comparative Analysis
The determination of a molecule's three-dimensional architecture primarily relies on two powerful techniques: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both can provide detailed structural insights, they operate on fundamentally different principles and offer complementary information.
Single-Crystal X-ray Crystallography: An Unambiguous Snapshot in the Solid State
X-ray crystallography is considered the "gold standard" for molecular structure determination because it provides a direct and highly precise visualization of the atomic arrangement in a crystalline solid.[1][2] The technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[3] This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the calculation of bond lengths, bond angles, and the absolute stereochemistry of the molecule with exceptional accuracy.
For 2-oxa-7-azaspiro[3.5]nonane derivatives, X-ray crystallography offers an unequivocal depiction of the spatial relationship between the oxetane and piperidine rings, including the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of any substituents. For instance, the structure of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], a complex derivative of the core scaffold, was successfully confirmed by X-ray crystallography, providing definitive proof of its novel tetracyclic system.[4][5]
However, the power of X-ray crystallography is contingent on a significant prerequisite: the ability to grow a single crystal of suitable size and quality. This can be a major bottleneck, as many organic compounds, including some spirocyclic systems, may be prone to forming polycrystalline powders or oils, making them intractable for this technique.[6][7] Furthermore, the crystal structure represents a single, low-energy conformation in the solid state, which may not be the sole or even the most biologically relevant conformation in solution.
Advanced NMR Spectroscopy: Unraveling Structure and Dynamics in Solution
NMR spectroscopy provides a powerful alternative for structural elucidation, with the distinct advantage of analyzing molecules in solution, which more closely mimics the physiological environment.[8] Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to piece together the complete chemical structure and stereochemistry of a molecule.
For 2-oxa-7-azaspiro[3.5]nonane derivatives, NMR is particularly adept at determining the conformation of the piperidine ring. The analysis of proton-proton coupling constants (³JHH) can help differentiate between axial and equatorial substituents, while NOESY experiments provide through-space correlations between protons, offering crucial distance constraints to define the molecule's 3D fold.[9] For example, the chair conformation of a piperidine ring can be confirmed by observing strong NOEs between axial protons at positions 2, 4, and 6.
The primary limitation of NMR for de novo structure determination is that the information is indirect and requires interpretation and often computational modeling to generate a 3D structure. While it can provide information on dynamic processes and conformational equilibria, it does not provide the same level of precision for bond lengths and angles as X-ray crystallography.[10]
Comparative Performance at a Glance
To assist in the selection of the most appropriate analytical technique, the following table summarizes the key performance indicators of X-ray crystallography versus advanced NMR spectroscopy for the analysis of 2-oxa-7-azaspiro[3.5]nonane derivatives.
| Feature | Single-Crystal X-ray Crystallography | Advanced NMR Spectroscopy |
| Principle | X-ray diffraction from a single crystal | Nuclear spin resonance in a magnetic field |
| Sample Phase | Solid (single crystal) | Solution |
| Primary Output | 3D electron density map, atomic coordinates | Chemical shifts, coupling constants, NOEs |
| Structural Information | Absolute stereochemistry, bond lengths, bond angles, crystal packing | Connectivity, relative stereochemistry, conformational dynamics |
| Key Advantage | Unambiguous and highly precise 3D structure | Analysis in solution, provides information on dynamics |
| Key Limitation | Requires a high-quality single crystal | Indirect structural information, lower precision than XRD |
| Suitability for Spirocycles | Excellent for defining the rigid spiro-junction and absolute stereochemistry | Powerful for determining the solution-phase conformation of the flexible piperidine ring |
Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-oxa-7-azaspiro[3.5]nonane Derivative
This protocol outlines a generalized, self-validating workflow for the structural determination of a novel 2-oxa-7-azaspiro[3.5]nonane derivative using single-crystal X-ray diffraction.
Part 1: Crystal Growth - The Critical First Step
The success of the entire analysis hinges on obtaining a high-quality single crystal. This often requires screening various crystallization conditions.
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a clean, small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (an "anti-solvent").
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions with well-defined faces) have formed, carefully extract one using a cryo-loop and immediately proceed to mounting.
Part 2: Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is then cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.[2]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure a complete dataset is collected.
Part 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and reliability. The final atomic coordinates are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logical framework for choosing an analytical technique, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Decision tree for selecting a structural analysis technique.
Conclusion and Future Outlook
The structural elucidation of 2-oxa-7-azaspiro[3.5]nonane derivatives is a critical endeavor in the advancement of drug discovery programs that utilize this promising scaffold. Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information, offering an unambiguous snapshot of the molecule's conformation and absolute stereochemistry in the solid state. However, its application is entirely dependent on the successful growth of high-quality single crystals.
In instances where crystallization is challenging or when information about the molecule's behavior in solution is desired, advanced NMR spectroscopy serves as a powerful and indispensable alternative. The two techniques are best viewed as complementary, and in an ideal scenario, both would be employed to gain a comprehensive understanding of the structural and dynamic properties of these important molecules. As synthetic methodologies continue to produce increasingly complex derivatives, the judicious application of these advanced analytical techniques will remain a cornerstone of successful, structure-guided drug design.
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Pelipko, V. V., et al. "Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis." ResearchGate, 2018. [Link]
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Kumar, P. P. S., et al. "Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide." PubMed Central, 2022. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational and safety plan for handling Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust safety protocol by analyzing data from structurally analogous compounds. The core 7-azaspiro[3.5]nonane scaffold with a Boc-protecting group is common, and the associated hazards are well-documented for similar molecules.[1][2][3] This guide synthesizes that data into a self-validating system of protocols designed to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
The first step in any safe handling procedure is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications for close structural analogues, we can anticipate a similar hazard profile for this compound.[1][2][3][4]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2][3][4] |
These classifications dictate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Our protective measures must therefore create effective barriers against these routes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Each component is chosen to mitigate a specific, identified risk.
-
Primary Engineering Control: Chemical Fume Hood
-
Why: The potential for respiratory irritation (H335) and the likelihood of the compound being a fine powder make a certified chemical fume hood the most critical piece of safety equipment.[5][6] All manipulations that could generate dust or aerosols, including weighing and preparing solutions, must be conducted within a fume hood.[6][7] This primary engineering control captures contaminants at the source, providing the highest level of protection.[8]
-
-
Eye and Face Protection: Chemical Splash Goggles
-
Why: The H319 classification, "Causes serious eye irritation," necessitates robust eye protection.[1][2][4] Standard safety glasses are insufficient as they do not protect from splashes or fine dust that can travel around the lenses. Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards provide a complete seal around the eyes, offering superior protection.[9]
-
-
Hand Protection: Nitrile Gloves
-
Why: To prevent skin irritation (H315), chemical-resistant gloves are mandatory.[10] Nitrile gloves are an excellent choice for handling many organic compounds, providing a good balance of chemical resistance and dexterity.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Always practice proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[2] Contaminated gloves should be disposed of immediately as hazardous waste.[2]
-
-
Body Protection: Laboratory Coat and Closed-Toe Shoes
-
Why: A laboratory coat protects your skin and personal clothing from accidental spills and contamination.[6] It should be kept fully buttoned. To protect against spills that may reach the floor, shoes must fully cover the feet; sandals, perforated shoes, or cloth sneakers are not appropriate.[8][11]
-
Safe Handling and Operational Workflow
A systematic workflow minimizes the potential for error and exposure. This protocol outlines the essential steps from preparation to cleanup.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol
-
Pre-Operational Checks:
-
Donning PPE:
-
Chemical Handling (inside fume hood):
-
Retrieve the container of this compound and place it in the fume hood.
-
To minimize dust, do not use a scoopula in a sweeping motion. Instead, gently tap the chemical from the reagent bottle onto a tared weigh boat or into the reaction vessel.
-
Keep the container tightly sealed when not in use.[4]
-
Avoid any actions that could generate dust or aerosols.[5][9]
-
-
Post-Handling & Decontamination:
-
Once the experiment is complete, decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical. A wipe-down with an appropriate solvent (e.g., ethanol) may be suitable, with the cleaning materials disposed of as hazardous waste.[1]
-
-
Doffing PPE:
Emergency and Disposal Plans
Immediate Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[9] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
-
Spills: For minor spills, avoid generating dust.[4] Gently cover the spill with an absorbent material, then carefully sweep or vacuum (using explosion-proof equipment) the material into a sealed, labeled container for disposal.[4] Ensure you are wearing full PPE during cleanup. For major spills, evacuate the area and alert emergency services.[4]
Chemical Disposal Plan
Disposal must be conducted in strict accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or surplus this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[5]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[4][12]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to this comprehensive safety and handling guide, you establish a protocol-driven environment that prioritizes personal safety while enabling rigorous and successful research.
References
-
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet for tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate. Angene Chemical. (2025). Available at: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. Available at: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025). Available at: [Link]
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Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
